Selfotel, (-)-
Description
BenchChem offers high-quality Selfotel, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Selfotel, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,4S)-4-(phosphonomethyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMRCCNDNGONCD-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1CP(=O)(O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@H]1CP(=O)(O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113229-61-1 | |
| Record name | Selfotel, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113229611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SELFOTEL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP2J4A2LB0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Selfotel: A Technical Guide to a Competitive NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selfotel (also known as CGS-19755) is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It directly competes with the endogenous neurotransmitter glutamate (B1630785) for its binding site on the NMDA receptor complex.[1] This competitive antagonism is the cornerstone of Selfotel's mechanism of action, preventing the excessive influx of calcium ions (Ca2+) that triggers the excitotoxic cascade—a primary driver of neuronal death in ischemic events such as stroke.[2] Despite promising neuroprotective effects in preclinical models, Selfotel's clinical development was halted due to a lack of efficacy and safety concerns in human trials.[3][4] This technical guide provides an in-depth exploration of Selfotel's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction: The Excitotoxicity Hypothesis and the Role of the NMDA Receptor
Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its signaling is crucial for normal brain function. However, under pathological conditions like ischemic stroke, excessive glutamate release leads to the overactivation of its receptors, particularly the NMDA receptor. This phenomenon, termed excitotoxicity, initiates a cascade of intracellular events culminating in neuronal injury and death.[2] The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in this process. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), leading to the opening of the channel and a significant influx of Ca2+.[5] This surge in intracellular Ca2+ activates a host of downstream enzymes, including proteases, lipases, and endonucleases, which ultimately dismantle the cell.
Molecular Mechanism of Action of Selfotel
Selfotel exerts its neuroprotective effects by competitively inhibiting the binding of glutamate to the NMDA receptor.[1] As a competitive antagonist, Selfotel binds to the same site as glutamate but does not activate the receptor.[5] This action directly prevents the conformational change required for channel opening, thereby blocking the influx of Ca2+ and mitigating the downstream excitotoxic cascade.
Binding Affinity and Receptor Occupancy
The efficacy of a competitive antagonist is determined by its affinity for the receptor. Radioligand binding assays have been instrumental in quantifying Selfotel's interaction with the NMDA receptor.
| Parameter | Value | Species | Assay Method | Reference |
| Kd | 9 nM and 200 nM | Rat | [3H]-CGS 19755 Centrifugation Assay | |
| Bmax | 0.55 and 1.00 pmol/mg protein | Rat | [3H]-CGS 19755 Centrifugation Assay | |
| Kd | 24 nM | Rat | [3H]-CGS 19755 Filtration Assay | |
| Bmax | 0.74 pmol/mg protein | Rat | [3H]-CGS 19755 Filtration Assay | |
| IC50 (Selfotel) | 100 nM | Rat | [3H]-CGS 19755 Competition Assay | |
| IC50 (L-glutamate) | 100 nM | Rat | [3H]-CGS 19755 Competition Assay |
Table 1: Selfotel NMDA Receptor Binding Affinity. This table summarizes the key binding parameters of Selfotel to the NMDA receptor in rat brain membranes.
Downstream Signaling Pathways
By preventing NMDA receptor activation, Selfotel inhibits the downstream signaling pathways that lead to neuronal death. The primary consequence of this blockade is the attenuation of the pathological increase in intracellular Ca2+. This, in turn, prevents the activation of several key enzymes and processes involved in excitotoxicity.
Caption: Selfotel's competitive antagonism of the NMDA receptor prevents excitotoxicity.
Preclinical and Clinical Evidence
The neuroprotective potential of Selfotel was extensively studied in various preclinical models of cerebral ischemia. However, this promise did not translate into clinical efficacy.
Preclinical Neuroprotection
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Gerbil (Global Ischemia) | 10 and 30 mg/kg i.p. (4 doses, 2h intervals) | Significant reduction in ischemia-induced hippocampal damage. | [6] |
| Rabbit (Focal Ischemia) | 10 mg/kg i.v. bolus + 5 mg/kg/h infusion | 76% decrease in cortical neuronal damage; 48% decrease in cortical edema. | [6] |
| Rat (Permanent Middle Cerebral Artery Occlusion) | 40 mg/kg i.v. immediately after occlusion | 23% reduction in cortical edema. | [6] |
| Rat (Permanent Middle Cerebral Artery Occlusion) | 10 mg/kg i.v. bolus + 5 mg/kg/h infusion | Significant reduction in cortical infarct volume. | [6] |
Table 2: Summary of Preclinical Neuroprotective Efficacy of Selfotel. This table highlights the significant neuroprotective effects of Selfotel in various animal models of stroke.
Clinical Trials and Outcome
Selfotel advanced to Phase III clinical trials for the treatment of acute ischemic stroke (ASSIST trials) and traumatic brain injury.[3][4]
| Trial Phase | Dosing | Patient Population | Outcome | Reference |
| Phase IIa | Single i.v. doses of 1.0, 1.5, 1.75, and 2.0 mg/kg | Acute ischemic stroke patients (within 12 hours of onset) | Dose-dependent CNS adverse effects (agitation, hallucinations, confusion). 1.5 mg/kg identified as the maximum tolerated dose. | [7] |
| Phase III (ASSIST) | Single i.v. dose of 1.5 mg/kg | Acute ischemic stroke patients (within 6 hours of onset) | Trials terminated prematurely due to a trend towards increased mortality in the Selfotel group and lack of efficacy. | [3][4] |
Table 3: Overview of Selfotel Clinical Trials. This table summarizes the key parameters and outcomes of the clinical trials investigating Selfotel for acute ischemic stroke.
The failure of Selfotel in clinical trials, despite robust preclinical data, underscores the challenges in translating neuroprotective strategies from animal models to humans. The narrow therapeutic window and the complex pathophysiology of human stroke are likely contributing factors.
Experimental Protocols
Representative Protocol: Competitive NMDA Receptor Binding Assay
This protocol is a representative example based on methodologies used for similar competitive NMDA receptor antagonists.[8][9][10]
Objective: To determine the affinity (Ki) of Selfotel for the NMDA receptor by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
Rat cortical membranes (prepared from adult male Sprague-Dawley rats)
-
[3H]CGP 39653 (radioligand)
-
Selfotel (unlabeled competitor)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous glutamate.
-
Binding Assay: In triplicate, incubate aliquots of the membrane preparation with a fixed concentration of [3H]CGP 39653 and a range of concentrations of Selfotel.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]CGP 39653 against the concentration of Selfotel. Determine the IC50 value (the concentration of Selfotel that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive NMDA receptor binding assay.
Representative Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats
This protocol is a widely used preclinical model to evaluate the efficacy of neuroprotective agents in focal cerebral ischemia.[1]
Objective: To induce a reproducible ischemic brain injury by temporarily occluding the middle cerebral artery (MCA).
Materials:
-
Adult male Sprague-Dawley rats
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Nylon monofilament suture
-
Physiological monitoring equipment (temperature, blood pressure)
Procedure:
-
Anesthesia and Monitoring: Anesthetize the rat and maintain physiological parameters within a normal range.
-
Surgical Procedure: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Introduce a nylon monofilament suture into the ICA via the ECA stump and advance it until it blocks the origin of the MCA.
-
Ischemia Period: Maintain the occlusion for a defined period (e.g., 90 minutes).
-
Reperfusion: Withdraw the suture to allow blood flow to resume.
-
Drug Administration: Administer Selfotel or vehicle at a predetermined time point (before, during, or after ischemia).
-
Neurological Assessment: Evaluate neurological deficits at various time points post-surgery.
-
Histological Analysis: Sacrifice the animal at a specified time and process the brain for histological analysis (e.g., TTC staining) to determine infarct volume.
Conclusion
Selfotel is a classic example of a competitive NMDA receptor antagonist with a well-defined mechanism of action. Its ability to competitively block the glutamate binding site on the NMDA receptor and thereby inhibit the excitotoxic cascade was convincingly demonstrated in preclinical studies. However, the failure of Selfotel in clinical trials highlights the significant hurdles in translating preclinical neuroprotective findings to successful clinical therapies for complex conditions like stroke. A thorough understanding of its mechanism of action, as detailed in this guide, remains valuable for the ongoing development of novel neuroprotective strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
CGS-19755: A Technical Guide for a Competitive NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS-19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the glutamate (B1630785) recognition site on the NMDA receptor complex, CGS-19755 effectively blocks the excitotoxic cascade initiated by excessive glutamate release, a key pathological event in various neurological disorders. This technical guide provides a comprehensive overview of the pharmacological properties of CGS-19755, including its binding affinity, mechanism of action, and effects in preclinical models. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are included to facilitate further research and drug development efforts.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its actions are mediated by a family of receptors, including the ionotropic NMDA receptors.[1] NMDA receptors play a crucial role in synaptic plasticity, learning, and memory.[1] However, their overactivation by excessive glutamate leads to a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of acute and chronic neurological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.[1]
CGS-19755 (cis-4-(phosphonomethyl)-2-piperidine carboxylic acid) is a rigid analog of 2-amino-5-phosphonopentanoate (AP5) that acts as a competitive antagonist at the NMDA receptor.[2] It selectively binds to the glutamate site on the NMDA receptor, thereby preventing the channel opening and the subsequent influx of Ca2+ that triggers excitotoxic cell death. This targeted mechanism of action has made CGS-19755 a valuable tool for studying the role of NMDA receptors in neurological disorders and a potential therapeutic agent.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for CGS-19755 from various preclinical studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species/Tissue | Assay Details |
| IC50 | 50 nM | Rat striatum | Inhibition of [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid binding.[3] |
| pA2 | 5.93 - 5.94 | Rat striatal slices | Blockade of NMDA-evoked [3H]acetylcholine release.[3][4] |
| Kd (High Affinity) | 9 nM | Rat brain crude synaptic membranes | [3H]-CGS-19755 binding (centrifugation assay).[5] |
| Kd (Low Affinity) | 200 nM | Rat brain crude synaptic membranes | [3H]-CGS-19755 binding (centrifugation assay).[5] |
| Kd (Single Site) | 24 nM | Rat brain crude synaptic membranes | [3H]-CGS-19755 binding (filtration assay).[5] |
Table 2: In Vivo Neuroprotective Efficacy in Animal Models of Ischemia
| Animal Model | Species | CGS-19755 Dose | Administration Route | Outcome |
| Global Cerebral Ischemia | Gerbil | 10 and 30 mg/kg (repeated doses) | Intraperitoneal (i.p.) | Reduced ischemia-induced hippocampal brain damage.[2] |
| Focal Cerebral Ischemia | Rat (Fisher) | 40 mg/kg | Intravenous (i.v.) | Reduced cortical edema by 23%.[2] |
| Focal Cerebral Ischemia | Rat (Sprague Dawley) | 10 mg/kg bolus followed by 5 mg/kg/h infusion | Intravenous (i.v.) | Significantly reduced cortical infarct volume.[2] |
| Spinal Cord Ischemia | Rabbit | Not Specified | Not Specified | Efficacy demonstrated.[6] |
Table 3: In Vivo Anticonvulsant Activity
| Animal Model | Species | CGS-19755 Dose (ED50) | Administration Route |
| Maximal Electroshock | Rat | 3.8 mg/kg | Intraperitoneal (i.p.) |
| Maximal Electroshock | Mouse | 2.0 mg/kg | Intraperitoneal (i.p.) |
| Sound-induced Seizures | Mouse (DBA/2) | 1.0 nmol | Intracerebroventricular (i.c.v.) |
| Sound-induced Seizures | Mouse (DBA/2) | 0.1 mmol/kg | Intraperitoneal (i.p.) |
Detailed Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
This protocol describes a method to determine the binding affinity of CGS-19755 to NMDA receptors in rat brain tissue using [3H]-CGS-19755.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
[3H]-CGS-19755 (radioligand)
-
Unlabeled CGS-19755 (for determining non-specific binding)
-
Triton X-100
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Centrifuge and tubes
-
Glass fiber filters
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Resuspend the pellet in Tris-HCl buffer containing 0.04% Triton X-100 and incubate on ice for 15 minutes to reduce endogenous glutamate.
-
Centrifuge again at 40,000 x g for 20 minutes at 4°C.
-
Wash the pellet three times by resuspension in fresh Tris-HCl buffer and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a final volume of 1 ml, add the following to microcentrifuge tubes:
-
100 µl of membrane suspension (containing a specific amount of protein)
-
50 µl of [3H]-CGS-19755 at various concentrations (for saturation experiments) or a fixed concentration (for competition experiments).
-
For total binding, add 50 µl of assay buffer.
-
For non-specific binding, add 50 µl of a high concentration of unlabeled CGS-19755.
-
For competition experiments, add 50 µl of the competing ligand at various concentrations.
-
-
Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Rapidly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the concentration of [3H]-CGS-19755 to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition experiments, plot the percentage of specific binding against the concentration of the competing ligand to determine the IC50 value, which can then be converted to a Ki value.
-
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of CGS-19755.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament suture with a rounded tip
-
Heating pad
-
Rectal probe for temperature monitoring
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2.
-
Maintain the rat's body temperature at 37°C using a heating pad and a rectal probe.
-
Secure the rat in a supine position.
-
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and tissues.
-
Ligate the distal end of the ECA and the CCA proximally.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
A successful occlusion is often confirmed by a drop in regional cerebral blood flow, which can be monitored using laser Doppler flowmetry.
-
-
Drug Administration:
-
Administer CGS-19755 or vehicle intravenously at the desired dose and time point relative to the MCAO procedure (e.g., immediately after occlusion).
-
-
Reperfusion (for transient MCAO models):
-
After the desired period of occlusion (e.g., 60 or 90 minutes), withdraw the suture to allow for reperfusion.
-
-
Post-operative Care and Neurological Assessment:
-
Suture the incision and allow the rat to recover from anesthesia.
-
Monitor the animal for any signs of distress.
-
Perform neurological deficit scoring at various time points post-MCAO (e.g., 24 and 48 hours).
-
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 48 hours post-MCAO), euthanize the rat and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and slice it into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Quantify the infarct volume using image analysis software.
-
Visualizations
NMDA Receptor Signaling Pathway
Caption: Competitive antagonism of the NMDA receptor by CGS-19755.
Experimental Workflow: MCAO Model
Caption: Workflow for evaluating CGS-19755 in a rat MCAO model.
Logical Relationship: Competitive Antagonism
Caption: Logical flow of competitive antagonism at the NMDA receptor.
Conclusion
CGS-19755 is a well-characterized, potent, and selective competitive NMDA receptor antagonist. Its ability to block glutamate-induced excitotoxicity has been demonstrated in a variety of in vitro and in vivo models. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the NMDA receptor in neurological disorders. While clinical development of CGS-19755 faced challenges, it remains an important pharmacological tool for elucidating the role of NMDA receptors in both physiological and pathological processes.
References
- 1. Rat permanent middle cerebral artery occlusion procedure [bio-protocol.org]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Embolic Middle Cerebral Artery Occlusion MCAO for Ischemic Stroke with Homologous Blood Clots in Rats [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Whole-cell patch-clamp recording from ex vivo brain slices [bio-protocol.org]
- 6. rwdstco.com [rwdstco.com]
Selfotel: A Technical Guide to a Competitive NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selfotel (also known as CGS 19755) is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It directly competes with glutamate (B1630785) for its binding site on the NMDA receptor, a critical component in excitatory neurotransmission.[1][2][3] Developed with the aim of mitigating the neurotoxic cascade following ischemic events, Selfotel demonstrated significant neuroprotective effects in various preclinical models of stroke and central nervous system injury.[2][4] However, despite its promising preclinical profile, pivotal Phase III clinical trials for acute ischemic stroke were terminated due to a lack of efficacy and a concerning trend towards increased mortality and adverse neurological events.[5][6][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the experimental evaluation of Selfotel, serving as a valuable resource for researchers in the fields of neuropharmacology and drug development.
Chemical Structure and Identifiers
Selfotel is the racemic mixture of the cis-isomer of 4-(phosphonomethyl)-2-piperidine carboxylic acid.[2] It is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5).[2]
| Identifier | Value |
| IUPAC Name | (2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid |
| Synonyms | CGS 19755, Selfotelum |
| CAS Number | 110347-85-8 |
| Molecular Formula | C7H14NO5P |
| SMILES | C1CN--INVALID-LINK--C(=O)O |
| InChI | InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1 |
Physicochemical and Pharmacological Properties
Table 2.1: Physicochemical Properties of Selfotel
| Property | Value | Source |
| Molecular Weight | 223.165 g/mol | [3] |
| LogP (Computed) | -3.9 | PubChem |
| Solubility | Relatively stable under normal (ambient) conditions | [2] |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| pKa | Not Available | - |
Table 2.2: Pharmacological Properties of Selfotel
| Parameter | Value | Species/System |
| Mechanism of Action | Competitive NMDA Receptor Antagonist | - |
| IC50 (NMDA Receptor Binding) | 50 nM | Rat Brain |
| ED50 (vs. NMDA Excitotoxicity) | 25.4 µM | Dissociated mixed neocortical cultures (mouse) |
| ED50 (vs. Oxygen-Glucose Deprivation) | 15.9 µM | Dissociated mixed neocortical cultures (mouse) |
Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity
Selfotel exerts its neuroprotective effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor.[1][2] In pathological conditions such as ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+). This intracellular Ca2+ overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and endonucleases, ultimately leading to neuronal cell death. By blocking the glutamate binding site, Selfotel prevents this pathological ion influx and the subsequent excitotoxic cascade.[2]
Selfotel competitively inhibits glutamate binding to the NMDA receptor.
Synthesis
While a detailed, step-by-step protocol for the synthesis of Selfotel is not publicly available, the synthesis of its structural analogs has been described.[8] This process generally involves a palladium-catalyzed cross-coupling reaction (Hirao coupling) of dialkyl phosphites with bromopyridinecarboxylates, followed by hydrolysis and subsequent hydrogenation of the resulting phosphonopyridylcarboxylic acids over a platinum oxide (PtO2) catalyst to yield the final phosphonopiperidylcarboxylic acids.[8]
Experimental Protocols
Detailed experimental protocols for the characterization of Selfotel are not fully disclosed in the available literature. However, based on standard pharmacological practices for evaluating NMDA receptor antagonists, the following represents a general methodology.
In Vitro NMDA Receptor Binding Assay (Competitive)
This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat cortical membranes (a rich source of NMDA receptors)
-
Radioligand (e.g., [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, [3H]CPP)
-
Test compound (Selfotel)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (Selfotel). Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known NMDA antagonist).
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
In Vivo Neuroprotection Study (Model: Middle Cerebral Artery Occlusion in Rats)
This model is widely used to assess the efficacy of neuroprotective agents in a preclinical model of focal ischemic stroke.
Materials:
-
Anesthetized rats
-
Surgical instruments
-
Monofilament for occluding the middle cerebral artery (MCA)
-
Test compound (Selfotel) and vehicle
Protocol:
-
Anesthesia and Surgery: Anesthetize the rat and surgically expose the internal carotid artery.
-
MCA Occlusion: Introduce a monofilament into the internal carotid artery and advance it to occlude the origin of the MCA, thereby inducing focal cerebral ischemia.
-
Drug Administration: Administer Selfotel or a vehicle control at a predetermined time point relative to the onset of ischemia (e.g., pre-treatment or post-treatment). Dosages in animal models have ranged from 10-40 mg/kg.[2]
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the monofilament to allow for reperfusion.
-
Neurological Assessment: At various time points post-reperfusion, assess the neurological deficit in the animals using a standardized scoring system.
-
Histological Analysis: At the end of the study, euthanize the animals and perfuse the brains. Section the brains and stain with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to quantify the extent of brain damage.
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the Selfotel-treated and vehicle-treated groups to determine the neuroprotective efficacy of the compound.
A generalized workflow for the preclinical and clinical evaluation of Selfotel.
Clinical Development and Outcomes
Selfotel underwent several clinical trials to evaluate its safety and efficacy in patients with acute ischemic stroke and traumatic brain injury.[5][9][10] Phase I and IIa trials established a maximum tolerated single intravenous dose of 1.5 mg/kg, with higher doses causing significant adverse effects such as agitation, hallucinations, and paranoia.[9][10]
Two pivotal Phase III trials (the ASSIST trials) were initiated to assess the efficacy of a single 1.5 mg/kg intravenous dose of Selfotel administered within 6 hours of stroke onset.[6][7] However, these trials were prematurely terminated on the recommendation of the Data Safety Monitoring Board.[5][6] The decision was based on an observed imbalance in mortality, with a higher number of early deaths in the Selfotel-treated group, particularly in patients with severe stroke.[6][7] Furthermore, there was no evidence of improved functional outcomes in the Selfotel group compared to placebo.[5][6] Similar safety concerns and lack of efficacy led to the discontinuation of Phase III trials in patients with severe head injury.[11]
The failure of Selfotel in clinical trials, despite its robust preclinical data, highlights the significant challenges in translating neuroprotective strategies from animal models to human patients. Potential reasons for this translational failure include the complex pathophysiology of stroke in humans, the narrow therapeutic window for intervention, and the potential for dose-limiting adverse effects of NMDA receptor antagonists.
Conclusion
Selfotel is a well-characterized competitive NMDA receptor antagonist with demonstrated neuroprotective properties in preclinical models. Its development, however, was halted due to a lack of clinical efficacy and safety concerns in human trials. The extensive research conducted on Selfotel provides valuable insights into the pharmacology of NMDA receptor antagonism and serves as an important case study in the challenges of developing neuroprotective therapies for acute neurological injuries. This technical guide consolidates the available chemical, physicochemical, and pharmacological data on Selfotel to aid researchers in the ongoing pursuit of effective treatments for ischemic stroke and other neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selfotel - Wikipedia [en.wikipedia.org]
- 4. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
- 7. ahajournals.org [ahajournals.org]
- 8. Structural Analogues of Selfotel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Failure of the competitive N-methyl-d-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two Phase III clinical trials | Semantic Scholar [semanticscholar.org]
Selfotel (CGS-19755): An In-Depth Technical Guide to its Binding Affinity for NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selfotel (CGS-19755) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By directly competing with the endogenous neurotransmitter glutamate (B1630785), Selfotel effectively inhibits the over-activation of NMDA receptors, a key process implicated in the pathophysiology of excitotoxic neuronal injury associated with conditions like ischemic stroke and traumatic brain injury.[3][4] This technical guide provides a comprehensive overview of the binding affinity of Selfotel to NMDA receptors, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows. Despite promising preclinical neuroprotective effects, Selfotel failed to demonstrate efficacy in pivotal clinical trials, underscoring the complexities of translating preclinical findings to clinical success in neuroprotection.[5][6]
Mechanism of Action: Competitive Antagonism at the NMDA Receptor
Selfotel, chemically known as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5).[2][7] Its primary mechanism of action is the competitive antagonism of the glutamate binding site on the NMDA receptor.[3][8] In pathological conditions such as cerebral ischemia, excessive glutamate release leads to the overstimulation of NMDA receptors. This triggers a massive influx of calcium ions (Ca²⁺), initiating a cascade of intracellular events that culminate in neuronal death, a process termed excitotoxicity.[3]
Selfotel directly competes with glutamate for its binding site on the GluN2 subunit of the NMDA receptor.[2] This binding prevents the conformational change necessary for the opening of the ion channel, thereby blocking the influx of Ca²⁺ and mitigating the downstream neurotoxic effects.[2] The competitive nature of this antagonism implies that the inhibitory effect of Selfotel can be surmounted by sufficiently high concentrations of glutamate.
Signaling Pathway of NMDA Receptor Activation and Selfotel Inhibition
Quantitative Binding Affinity Data
The binding affinity of Selfotel for the NMDA receptor has been characterized in various in vitro studies. The following table summarizes the key quantitative parameters.
| Parameter | Value | Species | Tissue/Preparation | Radioligand | Reference(s) |
| IC₅₀ | 50 nM | Rat | Striatal Slices | [³H]-CPP | [2][9] |
| IC₅₀ | 100 nM | Rat | Brain Synaptic Membranes | [³H]-CGS 19755 | [2] |
| K_d (High Affinity) | 9 nM | Rat | Brain Synaptic Membranes | [³H]-CGS 19755 | [2] |
| K_d (Low Affinity) | 200 nM | Rat | Brain Synaptic Membranes | [³H]-CGS 19755 | [2] |
| pA₂ | 5.93 | Rat | Striatal Slices | N/A | [10] |
| pA₂ | 5.94 | Rat | Striatal Slices | N/A | [2][9] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the binding affinity of Selfotel to NMDA receptors.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (K_d) of Selfotel for the NMDA receptor.
Materials:
-
Biological Sample: Rat brain synaptic membranes or striatal slices.
-
Radioligand: [³H]-CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) or [³H]-CGS 19755.
-
Test Compound: Selfotel (CGS-19755).
-
Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Other Reagents:
-
Polyethylenimine (PEI) solution (0.5% w/v) for pre-soaking filters to reduce non-specific binding.
-
Scintillation cocktail.
-
-
Equipment:
-
Homogenizer.
-
Centrifuge.
-
96-well microplates.
-
Cell harvester with glass fiber filters.
-
Liquid scintillation counter.
-
Procedure:
-
Membrane Preparation:
-
Euthanize adult rats and rapidly dissect the desired brain region (e.g., striatum or whole brain).
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
Prepare serial dilutions of Selfotel.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of a non-labeled NMDA receptor ligand (e.g., unlabeled CPP or glutamate).
-
Test Compound: Membrane preparation + radioligand + varying concentrations of Selfotel.
-
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in PEI) using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and allow for equilibration.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Selfotel concentration.
-
Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value.
-
The IC₅₀ value can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Conclusion
Selfotel (CGS-19755) is a well-characterized competitive antagonist of the NMDA receptor with high binding affinity in the nanomolar range. The experimental protocols outlined in this guide, particularly radioligand binding assays, are fundamental for determining the potency and selectivity of compounds targeting the NMDA receptor. While Selfotel demonstrated significant neuroprotective potential in preclinical models, its failure in clinical trials for acute ischemic stroke highlights the challenges in translating in vitro binding affinity and animal model efficacy to therapeutic success in humans.[5][11] Nevertheless, the study of Selfotel has provided valuable insights into the role of NMDA receptors in excitotoxicity and continues to be a critical reference compound for research in this area.
References
- 1. CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CGS 19755 is a potent and competitive antagonist at NMDA-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist. | Semantic Scholar [semanticscholar.org]
Preclinical Neuroprotection by Selfotel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that demonstrated significant neuroprotective potential in a variety of preclinical models of central nervous system (CNS) injury, including ischemic stroke and traumatic brain injury. By competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to the NMDA receptor, Selfotel was designed to mitigate the excitotoxic cascade, a primary driver of neuronal death following ischemic insults.[1][2] This technical guide provides a comprehensive overview of the core preclinical data on Selfotel, focusing on its mechanism of action, quantitative efficacy in animal models, and the detailed experimental methodologies employed in its evaluation. Despite promising preclinical findings, it is crucial to note that Selfotel did not achieve its primary endpoints in subsequent human clinical trials, highlighting the significant challenges in translating preclinical neuroprotective strategies to clinical success.[3][4][5] This document serves as a detailed resource for researchers and professionals in the field of neuroprotective drug development.
Mechanism of Action: Targeting Glutamate Excitotoxicity
Selfotel's neuroprotective effects are rooted in its ability to competitively antagonize the NMDA receptor.[1][2] During cerebral ischemia, the excessive release of glutamate leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+) into neurons.[1] This pathological calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases, lipases, and endonucleases, ultimately leading to neuronal damage and death.[1] Selfotel directly competes with glutamate for its binding site on the NMDA receptor, thereby preventing this pathological ion influx and attenuating the downstream neurotoxic cascade.[1]
Below is a diagram illustrating the excitotoxicity signaling pathway and the mechanism of action of Selfotel.
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of Selfotel has been quantified in numerous preclinical studies across various animal models. The following tables summarize the key quantitative findings.
Table 1: Neuroprotective Efficacy of Selfotel in Global Cerebral Ischemia Models
| Animal Model | Ischemia Induction | Selfotel Dose (mg/kg) & Route | Key Findings | Reference |
| Gerbil | 20 min bilateral common carotid artery occlusion | 10 & 30, i.p. (4 doses at 2h intervals) | Significant reduction in ischemia-induced hippocampal brain damage. | [6] |
| Gerbil | 20 min bilateral common carotid artery occlusion | 30, i.p. (4 doses at 2h intervals) | Neuroprotective when administered up to 4 hours post-occlusion. | [6] |
| Rat | Global Ischemia | 10-30, i.p. (multiple injections) | Effective when administered within 30 minutes of ischemia onset. | [7] |
| Rat | Global Ischemia | 10, i.p. | Reduced Ca2+ influx for up to 24h of reperfusion. | [8] |
Table 2: Neuroprotective Efficacy of Selfotel in Focal Cerebral Ischemia Models
| Animal Model | Ischemia Induction | Selfotel Dose (mg/kg) & Route | Key Findings | Reference |
| Rat (Fisher) | Permanent Middle Cerebral Artery Occlusion (MCAO) | 40, i.v. (immediately after occlusion) | 23% reduction in cortical edema. | [6] |
| Rat (Sprague Dawley) | Permanent MCAO | 10 (bolus) + 5/h (4h infusion), i.v. | Significant reduction in cortical infarct volume. | [6] |
| Rat | Permanent MCAO | 10, i.v. (5 min post-occlusion) | Reduced infarct size. | [7] |
| Rabbit | Focal Ischemia | 40, i.v. | 76% decrease in cortical neuronal damage; 48% decrease in cortical edema; 54% decrease in hemispheric edema. | [8] |
Table 3: Neuroprotective Efficacy of Selfotel in Other CNS Injury Models
| Animal Model | Injury Model | Selfotel Dose (mg/kg) & Route | Key Findings | Reference |
| Rabbit | Reversible Spinal Cord Ischemia | 30, i.v. | Significant efficacy when given at 5 minutes, but not 30 minutes, post-ischemia. | [8] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of Selfotel's neuroprotective properties.
Animal Models of Ischemia
3.1.1. Global Cerebral Ischemia in Gerbils
The gerbil model of global cerebral ischemia is widely used due to the anatomical feature of an incomplete posterior communicating artery, which allows for the induction of global ischemia through bilateral common carotid artery occlusion.[9]
-
Surgical Procedure:
-
Gerbils are anesthetized.
-
A ventral midline cervical incision is made to expose both common carotid arteries.
-
The arteries are carefully isolated from the surrounding tissues.
-
Global cerebral ischemia is induced by occluding both common carotid arteries with microaneurysm clips for a specified duration (e.g., 5-20 minutes).[6][10]
-
After the ischemic period, the clips are removed to allow for reperfusion.
-
The incision is sutured, and the animal is allowed to recover.
-
3.1.2. Focal Cerebral Ischemia in Rats (Middle Cerebral Artery Occlusion - MCAO)
The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.[11][12]
-
Surgical Procedure (Intraluminal Filament Method):
-
Rats (e.g., Sprague-Dawley, Wistar) are anesthetized.
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[5]
-
The ECA and CCA are ligated distally.[5]
-
A small incision is made in the ECA stump.
-
A nylon monofilament (e.g., 4-0) is inserted into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).[5][13]
-
The filament can be left in place for permanent occlusion or removed after a specific duration (e.g., 60-120 minutes) for transient occlusion to allow reperfusion.[11]
-
The incision is closed, and the animal is monitored during recovery.
-
Assessment of Neuroprotection
3.2.1. Histological Assessment of Neuronal Damage
-
Tissue Preparation: At a predetermined time point after ischemia, animals are euthanized, and their brains are perfusion-fixed with a fixative solution (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and processed for sectioning.
-
Staining: Brain sections are stained with various dyes to visualize neuronal damage. Common staining methods include:
-
Hematoxylin and Eosin (H&E): To observe general histopathological changes, such as nuclear shrinkage and neuronal vacuolization.[14]
-
Cresyl Violet (Nissl Staining): To identify viable neurons. A reduction in Nissl-positive cells indicates neuronal loss.[15]
-
Thionine Staining: To assess neuronal morphology and identify necrotic neurons, characterized by cell shrinkage and nuclear condensation.[16]
-
-
Quantification: The extent of neuronal damage or infarct volume is quantified using image analysis software. This can involve measuring the area of infarction in serial brain sections.[15]
3.2.2. Behavioral Assessment
A variety of behavioral tests are used to assess functional deficits and recovery in rodent models of stroke.
-
Neurological Deficit Scoring (e.g., Bederson Scale, Garcia Scale): These scoring systems evaluate various aspects of motor and sensory function, such as spontaneous activity, limb movement symmetry, and climbing ability.[3][8]
-
Rotarod Test: This test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.[2][3]
-
Cylinder Test: This test evaluates forelimb use asymmetry by observing the animal's spontaneous use of its forelimbs to explore the walls of a transparent cylinder.[8]
-
Pole Test: This test assesses locomotor function by measuring the time it takes for an animal to turn and descend a vertical pole.[3]
Experimental Workflow and Logical Relationships
The following diagram illustrates a generalized experimental workflow for the preclinical evaluation of a neuroprotective agent like Selfotel.
Conclusion
The preclinical data for Selfotel robustly demonstrated its neuroprotective efficacy in various animal models of ischemic brain injury. The compound consistently reduced infarct volume, cerebral edema, and neuronal damage when administered within a therapeutic window. The mechanism of action, competitive antagonism of the NMDA receptor, provided a strong rationale for its development. However, the failure of Selfotel to translate these promising preclinical findings into clinical benefit underscores the complexities of neuroprotection in human stroke. This technical guide serves as a detailed repository of the foundational preclinical research on Selfotel, offering valuable insights for the continued development of novel neuroprotective therapies.
References
- 1. Behavioral tests in rodent models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Experimental model for repetitive ischemic attacks in the gerbil: the cumulative effect of repeated ischemic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endovascular middle cerebral artery occlusion in rats as a model for studying vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 13. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histological Quantitation of Brain Injury Using Whole Slide Imaging: A Pilot Validation Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Rise and Fall of Selfotel: A Technical History of its Clinical Trials in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
The story of Selfotel (CGS 19755) is a pivotal chapter in the history of neuroprotective drug development for acute ischemic stroke. Rooted in the well-established "excitotoxicity" hypothesis, Selfotel, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, emerged as a promising therapeutic candidate. This technical guide provides an in-depth chronicle of the Selfotel clinical trials, presenting a detailed examination of its mechanism of action, preclinical evidence, and the design and outcomes of its human clinical studies. By synthesizing the available quantitative data and experimental protocols, this document aims to offer valuable insights for researchers and professionals in the field of stroke therapeutics and drug development.
The Scientific Rationale: Targeting Glutamate (B1630785) Excitotoxicity
Ischemic stroke triggers a cascade of neurochemical events, with the excessive release of the excitatory neurotransmitter glutamate playing a central role in neuronal injury.[1][2] This phenomenon, termed excitotoxicity, is primarily mediated by the overactivation of NMDA receptors.[1][3]
Under normal physiological conditions, glutamate binding to NMDA receptors is crucial for synaptic plasticity and memory.[3] However, the massive release of glutamate during a stroke leads to excessive calcium (Ca2+) influx into neurons through NMDA receptor channels.[1] This intracellular calcium overload activates a host of detrimental downstream pathways, including the activation of proteases, lipases, and nucleases, leading to neuronal damage and death.[2]
Selfotel was designed to competitively block the glutamate binding site on the NMDA receptor, thereby preventing this pathological cascade.[4] Preclinical studies in various animal models of global and focal ischemia demonstrated the neuroprotective efficacy of Selfotel, showing reductions in infarct size and improved neurological outcomes.[5] These promising animal data provided a strong rationale for advancing Selfotel into clinical trials for acute ischemic stroke.
Preclinical Efficacy of Selfotel in Animal Models of Stroke
Numerous preclinical studies demonstrated the neuroprotective effects of Selfotel in various animal models of cerebral ischemia. These studies were crucial in establishing the proof-of-concept for its use in stroke.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Gerbil (Global Ischemia) | 10 and 30 mg/kg i.p. (4 doses at 2h intervals) | Reduced ischemia-induced hippocampal brain damage. Neuroprotective when administered up to 4 hours after occlusion. | [5] |
| Rat (Global Ischemia) | 30 mg/kg i.p. (4 doses at 2h intervals) | Reduced histological damage after 3 days of reperfusion. | [4] |
| Rat (Permanent Middle Cerebral Artery Occlusion) | 40 mg/kg i.v. immediately after occlusion | Reduced cortical edema by 23%. | [5] |
| Rat (Permanent Middle Cerebral Artery Occlusion) | 10 mg/kg i.v. bolus, then 5 mg/kg/h for 4h | Significantly reduced the volume of cortical infarct. | [5] |
| Rabbit (Reversible Spinal Cord Ischemia) | 30 mg/kg i.v. | Significant efficacy when given at 5 minutes, but not 30 minutes, after the ischemic episode. | [5] |
Clinical Development: Phase IIa and Phase III Trials
The clinical development of Selfotel for acute ischemic stroke progressed through a Phase IIa safety and tolerability study, followed by two large-scale Phase III efficacy trials known as the Acute Stroke Trials Involving Selfotel Treatment (ASSIST).[4][6]
Phase IIa Ascending-Dose Trial
A multicenter, randomized, double-blind, placebo-controlled Phase IIa trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of Selfotel in patients with acute hemispheric ischemic stroke.[7][8]
-
Objective: To evaluate the safety and tolerability of ascending doses of Selfotel and to identify a maximum tolerated dose.
-
Design: Multicenter, randomized, double-blind, placebo-controlled, ascending-dose study.
-
Patient Population: Patients with acute hemispheric ischemic stroke.
-
Treatment Window: Within 12 hours of stroke onset.
-
Intervention: Patients were randomized to receive either one or two intravenous bolus doses of Selfotel or placebo. The initial dose was 1.0 mg/kg, which was then escalated to 1.5 mg/kg, 1.75 mg/kg, and 2.0 mg/kg.
-
Primary Outcome: Safety and tolerability, primarily the incidence of adverse events.
-
Key Assessments:
-
Neurological examinations (including NIH Stroke Scale) daily for the first week.
-
NIH Stroke Scale and Barthel Index at days 30 and 90.
-
Vital signs monitored frequently after drug administration.
-
Follow-up CT scan between days 4 and 7, and at day 90.
-
| Dose | Number of Patients | Patients with Adverse Events (Agitation, Hallucinations, Confusion, Paranoia, Delirium) |
| 1.0 mg/kg | 6 | 1 |
| 1.5 mg/kg | 7 | 4 |
| 1.75 mg/kg | 5 | 3 |
| 2.0 mg/kg | 6 | 6 |
| Placebo | 8 | 0 |
The Phase IIa trial concluded that a single intravenous dose of 1.5 mg/kg was the maximum tolerated dose, as higher doses were associated with a high incidence of severe central nervous system adverse effects.[7] Despite these side effects, the study suggested that this dose was safe and tolerable enough to proceed to efficacy trials.[7]
The Pivotal Phase III ASSIST Trials
Based on the findings of the Phase IIa study, two large, multicenter, randomized, double-blind, placebo-controlled Phase III trials, collectively known as the ASSIST trials, were initiated to evaluate the efficacy and safety of a single 1.5 mg/kg dose of Selfotel.[4][6]
-
Objective: To determine if a single 1.5 mg/kg intravenous dose of Selfotel administered within 6 hours of stroke onset would improve functional outcome at 90 days.
-
Design: Two pivotal, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.
-
Patient Population: Patients aged 40 to 85 years with acute ischemic hemispheric stroke and a motor deficit.
-
Treatment Window: Within 6 hours of stroke onset.
-
Intervention:
-
Selfotel Group: A single intravenous bolus of 1.5 mg/kg Selfotel.
-
Placebo Group: Matching placebo.
-
-
Primary Efficacy Endpoint: Proportion of patients with a Barthel Index score of ≥60 at 90 days.
-
Inclusion Criteria (abbreviated):
-
Age 40-85 years.
-
Clinical diagnosis of acute ischemic hemispheric stroke.
-
Motor deficit.
-
Treatment initiation within 6 hours of symptom onset.
-
-
Exclusion Criteria (abbreviated):
-
Clinical signs of brain stem dysfunction or herniation.
-
Coma.
-
Seizures between stroke onset and drug administration.
-
CT scan showing hemorrhage or a non-cerebrovascular brain disorder.
-
-
Data Monitoring: An independent Data Safety Monitoring Board (DSMB) reviewed the data for safety and efficacy.
The two ASSIST trials were prematurely suspended by the DSMB due to an imbalance in mortality.[4][6] A total of 567 patients were enrolled at the time of termination.[4]
Patient Demographics and Baseline Characteristics [4]
| Characteristic | Selfotel (n=281) | Placebo (n=286) |
| Mean Age (years) | 68.5 | 67.8 |
| Male (%) | 59.8 | 60.1 |
| Mean NIHSS Score | 14.8 | 14.9 |
| Time to Treatment (hours) | 4.8 | 4.7 |
Primary Efficacy Outcome [4]
| Outcome | Selfotel (n=281) | Placebo (n=286) | P-value |
| Barthel Index ≥60 at 90 days (%) | 40.2 | 42.0 | NS |
| Time Point | Selfotel (n=280) | Placebo (n=286) | Relative Risk (95% CI) | P-value |
| Day 30 | 54 (19.3%) | 37 (12.9%) | 1.50 (1.00 - 2.23) | 0.05 |
| Day 90 | 62 (22.1%) | 49 (17.1%) | 1.30 (0.92 - 1.83) | 0.15 |
Mortality in Severe Stroke (NIHSS > 16) [6]
| Time Point | Selfotel | Placebo | P-value |
| Day 90 | 30% | 22% | 0.05 |
Adverse Events [4]
Neurological adverse events, including agitation, hallucinations, and confusion, were more common in the Selfotel-treated group.[4]
Visualizing the Science: Signaling Pathways and Experimental Workflows
Glutamate Excitotoxicity Signaling Pathway
The following diagram illustrates the excitotoxic cascade initiated by ischemic stroke and the intended point of intervention for Selfotel.
Caption: Glutamate Excitotoxicity Pathway and Selfotel's Mechanism of Action.
Selfotel Phase III Clinical Trial Workflow
The diagram below outlines the key stages of the ASSIST Phase III clinical trials, from patient screening to final outcome assessment.
Caption: Workflow of the Selfotel Phase III ASSIST Clinical Trials.
Discussion and Conclusion
The Selfotel clinical trials represent a landmark in the quest for a neuroprotective agent for acute ischemic stroke. Despite a strong preclinical rationale and promising early-phase clinical data, the pivotal Phase III trials were terminated due to an unfavorable risk-benefit profile, specifically an increase in mortality in the Selfotel-treated group, particularly in patients with severe stroke.[4][6]
Several hypotheses have been proposed to explain the failure of Selfotel. The dose of 1.5 mg/kg, while deemed the maximum tolerated dose, may have still been too high in the context of an acute stroke, where the blood-brain barrier is compromised, potentially leading to higher brain concentrations of the drug and neurotoxic effects.[5] The psychotomimetic side effects, such as agitation and hallucinations, could have also contributed to poorer outcomes.[7]
Furthermore, the broad, non-selective antagonism of all NMDA receptor subtypes by Selfotel may have been detrimental. Subsequent research has suggested that different NMDA receptor subtypes can have opposing roles in cell survival and cell death pathways.[3]
The history of the Selfotel clinical trials underscores the significant challenges in translating preclinical neuroprotective strategies into effective clinical therapies for stroke. It highlights the critical importance of dose-finding studies, the potential for neurotoxicity with NMDA receptor antagonists, and the complex pathophysiology of ischemic stroke that may not be adequately addressed by targeting a single pathway. The lessons learned from the Selfotel trials continue to inform the design of contemporary and future clinical trials for acute stroke, emphasizing the need for more targeted and nuanced therapeutic approaches.
References
- 1. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Termination of Acute Stroke Studies Involving Selfotel Treatment. ASSIST Steering Committed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The multiarm optimization of stroke thrombolysis phase 3 acute stroke randomized clinical trial: Rationale and methods - PMC [pmc.ncbi.nlm.nih.gov]
Selfotel's Interruption of the Excitotoxic Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selfotel (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, emerged from a promising era of neuroprotective drug development targeting the excitotoxic cascade, a primary driver of neuronal death in ischemic stroke and other neurological insults. By directly competing with glutamate (B1630785) for its binding site on the NMDA receptor, Selfotel was designed to prevent the excessive calcium influx that triggers a downstream cascade of enzymatic activation, reactive oxygen species generation, and ultimately, apoptosis and necrosis.[1][2] Preclinical studies in various animal models of cerebral ischemia demonstrated significant neuroprotective effects, underpinning its progression into clinical trials.[2] However, despite the robust preclinical data, Selfotel failed to show efficacy in Phase III clinical trials for acute ischemic stroke and was associated with a concerning trend towards increased mortality, highlighting the profound challenges in translating preclinical neuroprotective strategies to clinical success.[1][2][3] This technical guide provides a comprehensive analysis of Selfotel's mechanism of action, a compilation of key quantitative data from preclinical and clinical investigations, detailed experimental protocols for assessing NMDA receptor antagonists, and visualizations of the core signaling pathways and experimental workflows.
The Excitotoxic Cascade and Selfotel's Mechanism of Action
Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors, particularly the NMDA receptor, leads to neuronal damage and death.[4] This process is a key contributor to the pathophysiology of ischemic stroke, traumatic brain injury, and several neurodegenerative diseases.[4]
The cascade is initiated by an ischemic event, which leads to a massive release of glutamate into the synaptic cleft. This excess glutamate persistently activates NMDA receptors, causing a sustained influx of calcium ions (Ca²⁺) into the postsynaptic neuron.[3][5] The resulting intracellular calcium overload triggers a number of detrimental downstream events:
-
Activation of Degradative Enzymes: Elevated Ca²⁺ levels activate proteases like calpains, phospholipases, and endonucleases, which degrade essential cellular components.[1]
-
Mitochondrial Dysfunction: Calcium overload in mitochondria impairs ATP production and leads to the generation of reactive oxygen species (ROS).
-
Generation of Reactive Oxygen Species (ROS): The overproduction of ROS leads to oxidative stress, causing further damage to lipids, proteins, and DNA.[1]
Selfotel, as a competitive NMDA receptor antagonist, directly competes with glutamate for its binding site on the NMDA receptor.[1][3] By blocking glutamate binding, Selfotel prevents the opening of the ion channel and the subsequent influx of Ca²⁺, thereby halting the downstream excitotoxic cascade and preserving neuronal integrity.[1]
Below is a diagram illustrating the excitotoxic cascade and the point of intervention for Selfotel.
Quantitative Data Presentation
The following tables summarize key quantitative data for Selfotel from preclinical and clinical studies.
Table 1: Preclinical Neuroprotective Efficacy of Selfotel
| Model System | Endpoint Measured | Selfotel Concentration/Dose | Outcome | Reference |
| Mixed neocortical cultures (mouse) | NMDA-induced excitotoxicity | ED₅₀: 25.4 µM | 50% effective dose against NMDA toxicity. | [6] |
| Mixed neocortical cultures (mouse) | Oxygen-Glucose Deprivation (45 min) | ED₅₀: 15.9 µM | 50% effective dose against ischemic-like injury. | [6] |
| Global cerebral ischemia (gerbil) | Hippocampal brain damage | 10 and 30 mg/kg (i.p.) | Significant neuroprotection when administered up to 4 hours after occlusion. | [6] |
| Permanent middle cerebral artery occlusion (rat) | Cortical edema | 40 mg/kg (i.v.) | 23% reduction in cortical edema. | [6] |
| Permanent middle cerebral artery occlusion (rat) | Infarct size | 10 mg/kg (i.v.) | Reduced infarct size and post-ischemic glucose hypermetabolism. | [6] |
| Reversible spinal cord ischemia (rabbit) | Efficacy post-ischemia | 30 mg/kg (i.v.) | Significant efficacy when given at 5 minutes, but not 30 minutes, after the ischemic episode. | [6] |
Table 2: Selfotel Clinical Trial Data (Acute Ischemic Stroke)
| Trial Phase | Dose Range | Key Findings | Reference(s) |
| Phase IIa | 1.0 - 2.0 mg/kg (i.v.) | Dose-dependent CNS adverse experiences (agitation, hallucinations, confusion, paranoia, delirium).[5][7] A single dose of 1.5 mg/kg was determined to be the maximum tolerated dose.[5] | [5][7] |
| Phase III | 1.5 mg/kg (single i.v. dose) | No improvement in functional outcome at 90 days (Barthel Index ≥60).[3][8][9] Trials were suspended due to an imbalance in mortality.[8][9] | [3][8][9] |
| Phase III | 1.5 mg/kg (single i.v. dose) | Trend toward increased mortality, particularly within the first 30 days and in patients with severe stroke.[3][8][9] Mortality at 90 days: 22% in Selfotel group vs. 17% in placebo group (not statistically significant).[3][8][9] | [3][8][9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of Selfotel's neuroprotective properties.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
This protocol is designed to mimic ischemic conditions in a cell culture setting.
Objective: To assess the neuroprotective effect of a compound against ischemia-like injury in vitro.
Materials:
-
Primary neuronal cultures (e.g., mixed neocortical or hippocampal cultures)
-
Glucose-free balanced salt solution (BSS)
-
Hypoxic chamber (e.g., with 95% N₂ / 5% CO₂)
-
Cell viability assays (e.g., LDH release assay, Propidium Iodide staining)
-
Test compound (Selfotel) and vehicle control
Procedure:
-
Culture primary neurons to the desired density.
-
Prepare solutions of Selfotel at various concentrations in glucose-free BSS.
-
Replace the normal culture medium with the glucose-free BSS containing either vehicle or Selfotel.
-
Place the cultures in a hypoxic chamber for a predetermined duration (e.g., 45-60 minutes).
-
After the OGD period, replace the treatment medium with normal, glucose-containing culture medium.
-
Return the cultures to a normoxic incubator for a recovery period (e.g., 24 hours).
-
Assess cell viability using a chosen assay to determine the extent of neuronal death in each treatment group.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.
Objective: To evaluate the in vivo efficacy of a neuroprotective agent in reducing infarct volume and neurological deficits following a stroke.
Materials:
-
Rodents (rats or mice)
-
Anesthesia
-
Surgical instruments
-
Monofilament suture for occluding the MCA
-
Test compound (Selfotel) and vehicle control
-
Behavioral testing apparatus (e.g., neurological deficit scoring scale, rotarod)
-
Histological stains (e.g., TTC) for infarct volume measurement
Procedure:
-
Anesthetize the animal.
-
Perform a surgical incision to expose the common carotid artery.
-
Introduce a monofilament suture into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
The suture can be left in place for permanent occlusion or withdrawn after a specific period (e.g., 60-90 minutes) for a reperfusion model.
-
Administer Selfotel or vehicle at a predetermined time point (e.g., before, during, or after the occlusion).
-
Monitor the animal's physiological parameters during and after surgery.
-
At various time points post-MCAO, assess neurological deficits using a standardized scoring system.
-
At the end of the study, euthanize the animal, and perfuse and collect the brain.
-
Slice the brain and stain with TTC to visualize and quantify the infarct volume.
Below is a diagram illustrating a general workflow for in vivo pharmacology studies of neuroprotective agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Research Portal [scholarship.miami.edu]
- 5. ahajournals.org [ahajournals.org]
- 6. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Selfotel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been a subject of significant interest in the field of neuroprotection.[1][2][3] As a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5), Selfotel directly competes with glutamate (B1630785) for its binding site on the postsynaptic NMDA receptor.[1] This mechanism of action is central to its potential therapeutic effects in conditions associated with excitotoxicity, such as stroke and traumatic brain injury, where excessive glutamate release leads to neuronal damage.[1][3] Despite promising preclinical data, Selfotel's journey through clinical trials was halted due to a lack of efficacy and concerns about potential neurotoxic effects at higher doses.[4][5][6] This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the activity of Selfotel, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism and experimental workflows.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of Selfotel's in vitro activity based on published studies. This data is essential for understanding the potency and efficacy of Selfotel in various experimental settings.
| Parameter | Value | Assay Type | Cell Type | Reference |
| ED50 (NMDA Excitotoxicity) | 25.4 µM | Cell Viability Assay | Dissociated mixed neocortical cultures (fetal Swiss Webster mice) | [1] |
| ED50 (Oxygen-Glucose Deprivation) | 15.9 µM | Cell Viability Assay | Dissociated mixed neocortical cultures (fetal Swiss Webster mice) | [1] |
| Kd (High-Affinity Site) | 9 nM | Radioligand Binding (Centrifugation) | Rat brain crude synaptic membranes | [7] |
| Bmax (High-Affinity Site) | 0.55 pmol/mg protein | Radioligand Binding (Centrifugation) | Rat brain crude synaptic membranes | [7] |
| Kd (Low-Affinity Site) | 200 nM | Radioligand Binding (Centrifugation) | Rat brain crude synaptic membranes | [7] |
| Bmax (Low-Affinity Site) | 1.00 pmol/mg protein | Radioligand Binding (Centrifugation) | Rat brain crude synaptic membranes | [7] |
| Kd (Single Site) | 24 nM | Radioligand Binding (Filtration) | Rat brain crude synaptic membranes | [7] |
| Bmax (Single Site) | 0.74 pmol/mg protein | Radioligand Binding (Filtration) | Rat brain crude synaptic membranes | [7] |
| IC50 vs. [3H]-CGS 19755 | 100 nM | Radioligand Binding | Rat brain crude synaptic membranes | [7] |
Mechanism of Action: NMDA Receptor Antagonism
Selfotel exerts its effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor. This action prevents the opening of the ion channel, thereby blocking the influx of Ca2+ and Na+ into the neuron. In pathological conditions such as ischemia, excessive glutamate leads to overactivation of NMDA receptors, resulting in a massive influx of Ca2+. This calcium overload triggers a cascade of intracellular events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal death. By blocking the NMDA receptor, Selfotel mitigates this excitotoxic cascade.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the activity of Selfotel.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of Selfotel at the NMDA receptor. The protocol is based on competitive binding with a radiolabeled ligand, such as [3H]CGS 19755 (Selfotel) or another competitive antagonist like [3H]CGP 39653.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
[3H]CGS 19755 or [3H]CGP 39653
-
Unlabeled Selfotel
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Polyethylenimine (PEI) solution (0.3%)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Homogenizer, centrifuge, filtration apparatus, scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
For saturation binding, set up assay tubes containing a fixed amount of membrane protein (e.g., 100-200 µg) and increasing concentrations of the radioligand.
-
For competition binding, use a fixed concentration of the radioligand (near its Kd) and increasing concentrations of unlabeled Selfotel.
-
Define non-specific binding in a parallel set of tubes containing a high concentration of an unlabeled ligand (e.g., 10 µM L-glutamate).
-
Incubate the tubes at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through PEI-pre-soaked glass fiber filters.
-
Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, analyze the data using Scatchard plots to determine Kd and Bmax.
-
For competition experiments, determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through NMDA receptors in response to agonist application and the inhibitory effect of Selfotel.
Materials:
-
Primary neuronal cultures or acute brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal (pipette) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)
-
NMDA and glycine (co-agonist)
-
Selfotel
Procedure:
-
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical) on coverslips.
-
Alternatively, prepare acute brain slices from young rodents.
-
-
Recording:
-
Place the coverslip or brain slice in the recording chamber and perfuse with external solution.
-
Pull a patch pipette with a resistance of 3-5 MΩ and fill it with internal solution.
-
Under visual guidance, approach a neuron with the pipette and form a giga-ohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.
-
-
Drug Application and Measurement:
-
Establish a stable baseline current.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the bath to evoke an inward current.
-
Once a stable response is obtained, co-apply increasing concentrations of Selfotel with the agonists.
-
Record the inhibition of the NMDA-evoked current at each concentration of Selfotel.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of Selfotel.
-
Calculate the percentage of current inhibition for each Selfotel concentration.
-
Plot the concentration-response curve and fit it with a logistic function to determine the IC50.
-
Cell Viability Assay for Excitotoxicity
This assay quantifies the neuroprotective effect of Selfotel against NMDA-induced excitotoxicity by measuring cell viability.
Materials:
-
Primary neuronal cultures (e.g., cortical)
-
Multi-well culture plates
-
NMDA
-
Selfotel
-
Cell viability assay kit (e.g., LDH cytotoxicity assay, MTT assay, or Calcein-AM/Ethidium Homodimer-1 staining)
Procedure:
-
Cell Culture:
-
Plate primary neurons in multi-well plates and allow them to mature.
-
-
Treatment:
-
Pre-incubate the neuronal cultures with various concentrations of Selfotel for a specified period (e.g., 1 hour).
-
Induce excitotoxicity by adding a toxic concentration of NMDA (e.g., 100-300 µM) to the culture medium. Include control wells with no NMDA and wells with NMDA but no Selfotel.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
-
Viability Assessment:
-
LDH Assay: Measure the amount of lactate (B86563) dehydrogenase released into the culture medium from damaged cells, which is proportional to cell death.
-
MTT Assay: Measure the metabolic activity of viable cells by their ability to reduce MTT to a colored formazan (B1609692) product.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) and visualize with a fluorescence microscope.
-
-
Data Analysis:
-
Quantify cell viability for each treatment condition.
-
Normalize the data to the control groups.
-
Plot the concentration-response curve for Selfotel's neuroprotective effect and determine the ED50.
-
Oxygen-Glucose Deprivation (OGD) Assay
This in vitro model of ischemia is used to evaluate the neuroprotective effects of Selfotel under conditions that mimic a stroke.
Materials:
-
Primary neuronal cultures
-
Glucose-free balanced salt solution (BSS)
-
Hypoxic chamber or incubator (with a gas mixture of 95% N2 / 5% CO2)
-
Selfotel
-
Cell viability assay kit
Procedure:
-
OGD Induction:
-
Wash the neuronal cultures with glucose-free BSS.
-
Replace the culture medium with glucose-free BSS.
-
Place the cultures in a hypoxic chamber for a specified duration (e.g., 60-90 minutes).
-
-
Treatment:
-
Selfotel can be added to the glucose-free BSS during the OGD period.
-
-
Reperfusion:
-
After the OGD period, replace the glucose-free BSS with normal, glucose-containing culture medium.
-
Return the cultures to a normoxic incubator (95% air / 5% CO2) for 24 hours.
-
-
Viability Assessment:
-
Assess cell viability using one of the methods described in the cell viability assay protocol (LDH, MTT, or live/dead staining).
-
-
Data Analysis:
-
Quantify the neuroprotective effect of Selfotel by comparing cell viability in treated versus untreated OGD cultures.
-
Determine the ED50 of Selfotel for protection against OGD-induced cell death.
-
Conclusion
The in vitro characterization of Selfotel provides a clear understanding of its mechanism of action as a potent and competitive NMDA receptor antagonist. The experimental protocols detailed in this guide, including radioligand binding assays, patch-clamp electrophysiology, and cell-based assays for excitotoxicity and oxygen-glucose deprivation, are fundamental for evaluating the pharmacological profile of Selfotel and similar compounds. While Selfotel did not achieve clinical success, the methodologies employed in its preclinical evaluation remain highly relevant and serve as a valuable framework for the ongoing development of neuroprotective agents targeting the NMDA receptor and the excitotoxic cascade. The quantitative data derived from these in vitro studies are crucial for establishing structure-activity relationships, guiding lead optimization, and providing a basis for in vivo efficacy studies.
References
- 1. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medbox.iiab.me [medbox.iiab.me]
- 3. Research Portal [scholarship.miami.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Selfotel in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that demonstrated significant neuroprotective properties in preclinical models of ischemic stroke and brain injury.[1] By competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to the NMDA receptor, Selfotel was designed to mitigate the downstream effects of the excitotoxic cascade, a key pathological process in neuronal death following cerebral ischemia.[1][2] Despite promising preclinical results in various animal models, Selfotel failed to demonstrate efficacy in pivotal Phase III clinical trials for acute ischemic stroke and was associated with a trend towards increased mortality.[3][4] This highlights the critical challenges in translating preclinical neuroprotective strategies to clinical success. These application notes provide a comprehensive overview of the preclinical data on Selfotel, with a focus on its mechanism of action, established dosages in rodent models, and detailed experimental protocols.
Mechanism of Action
Selfotel is a competitive antagonist at the NMDA receptor, directly competing with glutamate for its binding site.[1][5] During an ischemic event, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+).[6] This intracellular calcium overload triggers a cascade of detrimental downstream events, including the activation of proteases and phospholipases, generation of reactive oxygen species (ROS), and mitochondrial dysfunction, ultimately leading to neuronal cell death.[5][7] By blocking the NMDA receptor, Selfotel attenuates this excitotoxic cascade, thereby preserving neuronal integrity in the ischemic penumbra.[1]
Signaling Pathway
Caption: Selfotel's competitive antagonism at the NMDA receptor, preventing excitotoxicity.
Quantitative Data from In Vivo Rodent Models
The following tables summarize key quantitative data for Selfotel from preclinical studies in rodent models of cerebral ischemia.
| Parameter | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Neuroprotection | Rat (Global Ischemia) | 10-30 mg/kg (multiple injections) | Intraperitoneal (IP) | Reduced histological damage. Neuroprotection observed when administered within 30 minutes of ischemia. | [1][6] |
| Gerbil (Global Ischemia) | 1, 3, 10, 30 mg/kg (4 doses, 2h intervals) | Intraperitoneal (IP) | Significant neuroprotection at 10 and 30 mg/kg. Therapeutic window up to 4 hours post-occlusion. | [7] | |
| Rat (Permanent MCAO) | 10 mg/kg | Intravenous (IV) | Reduced infarct size when administered 5 minutes after occlusion. | [1] | |
| Rat (Permanent MCAO) | 40 mg/kg | Intravenous (IV) | Reduced cortical edema by 23%. | [7] | |
| Rat (Permanent MCAO) | 10 mg/kg bolus + 5 mg/kg/h infusion | Intravenous (IV) | Significantly reduced cortical infarct volume. | [7] | |
| Physiological Effects | Rat (Global Ischemia) | 10 mg/kg | Intraperitoneal (IP) | Reduced Ca2+ influx for up to 24 hours of reperfusion. | [7] |
| Rat (MCAO) | Not specified | Not specified | Attenuated post-ischemic cerebral glucose hypermetabolism. | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of Selfotel's neuroprotective properties.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.[5][7]
Objective: To induce a temporary or permanent blockage of the middle cerebral artery (MCA) to produce a reproducible ischemic brain injury.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Operating microscope
-
Micro-surgical instruments
-
4-0 nylon monofilament with a rounded tip[7]
-
Laser Doppler flowmeter
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane. Maintain body temperature at 37°C using a heating pad.[2]
-
Surgical Exposure: Place the rat in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[2]
-
Vessel Ligation: Ligate the distal ECA. Temporarily clamp the CCA and ICA.
-
Arteriotomy and Filament Insertion: Make a small incision in the ECA stump. Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the MCA. A Laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.[2]
-
Occlusion Period: For transient MCAO, maintain the filament in place for the desired occlusion period (e.g., 60-120 minutes). For permanent MCAO, the filament is left in place.
-
Reperfusion (for transient MCAO): Withdraw the filament to allow for reperfusion of the MCA territory.
-
Wound Closure: Close the cervical incision.
-
Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care.
Preparation and Administration of Selfotel
Materials:
-
Selfotel (CGS-19755)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Syringes and needles for injection (size appropriate for the route of administration and animal)
Procedure:
-
Reconstitution: Prepare a stock solution of Selfotel by dissolving the powder in sterile saline. The concentration should be calculated based on the desired final dosage and injection volume. For example, to administer a 10 mg/kg dose in an injection volume of 1 ml/kg to a 300g rat, a 10 mg/ml solution is required.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution of the compound.
-
Administration:
-
Intravenous (IV) injection: Administer the Selfotel solution via the tail vein.
-
Intraperitoneal (IP) injection: Administer the Selfotel solution into the peritoneal cavity.
-
Assessment of Neuroprotection
a) 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume Assessment
Objective: To quantify the volume of ischemic brain injury.
Procedure:
-
Brain Extraction: At a predetermined time point after MCAO (e.g., 24 hours), euthanize the animal and carefully remove the brain.
-
Brain Slicing: Slice the brain into coronal sections of uniform thickness (e.g., 2 mm).[7]
-
TTC Staining: Immerse the brain slices in a 2% solution of TTC in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.[7] Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Image Analysis: Digitize the stained brain slices and use image analysis software to calculate the infarct area in each slice. The total infarct volume can then be calculated by integrating the infarct areas across all slices.
b) Neurological Deficit Scoring
Objective: To assess the functional outcome after ischemic stroke.
A variety of scoring systems can be used to evaluate neurological deficits in rodents, including tests for motor function, sensory function, and coordination. One commonly used example is the Bederson score:
-
0: No apparent neurological deficit.
-
1: Forelimb flexion (contralateral to the lesion).
-
2: Circling towards the paretic side.
-
3: Leaning to the paretic side at rest.
-
4: No spontaneous motor activity.
Experimental Workflow
Caption: General experimental workflow for evaluating Selfotel in a rodent MCAO model.
Conclusion and Future Directions
Selfotel has demonstrated neuroprotective effects in various preclinical rodent models of ischemic stroke. The provided protocols offer a framework for researchers investigating the mechanisms of neuroprotection and evaluating novel therapeutic agents. However, the failure of Selfotel in clinical trials underscores the importance of careful consideration of factors such as the therapeutic window, dose-response relationships, and the translation of findings from animal models to human patients. Future research in this area should focus on more clinically relevant animal models and the exploration of combination therapies to enhance neuroprotective efficacy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. benchchem.com [benchchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
CGS-19755 (Selfotel) Administration Protocol for Traumatic Brain Injury Studies: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS-19755, also known as Selfotel, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] By binding to the glutamate (B1630785) recognition site on the NMDA receptor complex, CGS-19755 effectively blocks the excitotoxic cascade initiated by excessive glutamate release, a key pathological event in traumatic brain injury (TBI).[1][5][6] Preclinical studies have demonstrated its neuroprotective effects in various models of central nervous system injury, including TBI.[5][7] However, clinical trials in severe head injury patients failed to demonstrate efficacy and raised safety concerns, highlighting the critical need for meticulously designed preclinical studies to further understand its therapeutic potential and limitations.[8][9]
Mechanism of Action
Traumatic brain injury leads to a massive release of the excitatory neurotransmitter glutamate.[10] This excess glutamate overstimulates NMDA receptors, leading to an influx of calcium ions (Ca2+) into neurons.[10] The subsequent intracellular Ca2+ overload triggers a cascade of detrimental events, including mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic pathways, ultimately leading to neuronal cell death and the evolution of the brain injury.[11] CGS-19755 competitively inhibits the binding of glutamate to the NMDA receptor, thereby attenuating this excitotoxic cascade and offering a potential neuroprotective strategy in the acute phase of TBI.[1][5]
Data Presentation: Preclinical Administration of CGS-19755 in TBI Models
The following table summarizes the quantitative data from key preclinical studies investigating the effects of CGS-19755 in animal models of TBI.
| Animal Model | Species | Drug Dose | Route of Administration | Timing of Administration | Key Findings | Reference |
| Fluid Percussion Injury | Rat | 3-30 mg/kg | Intravenous (i.v.) or Intraperitoneal (i.p.) | 15 minutes before injury | Attenuated post-traumatic increases in glutamate. | [5] |
| Fluid Percussion Injury | Rat | 10 mg/kg | i.v. at 10 min, and i.p. at 12 and 24 hours post-injury | Post-injury | Decreased heat shock protein expression (in combination with a free radical scavenger). | [5] |
| Acute Subdural Hematoma | Rat | 10 mg/kg | Intravenous (i.v.) | 25 minutes after induction | Significantly reduced brain damage and lowered intracranial pressure. | [5] |
Experimental Protocols
Preparation of CGS-19755 Solution
Materials:
-
CGS-19755 (Selfotel) powder
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Calculate the required amount of CGS-19755 powder based on the desired dose and the number and weight of the animals.
-
Dissolve the CGS-19755 powder in sterile saline or PBS to the desired final concentration. The solubility of CGS-19755 should be confirmed with the supplier's datasheet.
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Animal Models of Traumatic Brain Injury
The FPI model is a widely used and well-characterized model of TBI that produces both focal and diffuse brain injury.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Fluid percussion device
-
Surgical instruments
-
Dental acrylic
-
Suture materials
Protocol:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline scalp incision and expose the skull.
-
Perform a craniotomy (typically 4-5 mm in diameter) over the desired cortical area (e.g., parietal cortex), keeping the dura mater intact.
-
Securely attach a plastic injury cap to the skull over the craniotomy site using dental acrylic.
-
Connect the injury cap to the fluid percussion device.
-
Induce the injury by releasing a pendulum that strikes a piston, delivering a fluid pulse to the intact dura. The severity of the injury can be modulated by adjusting the pressure of the fluid pulse.
-
After the injury, remove the injury cap and suture the scalp incision.
-
Provide post-operative care, including analgesia and monitoring for recovery.
The CCI model produces a more focal and reproducible cortical contusion.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Controlled cortical impactor device
-
Surgical instruments
-
Bone wax
-
Suture materials
Protocol:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Perform a craniotomy over the target cortical region, similar to the FPI model.
-
Position the impactor tip of the CCI device perpendicular to the exposed dura.
-
Set the desired impact parameters (velocity, depth, and dwell time) on the CCI device.
-
Deliver the impact to the cortical surface.
-
Control any bleeding with sterile gelfoam or bone wax.
-
Suture the scalp incision and provide appropriate post-operative care.
CGS-19755 Administration
Route of Administration:
-
Intraperitoneal (i.p.) injection: A common and relatively easy route for systemic administration in rodents.
-
Intravenous (i.v.) injection: Typically via the tail vein, allowing for rapid and direct entry into the bloodstream.
Timing of Administration:
-
Pre-injury: To assess the prophylactic neuroprotective effects of the compound.
-
Post-injury: To evaluate the therapeutic window and efficacy of the treatment after the initial injury has occurred. The timing of post-injury administration is a critical variable to investigate.
Outcome Measures
A comprehensive assessment of the effects of CGS-19755 should include a combination of behavioral, histological, and biochemical outcome measures.
-
Behavioral Assessments:
-
Neurological Severity Score (NSS): A composite score to evaluate motor function, reflexes, and alertness.
-
Morris Water Maze: To assess spatial learning and memory deficits.
-
Rotarod Test: To measure motor coordination and balance.
-
-
Histological Analysis:
-
Lesion Volume Measurement: Staining with dyes like 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet to quantify the extent of brain damage.
-
Immunohistochemistry: To assess neuronal loss (e.g., NeuN staining), apoptosis (e.g., TUNEL staining), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
-
Biochemical Assays:
-
ELISA or Western Blot: To measure levels of inflammatory cytokines, apoptotic proteins, or other relevant biomarkers in brain tissue or cerebrospinal fluid.
-
Measurement of Glutamate Levels: Using techniques like microdialysis to confirm the attenuation of excitotoxicity.
-
Conclusion
CGS-19755 remains a valuable research tool for investigating the role of NMDA receptor-mediated excitotoxicity in the pathophysiology of TBI. The protocols outlined in these application notes provide a framework for conducting well-controlled and reproducible preclinical studies. Researchers should carefully consider the choice of animal model, the timing and route of drug administration, and the selection of appropriate outcome measures to rigorously evaluate the neuroprotective potential of CGS-19755 and other NMDA receptor antagonists in the context of traumatic brain injury. The discrepancy between preclinical promise and clinical failure underscores the importance of refining animal models and translational research strategies.
References
- 1. Protocol for controlled cortical impact in human cerebral organoids to model traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. conductscience.com [conductscience.com]
- 3. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators [pubmed.ncbi.nlm.nih.gov]
- 9. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selfotel in a Rat Model of Focal Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Selfotel (CGS 19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in preclinical rat models of focal cerebral ischemia. While Selfotel demonstrated neuroprotective effects in animal studies, it is crucial to note its failure to translate to clinical efficacy in human trials for acute ischemic stroke, where it was associated with increased mortality.[1][2][3] This document is intended for research purposes to understand its preclinical properties and the methodologies used in its evaluation.
Mechanism of Action
Selfotel is a competitive antagonist of the NMDA receptor.[1][4][5] During cerebral ischemia, excessive release of the excitatory neurotransmitter glutamate (B1630785) leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) into neurons.[6][7] This excitotoxic cascade triggers a series of downstream events, including the activation of proteases, lipases, and endonucleases, as well as the generation of reactive oxygen species (ROS), ultimately leading to neuronal death.[4] By competitively blocking the glutamate binding site on the NMDA receptor, Selfotel was designed to mitigate this excitotoxicity and preserve neuronal integrity in the ischemic penumbra.[4]
Signaling Pathway
Caption: Proposed mechanism of Selfotel in preventing excitotoxicity.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of Selfotel in rat models of focal cerebral ischemia.
Table 1: Neuroprotective Effects of Selfotel on Infarct Volume and Edema
| Animal Model | Dosing Regimen | Outcome Measure | Result | Reference |
| Permanent middle cerebral artery occlusion (MCAO) in Fisher rats | 40 mg/kg i.v. immediately after occlusion | Cortical edema | 23% reduction | [6] |
| Permanent MCAO in Sprague Dawley rats | 10 mg/kg i.v. bolus, followed by 5 mg/kg/h i.v. for 4h | Cortical infarct volume | Significantly reduced | [6] |
| Permanent MCAO in Sprague Dawley rats | 10 mg/kg i.v. bolus, followed by 5 mg/kg/h i.v. for 4h | Basal ganglia infarct volume | No significant reduction | [6] |
| Permanent MCAO in rats | 10 mg/kg i.v. 5 minutes prior to or 5 minutes after occlusion | Infarct size | Markedly reduced | [6] |
Table 2: Effects of Selfotel on Physiological Parameters
| Animal Model | Dosing Regimen | Outcome Measure | Result | Reference |
| Permanent MCAO in Sprague Dawley rats | 10 mg/kg i.v. bolus, followed by 5 mg/kg/h i.v. for 4h | Blood flow in ischemic and non-ischemic areas | Increased | [6] |
| Permanent MCAO in Sprague Dawley rats | 10 mg/kg i.v. bolus, followed by 5 mg/kg/h i.v. for 4h | pH in ischemic and non-ischemic areas | Corrected | [6] |
| MCAO in rats | 10 mg/kg i.v. | Post-ischemic cerebral glucose hypermetabolism | Attenuated | [6] |
| Global ischemia in rats | 10 mg/kg i.p. | Ca²⁺ influx during reperfusion | Reduced for up to 24h | [6] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This is a widely used model to induce focal cerebral ischemia.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Operating microscope
-
Micro-surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Exposure: Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA.
-
Filament Insertion: Insert the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow should be confirmed with a Laser Doppler flowmeter.
-
Occlusion Period: Maintain the filament in place for the desired duration (e.g., 60-120 minutes for transient MCAO) or permanently.
-
Reperfusion (for transient MCAO): Withdraw the filament to allow blood flow to resume.
-
Wound Closure: Suture the incision.
-
Post-operative Care: Monitor the animal during recovery.
Drug Administration Protocol
Selfotel Preparation:
-
Selfotel (cis-4-(phosphonomethyl)-2-piperidine carboxylic acid) should be protected from excessive heat, light, and moisture.[6]
Administration:
-
Intravenous (i.v.): Selfotel can be administered as a bolus injection or a continuous infusion. Doses in rat models have ranged from a 10 mg/kg bolus to a 40 mg/kg bolus followed by infusion.[6]
-
Intraperitoneal (i.p.): Doses of 10-30 mg/kg have been used, sometimes in repeated administrations.[6]
Timing of Administration:
-
For neuroprotection, Selfotel has been administered before, immediately after, or shortly after the ischemic insult.[6]
Experimental Workflow
Caption: General experimental workflow for evaluating Selfotel.
Assessment of Neuroprotective Efficacy
Neurological Deficit Scoring:
-
A standardized neurological scoring system should be used to assess motor and sensory deficits at various time points after ischemia.
Histological Analysis:
-
Infarct Volume Measurement: After a set period of reperfusion (e.g., 24 or 72 hours), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white. The infarct volume can then be quantified.
-
Edema Measurement: Brain water content can be determined by comparing the wet and dry weights of the ischemic and non-ischemic hemispheres.
Conclusion
Selfotel has demonstrated neuroprotective effects in rat models of focal cerebral ischemia by reducing infarct volume and edema, likely through its action as an NMDA receptor antagonist.[6] However, the translation of these preclinical findings to clinical success has been unsuccessful.[1][3][7] These notes and protocols are provided for research purposes to understand the preclinical evaluation of this compound and to serve as a methodological reference for similar neuroprotective drug development studies. It is imperative to consider the challenges of translating preclinical animal data to human clinical trials in the design and interpretation of future studies.[1]
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Research Portal [scholarship.miami.edu]
- 6. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selfotel, (-)- in Spinal Cord Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel, also known as CGS 19755, is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties in various models of central nervous system (CNS) injury, including spinal cord injury (SCI). The secondary injury cascade following the initial trauma in SCI is characterized by a massive release of the excitatory neurotransmitter glutamate (B1630785). This leads to overactivation of NMDA receptors, resulting in excessive calcium influx and subsequent excitotoxicity, a key mechanism of neuronal death. Selfotel acts by competitively blocking the glutamate binding site on the NMDA receptor, thereby mitigating this excitotoxic cascade.
These application notes provide a comprehensive overview of the use of Selfotel for studying the mechanisms of spinal cord injury in preclinical models. Detailed protocols for a rat model of contusive SCI, drug administration, and various assessment methodologies are included, along with a summary of key quantitative data from relevant studies.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the neuroprotective effects of Selfotel in CNS injury models.
| Animal Model | Injury Type | Selfotel Dose and Route | Administration Timing | Outcome Measures | Results | Reference |
| Rabbit | Reversible Spinal Cord Ischemia | 30 mg/kg, Intravenous (i.v.) | 5 minutes post-injury | Not specified in detail | Significant neuroprotective efficacy | |
| Rabbit | Reversible Spinal Cord Ischemia | 30 mg/kg, i.v. | 30 minutes post-injury | Not specified in detail | No significant efficacy | |
| Rat | Moderately Severe Fluid Percussion Brain Injury | 3-30 mg/kg, i.v. or Intraperitoneal (i.p.) | 15 minutes pre-injury | Post-traumatic glutamate levels | Attenuated increase in glutamate | |
| Rat | Acute Subdural Hematoma | 10 mg/kg, i.v. | 25 minutes post-injury | Intracranial Pressure (ICP) | Lowered ICP by 29% compared to controls |
Signaling Pathways
Excitotoxicity Signaling Pathway in Spinal Cord Injury
Following a traumatic spinal cord injury, damaged cells release excessive amounts of glutamate into the extracellular space. This leads to the overactivation of NMDA receptors on surrounding neurons, triggering a cascade of neurotoxic events.
Excitotoxicity cascade following spinal cord injury.
Experimental Protocols
Rat Spinal Cord Contusion Injury Model
This protocol describes a standardized method for inducing a contusive spinal cord injury in rats, a clinically relevant model for studying the pathophysiology of SCI.
Materials:
-
Adult female Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpels, forceps, retractors, rongeurs)
-
Spinal cord impactor device (e.g., NYU/MASCIS impactor)
-
Stereotaxic frame
-
Warming pad
-
Suturing materials
-
Antibiotics and analgesics
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia using a toe-pinch reflex.
-
Shave the dorsal surface over the thoracic region and sterilize the skin with an antiseptic solution.
-
Make a midline incision over the thoracic vertebrae (T8-T11).
-
Dissect the paraspinal muscles to expose the vertebral laminae.
-
Perform a laminectomy at the desired spinal level (e.g., T9/T10) to expose the dura mater, being careful not to damage the spinal cord.
-
Stabilize the vertebral column using clamps on the vertebrae rostral and caudal to the laminectomy site.
-
Position the rat under the impactor device.
-
Induce the contusion injury by dropping a specific weight from a set height onto the exposed dura (e.g., 10g weight from 12.5 mm).
-
After impact, remove the impactor, suture the muscle layers, and close the skin incision.
-
Administer post-operative care, including analgesics, antibiotics, and manual bladder expression until bladder function returns.
Selfotel Administration Protocol
This protocol outlines the intravenous administration of Selfotel to rats following spinal cord injury.
Materials:
-
Selfotel, (-)-
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Syringes and needles (e.g., 27-30 gauge)
-
Rat restrainer or anesthesia for conscious injections
-
Warming lamp or pad to dilate tail veins
Procedure:
-
Prepare the Selfotel solution by dissolving it in sterile saline to the desired concentration. The solution should be prepared fresh for each experiment.
-
For intravenous administration, the lateral tail vein is commonly used. Warming the tail with a lamp or warm water can help to dilate the vein, making injection easier.
-
If performing the injection on a conscious animal, place the rat in a suitable restrainer.
-
Swab the tail with 70% ethanol (B145695) to sterilize the injection site.
-
Insert the needle, bevel up, into the lateral tail vein. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the Selfotel solution. The recommended dose from preclinical traumatic brain injury models ranges from 3-30 mg/kg. Based on the rabbit spinal cord ischemia model, a dose of 30 mg/kg is a reasonable starting point for efficacy studies.
-
Administer the injection as soon as possible after the injury, ideally within minutes, as the therapeutic window for NMDA receptor antagonists is narrow.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Experimental Workflow
Workflow for evaluating Selfotel in a rat SCI model.
Behavioral Assessment: Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale
The BBB scale is a 22-point (0-21) open-field locomotor rating scale used to assess hindlimb functional recovery in rats after SCI.
Procedure:
-
Place the rat in an open field (a circular enclosure with a non-slip floor).
-
Observe the rat's hindlimb movements for 4-5 minutes.
-
Score the locomotor ability based on the BBB scale, which evaluates joint movement, stepping ability, coordination, paw placement, and trunk stability.
-
Two independent, blinded observers should score each animal to ensure reliability.
-
Assessments are typically performed at regular intervals post-injury (e.g., weekly for 4-6 weeks).
Histological and Biochemical Analyses
1. Cresyl Violet (Nissl) Staining for Neuronal Survival:
-
Purpose: To assess the extent of neuronal loss in the spinal cord.
-
Procedure:
-
At the study endpoint, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord and post-fix in paraformaldehyde, then cryoprotect in sucrose (B13894) solutions.
-
Cut transverse sections of the spinal cord on a cryostat.
-
Mount the sections on slides and stain with a cresyl violet solution, which stains the Nissl bodies in neurons.
-
Dehydrate and coverslip the slides.
-
Quantify the number of surviving neurons in specific regions of the gray matter using microscopy and image analysis software.
-
2. TUNEL Assay for Apoptosis:
-
Purpose: To detect and quantify apoptotic cell death.
-
Procedure:
-
Prepare spinal cord sections as described for cresyl violet staining.
-
Use a commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.
-
The enzyme TdT labels the fragmented DNA of apoptotic cells with a fluorescent marker or a marker that can be visualized with a chromogen.
-
Counterstain with a nuclear stain (e.g., DAPI) to visualize all cell nuclei.
-
Quantify the number of TUNEL-positive cells in the gray and white matter to determine the extent of apoptosis.
-
3. Biochemical Assays:
-
Purpose: To measure markers of excitotoxicity.
-
Glutamate Measurement: Use techniques like microdialysis to sample the extracellular fluid from the injured spinal cord in vivo, followed by HPLC to quantify glutamate concentrations.
-
Calcium Influx: Utilize calcium imaging techniques with fluorescent indicators (e.g., Fura-2) in spinal cord slice cultures or in vivo to measure changes in intracellular calcium levels following injury and treatment with Selfotel.
Conclusion
Selfotel, as a competitive NMDA receptor antagonist, offers a valuable tool for investigating the mechanisms of excitotoxicity in spinal cord injury. The protocols and data presented here provide a framework for researchers to design and conduct preclinical studies to further elucidate the neuroprotective potential of targeting the glutamate pathway in SCI. It is important to note that despite promising preclinical data in various CNS injury models, Selfotel failed to show efficacy in clinical trials for stroke and head injury, highlighting the challenges in translating preclinical findings to clinical success. Future research should focus on optimizing dosing, timing of administration, and potentially combination therapies to enhance the therapeutic window and efficacy of NMDA receptor antagonists in the complex pathology of spinal cord injury.
Application Notes and Protocols: Intraperitoneal vs. Intravenous Injection of Selfotel in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties in preclinical models of cerebral ischemia and traumatic brain injury.[1][2] By blocking the NMDA receptor, Selfotel inhibits the excitotoxic cascade, a major pathway of neuronal cell death initiated by excessive glutamate (B1630785) release during neurological insults.[1] The choice of administration route is a critical parameter in preclinical studies, significantly impacting the pharmacokinetic and pharmacodynamic profile of a compound. This document provides a detailed comparison of intraperitoneal (IP) and intravenous (IV) administration of Selfotel in mice, offering insights into the expected pharmacokinetic differences and detailed protocols for both injection techniques.
Comparison of Intraperitoneal (IP) and Intravenous (IV) Administration
Intravenous administration delivers the compound directly into the systemic circulation, resulting in 100% bioavailability and immediate peak plasma concentrations. In contrast, intraperitoneal injection involves administering the substance into the peritoneal cavity, from which it is absorbed into the mesenteric blood supply and subsequently enters the portal circulation to the liver before reaching systemic circulation. This can subject the compound to first-pass metabolism, potentially reducing bioavailability.[3]
Quantitative Data Summary
The following table summarizes the general pharmacokinetic parameters expected for a small molecule like Selfotel when administered via IV and IP routes in mice. It also includes reported neuroprotective doses from preclinical studies. Note: The pharmacokinetic values are generalized and not specific to Selfotel unless otherwise cited.
| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration | Reference |
| Bioavailability (F) | 100% (by definition) | Generally high, can approach 100% but may be reduced by first-pass metabolism. | [3][4] |
| Time to Peak Plasma Concentration (Tmax) | Immediate (within minutes) | Delayed (typically 10-30 minutes) | [5] |
| Peak Plasma Concentration (Cmax) | Highest, achieved rapidly | Lower than IV, achieved more slowly | [6] |
| Neuroprotective Dose Range (Stroke) | 10-40 mg/kg (in rats) | 10-40 mg/kg (in animal models) | [2] |
| Neuroprotective Dose Range (Traumatic Brain Injury) | 3-30 mg/kg (in rats) | 3-30 mg/kg (in animal models) | [2] |
Signaling Pathway of Selfotel
Selfotel acts as a competitive antagonist at the NMDA receptor. During events like ischemia, excessive glutamate is released into the synaptic cleft. This glutamate binds to NMDA receptors, causing an influx of Ca2+ ions. The resulting calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, and the generation of reactive oxygen species, ultimately leading to neuronal death. Selfotel competitively blocks glutamate from binding to the NMDA receptor, thereby mitigating this excitotoxic cascade.[1]
Figure 1: Mechanism of action of Selfotel in preventing excitotoxicity.
Experimental Protocols
The following are detailed protocols for the intravenous and intraperitoneal injection of Selfotel in mice. These protocols are based on standard operating procedures and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow: IP vs. IV Injection
The general workflow for administering Selfotel via either route involves preparation of the substance, animal handling and restraint, the injection procedure itself, and post-injection monitoring.
Figure 2: Comparative workflow for IP and IV injection of Selfotel in mice.
Protocol 1: Intraperitoneal (IP) Injection of Selfotel in Mice
Materials:
-
Selfotel solution (sterile, at the desired concentration in a suitable vehicle, e.g., sterile saline)
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% Isopropyl alcohol wipes
-
Animal scale
Procedure:
-
Preparation:
-
Warm the Selfotel solution to room temperature to prevent a drop in the animal's body temperature.[7]
-
Weigh the mouse to accurately calculate the injection volume. The maximum recommended injection volume is typically 10 ml/kg.[8]
-
Draw the calculated volume of Selfotel solution into a sterile syringe with a new sterile needle.[7] Ensure all air bubbles are removed.
-
-
Restraint:
-
Gently restrain the mouse using the scruff technique with your non-dominant hand. Secure the tail between your little finger and the palm of your hand.[7]
-
Turn the mouse to a supine position (face up) with the head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[7]
-
-
Injection:
-
Identify the injection site in the lower right quadrant of the abdomen. This location avoids the cecum (typically on the left side) and the urinary bladder.[2][7]
-
Wipe the injection site with a 70% alcohol wipe.[7]
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[7] The needle should penetrate the skin and the abdominal wall.
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a new needle and syringe.[2]
-
If aspiration is clear, slowly and steadily depress the plunger to inject the solution.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for several minutes for any signs of distress, such as bleeding at the injection site or abnormal posture.[8] If bleeding occurs, apply gentle pressure with sterile gauze.
-
Protocol 2: Intravenous (IV) Tail Vein Injection of Selfotel in Mice
Materials:
-
Selfotel solution (sterile, at the desired concentration in a suitable vehicle)
-
Sterile syringes (0.3 - 1 ml)
-
Sterile needles (27-30 gauge)
-
A suitable mouse restraint device
-
Heat lamp or warming pad
-
70% Isopropyl alcohol wipes
-
Sterile gauze
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the mouse to calculate the correct injection volume. The maximum recommended bolus injection volume is 5 ml/kg.[9]
-
Draw the calculated volume of Selfotel solution into a sterile syringe with a new sterile needle, ensuring no air bubbles are present.[5]
-
To induce vasodilation and make the tail veins more visible, warm the mouse's tail for 5-10 minutes using a heat lamp (at a safe distance) or by placing the cage on a warming pad.[5][10]
-
-
Restraint:
-
Place the mouse in an appropriate restraint device, allowing the tail to be accessible.[10]
-
-
Injection:
-
Position the tail and wipe it with a 70% alcohol wipe.
-
Identify one of the two lateral tail veins, which run along the sides of the tail.[11]
-
With your non-dominant hand, gently hold the distal end of the tail.
-
With your dominant hand, introduce the needle (bevel up) into the vein at a shallow angle, parallel to the vein.[5][11] Start the injection in the distal third of the tail, allowing for subsequent attempts more proximally if needed.[11]
-
If the needle is correctly placed, you may see a small flash of blood in the hub of the needle, and there should be no resistance when you begin to inject.[11]
-
Slowly inject a small test volume. The vein should blanch (turn pale) as the solution displaces the blood. If a blister or swelling appears, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a site closer to the body.[9][12]
-
Once confident in the placement, inject the remaining volume slowly and steadily.
-
-
Post-Injection:
-
After the injection is complete, withdraw the needle and immediately apply gentle pressure to the injection site with sterile gauze for 30-60 seconds to prevent bleeding and hematoma formation.[11]
-
Return the mouse to its cage and monitor for any adverse reactions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 8. Plasma concentrations and pharmacokinetics of misonidazole after intraperitoneal administration to the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Pharmacokinetic advantage of intraperitoneal injection of docetaxel in the treatment for peritoneal dissemination of cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Selfotel (CGS-19755): Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By directly competing with glutamate (B1630785) for its binding site, Selfotel blocks the influx of calcium ions through the NMDA receptor channel, thereby inhibiting downstream excitotoxic signaling cascades.[1][2] This mechanism of action has positioned Selfotel as a valuable research tool for investigating the role of the NMDA receptor in various physiological and pathological processes, particularly in the context of neuronal cell death and neuroprotection. Although initially investigated for the treatment of stroke and traumatic brain injury, its clinical development was discontinued.[2] Nevertheless, Selfotel remains a critical compound for in vitro studies aimed at understanding excitotoxicity and developing novel neuroprotective strategies.
These application notes provide detailed protocols for the preparation and use of Selfotel in cell culture experiments, along with a summary of its quantitative effects and a diagram of the signaling pathway it modulates.
Data Presentation
The following tables summarize the key physicochemical properties of Selfotel and its efficacy in in vitro neuroprotection studies.
Table 1: Physicochemical Properties of Selfotel (CGS-19755)
| Property | Value |
| Chemical Name | (±)-cis-4-(Phosphonomethyl)-2-piperidinecarboxylic acid |
| Molecular Formula | C₇H₁₄NO₅P |
| Molecular Weight | 223.16 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water (up to 25 mM) |
| Storage | Store as a powder, desiccated at -20°C. Protect from excessive heat, light, and moisture.[2] |
Table 2: In Vitro Neuroprotective Efficacy of Selfotel (CGS-19755)
| Cell Type/Model System | Insult | Effective Concentration Range | Observed Effect | Reference |
| Dissociated mixed neocortical cultures (fetal mice) | NMDA (500 µM) | ED₅₀: 25.4 µM | 50% reduction in neuronal cell death as measured by lactate (B86563) dehydrogenase release. | [2] |
| Dissociated mixed neocortical cultures (fetal mice) | Oxygen-Glucose Deprivation (45 min) | ED₅₀: 15.9 µM | 50% reduction in neuronal cell death as measured by lactate dehydrogenase release. | [2] |
| Rat Cortical Neurons | Glutamate | High concentrations required | Protection against glutamate-induced toxicity. |
Experimental Protocols
Protocol 1: Preparation of Selfotel (CGS-19755) Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Selfotel in sterile water.
Materials:
-
Selfotel (CGS-19755) powder
-
Sterile, deionized or distilled water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Calculate the required amount of Selfotel:
-
To prepare 1 ml of a 10 mM stock solution, you will need:
-
10 mmol/L * 0.001 L * 223.16 g/mol = 0.0022316 g = 2.23 mg
-
-
-
Weigh the Selfotel powder:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out the calculated amount of Selfotel powder and place it into a sterile microcentrifuge tube.
-
-
Dissolve the powder:
-
Add the desired volume of sterile water to the microcentrifuge tube containing the Selfotel powder.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can aid in solubilization if needed.
-
-
Sterile filter the solution:
-
To ensure sterility, filter the Selfotel stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube or vial.
-
-
Aliquot and store:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), the solution can be stored at 4°C.
-
Protocol 2: General Protocol for Cell Treatment with Selfotel
This protocol provides a general guideline for treating cultured cells with Selfotel. The optimal concentration and incubation time will vary depending on the cell type and experimental design.
Materials:
-
Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)
-
Complete cell culture medium
-
Selfotel stock solution (e.g., 10 mM)
-
Sterile pipette tips
Procedure:
-
Determine the final working concentration:
-
Based on literature data or preliminary experiments, decide on the final concentration(s) of Selfotel to be used. A typical starting range for neuroprotection assays is 10-100 µM.[2]
-
-
Prepare working solutions:
-
On the day of the experiment, thaw an aliquot of the Selfotel stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to make a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in culture medium.
-
-
Treat the cells:
-
Remove the existing culture medium from the cells.
-
Add the appropriate volume of the prepared Selfotel-containing medium to each well or flask.
-
Include a vehicle control (culture medium with the same concentration of the solvent used for the stock solution, in this case, water) to account for any effects of the solvent.
-
-
Incubate the cells:
-
Return the cells to the incubator and incubate for the desired period. Incubation times will vary depending on the experiment (e.g., pre-incubation before an insult, co-incubation with a toxin).
-
-
Assess the outcome:
-
Following incubation, proceed with the desired downstream assays to assess the effects of Selfotel (e.g., cell viability assays, protein expression analysis, etc.).
-
Mandatory Visualizations
References
Selfotel: Therapeutic Window in Preclinical Stroke Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that demonstrated neuroprotective effects in various preclinical models of ischemic stroke.[1][2] The primary mechanism of action involves blocking the glutamate-induced excitotoxicity cascade, a key contributor to neuronal damage following cerebral ischemia.[3][4] During an ischemic event, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+). This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal death.[4][5] Selfotel competitively binds to the NMDA receptor, thereby inhibiting the action of glutamate and mitigating the downstream neurotoxic effects.[3][4]
Despite promising preclinical data, Selfotel failed to demonstrate efficacy in human clinical trials and was associated with a trend towards increased mortality, potentially due to neurotoxic effects at the tested doses.[3][6][7][8][9] Understanding the nuances of its therapeutic window and experimental application in preclinical settings remains critical for interpreting historical data and informing the development of future neuroprotective agents. These application notes provide a summary of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the neuroprotective efficacy of Selfotel in various preclinical stroke models.
Table 1: Selfotel Efficacy in Global Cerebral Ischemia Models
| Animal Model | Selfotel Dose (mg/kg) | Route of Administration | Time of Administration (Post-Occlusion) | Key Findings | Reference |
| Gerbil | 10, 30 (repeated doses) | Intraperitoneal (i.p.) | 15 min before occlusion | Reduced ischemia-induced hippocampal damage.[1] | [1] |
| Gerbil | 30 (repeated doses) | Intraperitoneal (i.p.) | 1, 2, or 4 hours | Neuroprotective effect observed.[1] | [1] |
| Gerbil | 100 | Intraperitoneal (i.p.) | 24 hours | No neuroprotection observed.[1] | [1] |
| Rat | 30 | Not Specified | Not Specified | Histological score improvement in CA1 cell damage.[1] | [1] |
Table 2: Selfotel Efficacy in Focal Cerebral Ischemia Models
| Animal Model | Selfotel Dose (mg/kg) | Route of Administration | Time of Administration (Post-Occlusion) | Key Findings | Reference |
| Rat (Fischer) | 40 | Intravenous (i.v.) | Immediately after occlusion | 23% reduction in cortical edema.[1] | [1] |
| Rat (Sprague Dawley) | 10 (bolus) + 5/hr (infusion) | Intravenous (i.v.) | Not Specified | Significant reduction in cortical infarct volume.[1] | [1] |
| Rabbit | 40 | Not Specified | Not Specified | 76% decrease in cortical neuronal damage; 48% decrease in cortical edema; 54% decrease in hemispheric edema.[1] | [1] |
Signaling Pathway
The following diagram illustrates the excitotoxicity cascade initiated by ischemic conditions and the inhibitory action of Selfotel.
Caption: Mechanism of Selfotel neuroprotection in ischemic stroke.
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol describes the induction of focal cerebral ischemia via the intraluminal suture method.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
4-0 nylon monofilament suture with a rounded tip
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Microvascular clips
-
Standard surgical instruments
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor vital signs.
-
Place the rat in a supine position on a heating pad to maintain a core body temperature of 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and fascia.
-
Ligate the distal ECA and the CCA proximally.
-
Place a temporary microvascular clip on the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.
-
Secure the filament in place and remove the temporary clip on the ICA to allow reperfusion to the external carotid territory.
-
After the desired occlusion period (e.g., 60 or 90 minutes), re-anesthetize the animal (if it has been allowed to recover) and withdraw the filament to allow reperfusion to the MCA territory.
-
Suture the cervical incision and allow the animal to recover in a warm cage.
Neurological Deficit Scoring
This protocol outlines a common method for assessing neurological function following stroke in rodents.
Materials:
-
Scoring sheet
-
Testing arena
Procedure (Modified Bederson Score): Perform the following tests and assign a score based on the observed deficits.
-
Forelimb Flexion: Suspend the rat by its tail.
-
Score 0: Both forelimbs extend towards the floor.
-
Score 1: The contralateral forelimb is consistently flexed.
-
-
Resistance to Lateral Push: Place the rat on a flat surface.
-
Score 0: Normal resistance to a gentle push in both directions.
-
Score 1: Decreased resistance to a push towards the paretic side.
-
-
Circling: Observe the rat's spontaneous movement in an open field.
-
Score 0: No circling.
-
Score 1: Consistent circling towards the paretic side.
-
A total score is calculated by summing the scores from each test. A higher score indicates a more severe neurological deficit.
Infarct Volume Measurement using TTC Staining
This protocol details the staining of brain tissue to visualize and quantify the infarct volume.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formalin solution (10%)
-
Brain matrix
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the desired time point post-stroke (e.g., 24 or 48 hours), euthanize the rat.
-
Carefully remove the brain and place it in a cold saline solution.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the brain slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture high-resolution images of the stained sections.
-
Using image analysis software, measure the area of the entire hemisphere and the infarcted (white) area for each slice.
-
Calculate the infarct volume using the following formula to correct for edema:
-
Corrected Infarct Volume = [Volume of the contralateral hemisphere – (Volume of the ipsilateral hemisphere – Volume of the infarct)]
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating a neuroprotective agent in a preclinical stroke model.
Caption: Preclinical evaluation workflow for Selfotel in stroke.
References
- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rochester.edu [rochester.edu]
- 3. The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies [jove.com]
- 4. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The α2δ-1-NMDA receptor complex and its potential as a therapeutic target for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medschool.vcu.edu [medschool.vcu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Brain Penetration and Pharmacokinetics of Selfotel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (B1681618) (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that showed significant neuroprotective potential in preclinical models of cerebral ischemia and traumatic brain injury.[1] Its mechanism of action involves blocking the glutamate (B1630785) binding site on the NMDA receptor, thereby attenuating the excitotoxic cascade that leads to neuronal death in various neurological insults.[1] Despite promising preclinical data, Selfotel failed to demonstrate efficacy in phase III clinical trials for acute ischemic stroke and severe head injury, and in some cases, was associated with increased mortality.[2][3]
Understanding the brain penetration and pharmacokinetic profile of Selfotel is crucial for interpreting its preclinical efficacy and clinical outcomes. This document provides detailed application notes and experimental protocols for assessing the central nervous system (CNS) distribution and pharmacokinetics of Selfotel.
Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity
During ischemic events, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium (Ca²⁺) into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of degradative enzymes, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately leading to neuronal cell death.[1] Selfotel competitively antagonizes the binding of glutamate to the NMDA receptor, thereby inhibiting this pathological ion influx and protecting neurons from excitotoxic damage.[1]
Quantitative Data Presentation
The following tables summarize key pharmacokinetic and brain penetration data for Selfotel from various preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics and Brain Penetration of Selfotel
| Parameter | Species | Dose | Route | Value | Reference |
| Brain Uptake Index | Rat | N/A | N/A | 0.15% (relative to iodoantipyrine) | [4] |
| Plasma Clearance (BBB) | Rat | N/A | N/A | 0.015 mL/100g/min (normal) | [4] |
| Plasma Clearance (BBB) | Rat | N/A | N/A | 0.019 mL/100g/min (ischemic) | [4] |
| Brain Concentration (1h) | Rabbit | 40 mg/kg | IV | 5 µM | [4] |
| CSF Concentration (1h) | Rabbit | 40 mg/kg | IV | 12 µM | [4] |
| Brain Concentration (2h) | Rabbit | 40 mg/kg | IV | 5 µM | [4] |
| CSF Concentration (2h) | Rabbit | 40 mg/kg | IV | 6 µM | [4] |
| Brain Concentration (4h) | Rabbit | 40 mg/kg | IV | 7 µM | [4] |
| CSF Concentration (4h) | Rabbit | 40 mg/kg | IV | 13 µM | [4] |
| In Vitro ED₅₀ (NMDA excitotoxicity) | Mouse cortical cultures | N/A | N/A | 25.4 µM | [4] |
Table 2: Human Pharmacokinetics of Selfotel (Phase IIa Clinical Trial)
| Dose | Route | Mean Blood Half-life (hours) | Max. Serum Concentration | Max. CSF Concentration | Reference |
| 1.0 - 2.0 mg/kg | IV | 2.0 - 3.3 | 143 µM | 4.76 µM | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments to determine the brain penetration and pharmacokinetics of Selfotel are provided below. These protocols can be adapted based on specific research needs and available resources.
Protocol 1: In Vivo Microdialysis for Measuring Unbound Selfotel in Brain Extracellular Fluid
This protocol allows for the continuous sampling of unbound Selfotel in the extracellular fluid (ECF) of a specific brain region in a freely moving animal.[7]
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microdialysis guide cannula and probes (e.g., CMA 12)
-
Microsyringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Selfotel solution for administration
-
Collection vials
-
LC-MS/MS system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.[8]
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., striatum or hippocampus).
-
Slowly lower the guide cannula to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for 24-48 hours.[8]
-
-
In Vivo Microdialysis:
-
Gently restrain the recovered rat and insert the microdialysis probe through the guide cannula.[8]
-
Connect the probe to the microsyringe pump and fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[9]
-
Allow the system to equilibrate for at least 60-90 minutes.[9]
-
Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Administer Selfotel via the desired route (e.g., intravenous or intraperitoneal injection).
-
Continue collecting dialysate samples for the desired duration (e.g., 4-6 hours).
-
Store collected samples at -80°C until analysis.[8]
-
-
Sample Analysis:
-
Quantify the concentration of Selfotel in the dialysate samples using a validated LC-MS/MS method (see Protocol 4).
-
Protocol 2: Brain Homogenate Preparation for Total Brain Concentration
This protocol describes how to prepare brain tissue homogenate to measure the total concentration of Selfotel in the brain.[10][11]
Materials:
-
Rodent brain tissue
-
Ice-cold homogenization buffer (e.g., 0.25 M sucrose (B13894) in phosphate-buffered saline)[10]
-
Homogenizer (e.g., Dounce or mechanical homogenizer)
-
Centrifuge
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Tissue Collection:
-
Following Selfotel administration at desired time points, euthanize the animal.
-
Immediately extract the brain and place it on ice.
-
Weigh the brain tissue.[10]
-
-
Homogenization:
-
Sample Processing:
-
Transfer the homogenate to microcentrifuge tubes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.[12]
-
Collect the supernatant, which contains the total brain tissue lysate.
-
Store the supernatant at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of Selfotel in the brain homogenate supernatant using a validated LC-MS/MS method (see Protocol 4).
-
Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay using Caco-2 Cells
This protocol provides a method to assess the permeability of Selfotel across a cell monolayer, which can serve as an in vitro model of the blood-brain barrier.[13][14]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Selfotel solution
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.[14]
-
-
Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[13]
-
-
Permeability Assay:
-
Wash the cell monolayer with transport buffer.
-
Add the Selfotel solution to the apical (donor) compartment.[15]
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C for a specified time (e.g., 2 hours).[13]
-
At the end of the incubation, collect samples from the basolateral compartment.
-
-
Sample Analysis and Calculation:
-
Determine the concentration of Selfotel in the collected samples using a validated LC-MS/MS method (see Protocol 4).
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
-
Protocol 4: LC-MS/MS Method for Quantification of Selfotel
This protocol outlines a general approach for the quantitative analysis of Selfotel in biological matrices (plasma, brain dialysate, and brain homogenate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column suitable for polar compounds (e.g., HILIC or a C18 column compatible with aqueous mobile phases)[16][17]
-
Mobile phases (e.g., acetonitrile (B52724) and water with formic acid or ammonium (B1175870) acetate)[16][18]
-
Selfotel analytical standard
-
Internal standard (if available)
-
Reagents for sample preparation (e.g., acetonitrile for protein precipitation)[19]
Procedure:
-
Sample Preparation:
-
Plasma and Brain Dialysate: Perform protein precipitation by adding a 3:1 volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
Brain Homogenate Supernatant: Protein precipitation may also be necessary depending on the protein concentration.
-
-
Chromatographic Separation:
-
Inject the supernatant from the prepared samples onto the analytical column.
-
Use a gradient elution method with appropriate mobile phases to achieve separation of Selfotel from endogenous matrix components.
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for Selfotel. Given its acidic nature, negative ion mode may be more suitable.[16]
-
Optimize the mass spectrometer parameters for the detection of Selfotel using multiple reaction monitoring (MRM) for quantification.
-
-
Quantification:
-
Prepare a calibration curve using the Selfotel analytical standard in the corresponding matrix.
-
Quantify the concentration of Selfotel in the samples by comparing their peak areas to the calibration curve.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the brain penetration and pharmacokinetic properties of Selfotel. A thorough understanding of these parameters is essential for elucidating the reasons behind its clinical trial outcomes and for guiding the development of future neuroprotective agents. While Selfotel itself did not succeed clinically, the methodologies outlined here are fundamental to the preclinical assessment of any CNS drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose escalation safety and tolerance study of the competitive NMDA antagonist selfotel (CGS 19755) in neurosurgery patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NIBSC - Brain Tissue Preparation [nibsc.org]
- 11. cureffi.org [cureffi.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. enamine.net [enamine.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 17. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hpst.cz [hpst.cz]
- 19. agilent.com [agilent.com]
Assessing the Neuroprotective Effects of Selfotel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that demonstrated significant neuroprotective properties in preclinical models of ischemic stroke and traumatic brain injury.[1] By competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to the NMDA receptor, Selfotel was designed to mitigate the downstream effects of the excitotoxic cascade, a key pathological process in neuronal death following cerebral ischemia.[1][2] This document provides detailed protocols for assessing the neuroprotective effects of Selfotel in both in vitro and in vivo models, summarizes key quantitative data from preclinical studies, and illustrates the underlying signaling pathways and experimental workflows. While Selfotel showed promise in preclinical research, it ultimately failed to demonstrate efficacy in pivotal Phase III clinical trials for acute ischemic stroke, highlighting the challenges of translating preclinical findings to clinical success.[1][3]
Mechanism of Action: Attenuation of Excitotoxic Cascade
Under ischemic conditions, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+) into neurons. This calcium overload triggers a cascade of detrimental events, including the activation of degradative enzymes (e.g., calpains, proteases), mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately leading to neuronal death.[2] Selfotel competitively antagonizes the glutamate binding site on the NMDA receptor, thereby preventing this pathological ion influx and interrupting the downstream neurotoxic signaling.[1]
Selfotel's mechanism of action in the excitotoxic cascade.
Data Presentation
In Vitro Neuroprotective Efficacy of Selfotel
| Model System | Insult | Selfotel Concentration | Endpoint | Protection Level |
| Dissociated mixed neocortical cultures (mouse) | NMDA Excitotoxicity | ED₅₀: 25.4 µM | Neuronal Viability | 50% effective dose |
| Dissociated mixed neocortical cultures (mouse) | Oxygen-Glucose Deprivation (45 min) | ED₅₀: 15.9 µM | Neuronal Viability | 50% effective dose |
Preclinical In Vivo Neuroprotective Efficacy of Selfotel
| Animal Model | Ischemia Model | Selfotel Dose & Route | Administration Timing | Primary Endpoint | Neuroprotective Effect |
| Gerbil | Global Cerebral Ischemia | 10 & 30 mg/kg, i.p. (4 doses at 2h intervals) | Beginning 15 min before occlusion | Hippocampal Damage | Significant protection |
| Gerbil | Global Cerebral Ischemia | 30 mg/kg, i.p. (4 doses at 2h intervals) | Beginning 1, 2, or 4h post-occlusion | Hippocampal Damage | Neuroprotective |
| Rat (Wistar) | Global Cerebral Ischemia | 30 mg/kg, i.p. (4 doses at 2h intervals) | Immediately post-ischemia | Histological Damage | Reduced damage |
| Rat (Fisher) | Permanent MCAO | 40 mg/kg, i.v. | Immediately after occlusion | Cortical Edema | 23% reduction |
| Rat (Sprague Dawley) | Permanent MCAO | 10 mg/kg bolus + 5 mg/kg/h infusion, i.v. | Immediately after occlusion | Infarct Volume | Significant reduction in cortex |
| Rabbit | Focal Ischemia | 40 mg/kg, i.v. | 10 min after onset of ischemia | Neuronal Damage & Edema | 76% decrease in cortical neuronal damage; 48% decrease in cortical edema; 54% decrease in hemispheric edema |
| Rabbit | Reversible Spinal Cord Ischemia | 30 mg/kg, i.v. | 5 min post-ischemia | Functional Outcome | Significant efficacy |
MCAO: Middle Cerebral Artery Occlusion; i.p.: intraperitoneal; i.v.: intravenous.
Experimental Protocols
In Vitro Excitotoxicity Assay
This assay evaluates the ability of Selfotel to protect primary neurons from excitotoxic death induced by NMDA.
Materials:
-
Primary cortical or hippocampal neurons cultured from embryonic rodents
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Selfotel stock solution
-
NMDA stock solution
-
Cell viability assay kit (e.g., MTT, LDH)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Culture: Plate primary neurons on poly-D-lysine coated plates and culture for 10-14 days to allow for maturation and expression of functional NMDA receptors.
-
Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of Selfotel (e.g., 1-100 µM) for 1-2 hours. Include a vehicle control group.
-
Induction of Excitotoxicity: Add a neurotoxic concentration of NMDA (e.g., 100-300 µM) to the culture medium for 30 minutes.
-
Washout: After the NMDA exposure, gently wash the cells twice with pre-warmed PBS and replace with fresh, NMDA-free culture medium containing the respective concentrations of Selfotel or vehicle.
-
Assessment of Cell Viability: 24 hours after the NMDA insult, quantify neuronal survival using a standard cell viability assay according to the manufacturer's instructions.
Workflow for assessing in vitro neuroprotection.
In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO) Model
This model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.
Materials:
-
Adult male rats or mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Monofilament suture
-
Selfotel solution for injection
-
Saline (vehicle control)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Neurological scoring sheet
Protocol:
-
Animal Preparation: Anesthetize the animal and maintain body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow (optional).
-
-
Drug Administration: Administer Selfotel or vehicle (e.g., intravenously or intraperitoneally) at a predetermined time point relative to the onset of ischemia (e.g., 30 minutes post-occlusion).
-
Reperfusion: After the desired period of occlusion (e.g., 90 minutes), withdraw the monofilament to allow for reperfusion.
-
Neurological Assessment: At 24 and 48 hours post-tMCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score or modified Neurological Severity Score).
-
Infarct Volume Quantification:
-
At 48 hours, euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution. Viable tissue will stain red, while infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
Workflow for in vivo assessment of neuroprotection.
Conclusion
Selfotel has demonstrated robust neuroprotective effects in a variety of preclinical models of CNS injury.[4] The protocols outlined in this document provide a framework for the continued investigation of NMDA receptor antagonists in the context of neuroprotection. While Selfotel itself did not succeed in clinical trials, the study of its mechanisms and the refinement of assessment protocols remain valuable for the development of future neuroprotective therapies. Careful consideration of dose-response relationships and the therapeutic window is critical for the successful translation of preclinical findings.
References
Application Notes and Protocols: Selfotel in Models of Global Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties in the context of cerebral ischemia.[1][2] During ischemic events, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, triggering a cascade of excitotoxic events that result in neuronal death.[2] Selfotel acts by competitively inhibiting the binding of glutamate to the NMDA receptor, thereby mitigating this excitotoxic cascade.[3] These application notes provide detailed protocols for the use of Selfotel in established rodent models of global cerebral ischemia, along with a summary of its neuroprotective effects and a visualization of its mechanism of action.
While promising in preclinical studies, it is important to note that Selfotel failed to demonstrate efficacy in human clinical trials for acute ischemic stroke and was associated with a trend towards increased mortality, highlighting the challenges in translating preclinical findings to clinical success.[4][5]
Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity
Global cerebral ischemia initiates a complex series of events culminating in neuronal cell death. A key pathway in this process is excitotoxicity, which is primarily mediated by the overactivation of NMDA receptors. Selfotel's neuroprotective effects are attributed to its ability to competitively antagonize the glutamate binding site on the NMDA receptor, thus preventing the downstream neurotoxic cascade.[3]
Mechanism of Selfotel in preventing excitotoxicity.
Data Presentation
Table 1: Neuroprotective Efficacy of Selfotel in a Gerbil Model of Global Cerebral Ischemia
| Dose (mg/kg, i.p.) | Treatment Regimen | Outcome Measure | Result | Reference |
| 1, 3, 10, 30 | 4 doses at 2h intervals, starting 15 min before 20 min bilateral common carotid artery occlusion | Hippocampal (CA1) neuronal damage | Significant protection at 10 and 30 mg/kg | [1] |
| 30 | 4 doses at 2h intervals, starting 1, 2, or 4h after occlusion | Hippocampal (CA1) neuronal damage | Neuroprotective | [1] |
| 100 | Single dose 24h after occlusion | Hippocampal (CA1) neuronal damage | No neuroprotection | [1] |
Table 2: Neuroprotective Efficacy of Selfotel in a Rat Model of Global Cerebral Ischemia
| Dose (mg/kg, i.p.) | Treatment Regimen | Ischemia Model | Outcome Measure | Result | Reference |
| 10 - 30 | Multiple injections, starting no more than 30 min after ischemia | Global Ischemia | Neuronal Damage | Neuroprotective | [6] |
| 30 | 4 doses at 2h intervals, starting immediately after ischemia | Global Ischemia (Wistar rats) | Histological Damage | Reduced | [1] |
| 10 | N/A | Global Ischemia | Calcium Influx | Reduced | [1] |
Experimental Protocols
A generalized experimental workflow for evaluating the neuroprotective effects of Selfotel in a model of global cerebral ischemia is presented below.
Experimental workflow for Selfotel studies.
Protocol 1: Bilateral Common Carotid Artery Occlusion (BCCAO) in Gerbils
This protocol is adapted from the landmark study by Boast et al. (1988) which demonstrated the neuroprotective effects of Selfotel in a gerbil model of global cerebral ischemia.[1][7]
Materials:
-
Male Mongolian gerbils (60-80 g)
-
Anesthetic (e.g., isoflurane, pentobarbital)
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Surgical instruments (scissors, forceps, vessel clips)
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Heating pad to maintain body temperature
-
Selfotel solution
-
Vehicle control (e.g., saline)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the gerbil and maintain a stable level of anesthesia throughout the surgical procedure.
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision to expose the bilateral common carotid arteries.
-
Carefully dissect the arteries from the surrounding nerves and connective tissue.
-
-
Induction of Ischemia:
-
Drug Administration:
-
Administer Selfotel or vehicle intraperitoneally (i.p.) according to the desired dose-response or therapeutic window paradigm. For example, in the study by Boast et al., Selfotel was administered in four repeated doses at 2-hour intervals, with the first dose given 15 minutes before the ischemic insult.[1]
-
-
Reperfusion:
-
After the designated occlusion period, remove the arterial clips to allow for reperfusion.
-
Suture the incision and allow the animal to recover from anesthesia in a warm environment.
-
-
Post-Operative Care and Assessment:
-
Monitor the animals closely during the recovery period.
-
At a predetermined time point post-ischemia (e.g., 7 days), euthanize the animals and perfuse them with a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brains and process them for histological analysis (e.g., Nissl staining) to assess neuronal damage, particularly in the CA1 region of the hippocampus.[3][9]
-
Protocol 2: Four-Vessel Occlusion (4-VO) in Rats
The four-vessel occlusion model in rats is a widely used method to induce global cerebral ischemia and subsequent delayed neuronal death, particularly in the hippocampus.[10][11][12]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Surgical instruments (scissors, forceps, electrocautery, vessel clips)
-
Stereotaxic apparatus
-
Heating pad
-
Selfotel solution
-
Vehicle control (e.g., saline)
Procedure:
This is typically a two-stage surgical procedure.
Day 1: Vertebral Artery Occlusion
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a dorsal neck incision to expose the alar foramina of the first cervical vertebra.
-
-
Vertebral Artery Cauterization:
-
Carefully expose the vertebral arteries and permanently occlude them using electrocautery.[10]
-
Day 2: Common Carotid Artery Occlusion
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and place it in a supine position on a heating pad.
-
Make a midline cervical incision to expose the bilateral common carotid arteries.
-
Place loose ligatures around each artery.
-
-
Induction of Ischemia:
-
After a recovery period from the initial surgery, induce global ischemia by tightening the ligatures or applying arterial clips to both common carotid arteries for a specific duration (e.g., 10-30 minutes).
-
-
Drug Administration:
-
Administer Selfotel or vehicle (i.p. or i.v.) before, during, or after the ischemic insult as per the experimental design.[6]
-
-
Reperfusion and Post-Operative Care:
-
Release the occlusion to allow reperfusion.
-
Suture the incision and provide post-operative care as described for the gerbil model.
-
-
Assessment:
-
Conduct neurological and histological assessments at appropriate time points post-ischemia to evaluate the neuroprotective effects of Selfotel.
-
Conclusion
Selfotel has demonstrated neuroprotective effects in preclinical models of global cerebral ischemia by attenuating NMDA receptor-mediated excitotoxicity. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanisms of action of Selfotel and other potential neuroprotective agents in clinically relevant animal models. Careful attention to surgical technique, physiological monitoring, and appropriate endpoint analysis is crucial for obtaining reliable and reproducible data. Despite its preclinical promise, the failure of Selfotel in clinical trials underscores the complexity of translating neuroprotective strategies from the laboratory to the clinic.
References
- 1. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. mdpi.com [mdpi.com]
- 4. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. The N-methyl-D-aspartate antagonists CGS 19755 and CPP reduce ischemic brain damage in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delayed neuronal death in the gerbil hippocampus following ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of delayed neuronal death in gerbil hippocampus by ion channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Global Ischemic 4-VO Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Selfotel, (-)- induced neurotoxicity and side effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the neurotoxicity and side effects associated with Selfotel (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected levels of neuronal cell death in our in vitro cultures after Selfotel administration. What could be the cause?
A1: While Selfotel was developed to prevent excitotoxicity, NMDA receptor antagonists can themselves induce neuronal apoptosis under certain conditions. This paradoxical effect is thought to be related to the blockade of tonic, survival-promoting NMDA receptor activity that is necessary for normal neuronal function.
-
Troubleshooting Steps:
-
Confirm Dosage: Ensure the concentration of Selfotel is appropriate for your cell culture model. High concentrations can lead to excessive NMDA receptor blockade.
-
Assess Culture Health: Immature or unhealthy neuronal cultures may be more susceptible to the pro-apoptotic effects of NMDA receptor antagonists.
-
Consider Experimental Conditions: The absence of sufficient ambient glutamate (B1630785) or other trophic factors in your culture medium could exacerbate the negative effects of NMDA receptor blockade.
-
Q2: Our animal models are exhibiting behavioral side effects (e.g., agitation, ataxia) at doses intended to be neuroprotective. How can we mitigate these effects?
A2: The psychomimetic and behavioral side effects of Selfotel are well-documented and are a direct consequence of its mechanism of action. These effects are often dose-dependent.
-
Troubleshooting Steps:
-
Dose Adjustment: Carefully titrate the dose of Selfotel to find a therapeutic window that provides neuroprotection with manageable side effects.
-
Co-administration of Sedatives: In clinical trials, low doses of lorazepam or haloperidol (B65202) were used to manage agitation and other CNS-related adverse events.[1] This approach could be adapted for animal models, but potential confounding effects on the experimental outcomes should be considered.
-
Environmental Control: Providing a quiet and low-stress environment for the animals can help to reduce agitation.[2]
-
Q3: We are planning a preclinical study to evaluate the neuroprotective efficacy of a novel NMDA receptor antagonist. What are the key considerations based on the experience with Selfotel?
A3: The clinical failure of Selfotel, despite promising preclinical data, highlights the challenges in translating neuroprotective strategies from animal models to humans.
-
Key Considerations:
-
Therapeutic Window: Preclinical studies with Selfotel showed a therapeutic window of up to 4 hours after the ischemic event in some models.[1] It is crucial to rigorously define the therapeutic window for your compound.
-
Dose-Response Relationship: Establish a clear dose-response curve for both efficacy and toxicity. The therapeutic index for Selfotel proved to be narrow in clinical settings.
-
Behavioral Phenotyping: Thoroughly characterize the behavioral side effects of your compound in relevant animal models.
-
Biomarker Analysis: Incorporate biomarkers of neuronal injury and inflammation to provide a more comprehensive assessment of your compound's effects.
-
Quantitative Data Summary
Preclinical Data
| Parameter | Value | Species/Model | Reference |
| IC₅₀ (NMDA Receptor Binding) | 50 nM | Rat | [3] |
| ED₅₀ (vs. NMDA Excitotoxicity) | 25.4 µM | Mouse neocortical cultures | [1] |
| ED₅₀ (vs. Oxygen-Glucose Deprivation) | 15.9 µM | Mouse neocortical cultures | [1] |
| Neuroprotective Dose Range (Stroke) | 10 - 40 mg/kg | Animal models | [1][3] |
| Neuroprotective Dose Range (Traumatic Brain Injury) | 3 - 30 mg/kg | Animal models | [1] |
Clinical Data: Phase IIa Stroke Trial Side Effects[2][4]
| Dose | Patients with CNS Adverse Events* |
| 1.0 mg/kg | 1 of 6 |
| 1.5 mg/kg | 4 of 7 |
| 1.75 mg/kg | 3 of 5 |
| 2.0 mg/kg | 6 of 6 |
*CNS Adverse Events included agitation, hallucinations, confusion, paranoia, and delirium.
Clinical Data: Phase III Stroke Trial Mortality[5][6][7][8][9]
| Group | 30-Day Mortality | 90-Day Mortality |
| Selfotel (1.5 mg/kg) | 54 of 280 (19.3%) | 62 of 280 (22.1%) |
| Placebo | 37 of 286 (12.9%) | 49 of 286 (17.1%) |
Experimental Protocols
Competitive NMDA Receptor Binding Assay
Objective: To determine the binding affinity (IC₅₀) of a test compound for the NMDA receptor.
Materials:
-
Rat brain cortical membranes
-
[³H]-labeled competitive NMDA receptor antagonist (e.g., [³H]CGP 39653)
-
Test compound (e.g., Selfotel)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
In a multi-well plate, combine the membrane preparation, [³H]-labeled ligand, and varying concentrations of the test compound.
-
Include control wells for total binding (no test compound) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate to allow for binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound ligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.
Assessment of Neuronal Vacuolization
Objective: To histologically evaluate NMDA receptor antagonist-induced neurotoxicity.
Materials:
-
Rodent model (e.g., rat)
-
NMDA receptor antagonist (e.g., Selfotel)
-
Vehicle control
-
Perfusion fixation solutions (e.g., paraformaldehyde, glutaraldehyde)
-
Microtome
-
Staining reagents (e.g., hematoxylin (B73222) and eosin)
-
Light and electron microscopes
Procedure:
-
Administer the NMDA receptor antagonist or vehicle to the animals.
-
At various time points post-administration, perfuse the animals with fixatives.
-
Dissect the brain and post-fix in the same fixative.
-
Process the brain tissue for paraffin (B1166041) or plastic embedding.
-
Section the brain, particularly the retrosplenial and cingulate cortices.
-
Stain the sections with appropriate histological stains.
-
Examine the sections under a light microscope for the presence of neuronal vacuoles.
-
For ultrastructural analysis, process tissue for electron microscopy to examine the involvement of mitochondria and endoplasmic reticulum in vacuole formation.
Selfotel Phase III Clinical Trial in Acute Ischemic Stroke (Simplified)
Objective: To evaluate the efficacy and safety of Selfotel in improving functional outcome in patients with acute ischemic stroke.[4][5]
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4][5]
Inclusion Criteria:
-
Age 40-85 years.[5]
-
Acute ischemic hemispheric stroke with a motor deficit.[5]
-
Treatment administration within 6 hours of stroke onset.[4][5]
Treatment:
Primary Outcome:
-
Proportion of patients with a Barthel Index score of ≥60 at 90 days.[5]
Safety Monitoring:
-
Monitoring of adverse events, with a particular focus on neurological events.
-
An independent Data Safety Monitoring Board reviewed the data periodically.[4]
Visualizations
Caption: Selfotel's mechanism of action in preventing excitotoxicity.
Caption: Selfotel-induced neurotoxicity signaling pathway.
Caption: Simplified workflow of the Selfotel Phase III clinical trial.
References
Managing psychomimetic side effects of CGS-19755 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the competitive NMDA receptor antagonist, CGS-19755, in animal studies. The focus is on managing and mitigating the known psychomimetic side effects to ensure data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the expected psychomimetic side effects of CGS-19755 in rodents?
A1: CGS-19755, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, can induce behavioral changes in rodents that are considered analogous to psychosis in humans.[1] These effects are dose-dependent and primarily manifest as:
-
Hyperlocomotion: A significant increase in spontaneous movement, often characterized by rapid and repetitive patterns in an open field test.
-
Stereotypy: Repetitive, unvarying, and seemingly purposeless behaviors such as excessive grooming, sniffing, or head weaving.
-
Sensorimotor Gating Deficits: A reduced ability to filter out irrelevant sensory information, which is commonly assessed using the prepulse inhibition (PPI) of the startle reflex test. A dose of 10 mg/kg of CGS-19755 has been shown to robustly disrupt PPI in rats.[2]
Q2: What is the underlying mechanism of CGS-19755-induced psychomimetic effects?
A2: The psychomimetic effects of CGS-19755 stem from its blockade of NMDA receptors. The leading hypothesis suggests that this antagonism preferentially affects inhibitory GABAergic interneurons.[1][3] This leads to a disinhibition of downstream glutamatergic pyramidal neurons, resulting in excessive glutamate (B1630785) release.[1][3] This glutamatergic hyperactivity, in turn, alters the activity of key neurotransmitter systems involved in psychosis, notably dopamine (B1211576) and serotonin (B10506).[4] Specifically, studies have shown that CGS-19755 can decrease dopamine release in the striatum while increasing the turnover of serotonin (as indicated by increased 5-HIAA levels).[4]
Q3: Are the psychomimetic side effects of CGS-19755 reversible?
A3: Yes, the acute psychomimetic effects of CGS-19755 are reversible. These effects are pharmacologically induced and will subside as the compound is metabolized and cleared from the system. Furthermore, these behavioral effects can be pharmacologically reversed or attenuated by the co-administration of antipsychotic medications.
Troubleshooting Guides
Issue 1: Excessive Hyperlocomotion or Stereotypy in Rodents
Symptoms:
-
Animals exhibit a significant and sustained increase in horizontal and vertical movement in the open field test.
-
Repetitive, non-goal-oriented behaviors (stereotypies) are observed, which may interfere with other behavioral measurements.
Possible Causes:
-
The administered dose of CGS-19755 is too high for the specific animal strain, sex, or age.
-
The experimental paradigm is sensitive to the stimulant effects of NMDA receptor antagonists.
Solutions:
-
Dose Adjustment:
-
Conduct a dose-response study to determine the optimal dose of CGS-19755 that achieves the desired pharmacological effect without inducing excessive motor activity.
-
Start with a lower dose and incrementally increase it in different cohorts of animals.
-
-
Pharmacological Intervention (Pre-treatment):
-
Atypical Antipsychotics: Co-administration of an atypical antipsychotic such as clozapine (B1669256) or risperidone (B510) can attenuate NMDA antagonist-induced hyperlocomotion. These are often effective at doses that do not produce significant motor suppression on their own.
-
Typical Antipsychotics: A low dose of a typical antipsychotic like haloperidol (B65202) can also be effective. However, it is crucial to use a dose that does not induce catalepsy or significant motor impairment, which could confound the behavioral results. Studies have shown that repeated haloperidol and clozapine treatment can potentiate the inhibition of phencyclidine (PCP)-induced hyperlocomotion.[5]
-
-
Experimental Design Modification:
-
Allow for a sufficient habituation period to the testing environment before CGS-19755 administration to reduce novelty-induced hyperactivity.
-
Consider behavioral paradigms that are less reliant on locomotor activity as the primary endpoint.
-
Issue 2: Significant Deficits in Prepulse Inhibition (PPI)
Symptoms:
-
A marked reduction in the inhibition of the startle response by a prepulse, indicating impaired sensorimotor gating.
Possible Causes:
-
The dose of CGS-19755 is within the range known to disrupt sensorimotor gating (e.g., 10 mg/kg in rats).[2]
-
The goal of the experiment is to study this deficit, but a positive control for reversal is needed.
Solutions:
-
Pharmacological Reversal (for validation studies):
-
To confirm that the observed PPI deficit is mediated by pathways relevant to psychosis, pre-treat animals with an antipsychotic.
-
Atypical Antipsychotics: Clozapine, olanzapine, and risperidone have been shown to reverse PPI deficits induced by NMDA antagonists in rats.[6]
-
Typical Antipsychotics: Haloperidol has shown mixed results in reversing NMDA antagonist-induced PPI deficits and may be less effective than atypical antipsychotics in this model.[6]
-
-
Dose-Response Characterization:
-
If the goal is to induce a specific level of PPI deficit, perform a dose-response study with CGS-19755 to identify the dose that produces the desired effect size.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the psychomimetic effects of CGS-19755 and their management in animal models.
Table 1: CGS-19755 Dose-Response in Behavioral Models
| Behavioral Assay | Species | Dose Range | Route | Observed Effect | Reference(s) |
| Prepulse Inhibition (PPI) | Rat | 10 mg/kg | s.c. | Robust reduction in PPI | [2] |
| Locomotor Activity | Rat, Mouse | Not specified | i.p. | Increased locomotor activity | [4] |
Table 2: Antipsychotic Doses for Mitigation of NMDA Antagonist-Induced Behaviors
| Mitigating Agent | Class | Species | Dose Range | Route | Effect on NMDA Antagonist-Induced Behavior | Reference(s) |
| Clozapine | Atypical Antipsychotic | Rat | 5-10 mg/kg | s.c. | Reverses PPI deficits and hyperlocomotion | [5][6] |
| Risperidone | Atypical Antipsychotic | Rat | 0.25-1 mg/kg | i.p. | Reverses PPI deficits | [6] |
| Olanzapine | Atypical Antipsychotic | Rat | 2.5-5 mg/kg | i.p. | Reverses PPI deficits | [6] |
| Haloperidol | Typical Antipsychotic | Rat | 0.05-0.1 mg/kg | s.c. | Inhibits hyperlocomotion; less effective on PPI | [5][6] |
Experimental Protocols
Protocol 1: Assessment of Hyperlocomotion in an Open Field Test
Objective: To quantify the effect of CGS-19755 on spontaneous locomotor activity and stereotypy.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for rats)
-
Video tracking software
-
CGS-19755 solution
-
Vehicle solution
-
Antipsychotic solution (for mitigation studies)
Procedure:
-
Habituation: Place the animal in the open field arena for 30-60 minutes to allow for habituation to the novel environment.
-
Administration:
-
Administer vehicle, CGS-19755, or antipsychotic + CGS-19755 via the desired route (e.g., intraperitoneal, subcutaneous).
-
If using a pre-treatment paradigm, administer the antipsychotic 30-60 minutes before CGS-19755.
-
-
Testing: Place the animal back into the open field arena immediately after CGS-19755 administration.
-
Data Collection: Record locomotor activity using the video tracking software for a period of 60-90 minutes.
-
Data Analysis: Analyze the following parameters in time bins (e.g., 5-minute intervals):
-
Total distance traveled
-
Horizontal activity
-
Vertical activity (rearing)
-
Time spent in the center vs. periphery of the arena
-
Stereotypy score (if applicable, rated by a trained observer).
-
Protocol 2: Assessment of Sensorimotor Gating using Prepulse Inhibition (PPI)
Objective: To measure the effect of CGS-19755 on sensorimotor gating.
Materials:
-
Startle response measurement system with a sound-attenuating chamber
-
Animal holder on a piezoelectric platform
-
Loudspeaker for acoustic stimuli
-
CGS-19755 solution
-
Vehicle solution
Procedure:
-
Acclimation: Place the animal in the holder within the startle chamber and allow a 5-minute acclimation period with a constant background white noise (e.g., 65 dB).
-
Administration: Administer vehicle or CGS-19755 (e.g., 10 mg/kg, s.c. for rats) 45 minutes before the test session.[2]
-
Test Session: The session consists of a pseudo-random presentation of different trial types:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms) to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 3-12 dB above background for 20 ms) precedes the startle pulse by a specific interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Data Analysis:
-
Measure the startle amplitude for each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100]
-
Compare the %PPI between the CGS-19755-treated and vehicle-treated groups.
-
Visualizations
Caption: Signaling pathway of CGS-19755-induced psychomimetic effects.
References
- 1. The NMDA receptor hypofunction model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of the Behavioral Symptoms of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptor and Schizophrenia: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neural basis of the potentiated inhibition of repeated haloperidol and clozapine treatment on the phencyclidine-induced hyperlocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models in Alcohol Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Formulation Challenges with Selfotel for In vivo Research
Welcome to the technical support center for researchers utilizing Selfotel (CGS-19755) in in vivo studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique formulation challenges associated with this hydrophilic NMDA receptor antagonist. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to successfully administer Selfotel and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Selfotel and why is its solubility a concern for in vivo studies?
Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] While it is a hydrophilic compound with some inherent water solubility, achieving the high concentrations required for systemic administration to effectively cross the blood-brain barrier (BBB) and exert its neuroprotective effects can be challenging. Many competitive NMDA antagonists are hydrophilic and often require direct cerebral administration to achieve high brain levels.[1][2] Therefore, the primary issue is not poor solubility in the traditional sense, but rather the difficulty in preparing a sufficiently concentrated and stable formulation for parenteral administration in preclinical models.
Q2: What are the typical doses of Selfotel used in preclinical in vivo studies?
Reported doses in animal models vary depending on the species and the experimental paradigm. In rodents, intraperitoneal (i.p.) and intravenous (i.v.) routes are common. Doses have been reported to range from 1 mg/kg up to 100 mg/kg.[1][3][4] For instance, neuroprotective effects in gerbils were observed at i.p. doses of 10 and 30 mg/kg.[1] It is crucial to perform dose-response studies to determine the optimal dose for your specific model.
Q3: Can I dissolve Selfotel in standard aqueous buffers like saline or PBS?
While Selfotel is hydrophilic, achieving high concentrations in simple aqueous buffers may be limited. For lower concentrations, dissolving Selfotel in sterile saline or phosphate-buffered saline (PBS) with gentle warming and vortexing may be sufficient. However, for higher doses, the solution may become saturated, leading to precipitation, especially upon cooling or changes in pH. It is essential to visually inspect the solution for any particulates before administration.
Q4: What are some recommended formulation strategies to enhance Selfotel concentration for in vivo administration?
For hydrophilic compounds like Selfotel where high concentrations are needed for systemic administration to the CNS, several strategies can be employed:
-
Co-solvent Systems: The use of water-miscible organic co-solvents can significantly increase the solubility of a drug.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, enhancing their aqueous solubility and stability.
-
Nanoparticle and Liposomal Formulations: Encapsulating Selfotel in nanoparticles or liposomes can improve its pharmacokinetic profile and facilitate its transport across the BBB.[5]
Troubleshooting Guide: Formulation and Administration
This guide addresses common issues encountered when preparing and administering Selfotel for in vivo studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon cooling or standing | The solution is supersaturated at room temperature. | 1. Prepare the formulation fresh before each use. 2. Maintain the solution at a slightly elevated temperature (e.g., 37°C) until administration. 3. Consider using a co-solvent system or cyclodextrins to increase and maintain solubility. 4. Filter the solution through a 0.22 µm syringe filter immediately before injection to remove any micro-precipitates. |
| Cloudiness or precipitation upon dilution with aqueous media | The drug is precipitating out of the formulation vehicle when it comes into contact with an aqueous environment (e.g., blood). | 1. Decrease the concentration of the dosing solution and increase the injection volume (within animal welfare limits). 2. Slow down the rate of intravenous infusion to allow for more gradual dilution in the bloodstream. 3. Evaluate a different formulation vehicle with better aqueous compatibility, such as one containing a surfactant. |
| Difficulty in achieving the desired high concentration | The solubility limit of Selfotel in the chosen vehicle has been reached. | 1. Switch to a more potent solubilizing vehicle. A multi-component system like a DMA/PG/PEG-400 co-solvent blend could be tested. 2. Explore the use of solubility enhancers like hydroxypropyl-β-cyclodextrin (HP-β-CD). 3. If oral administration is an option, consider formulating Selfotel as a self-emulsifying drug delivery system (SEDDS). |
| Animal distress or adverse reaction upon injection | The formulation vehicle may be causing irritation or toxicity. The pH of the formulation may be outside the physiological range. | 1. Ensure the pH of the final formulation is adjusted to be close to physiological pH (~7.4). 2. If using co-solvents, ensure their concentrations are within tolerated limits for the chosen route of administration. 3. Reduce the injection volume or the rate of administration. 4. Include a vehicle-only control group to assess the effects of the formulation itself. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous Administration
This protocol provides a starting point for developing a co-solvent-based formulation for Selfotel.
Materials:
-
Selfotel (CGS-19755) powder
-
Dimethylacetamide (DMA)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG-400)
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Syringes and 0.22 µm syringe filters
Methodology:
-
Vehicle Preparation: In a sterile vial, prepare the co-solvent vehicle by mixing 20% DMA, 40% PG, and 40% PEG-400 by volume. For example, to prepare 10 mL of the vehicle, mix 2 mL of DMA, 4 mL of PG, and 4 mL of PEG-400. This vehicle composition has been reported for preclinical intravenous screening of small molecules in rats.
-
Solubility Testing (Recommended): Before preparing the final formulation, it is advisable to determine the approximate solubility of Selfotel in the chosen vehicle. This can be done by preparing saturated solutions and analyzing the supernatant.
-
Formulation Preparation:
-
Weigh the required amount of Selfotel powder.
-
Add the calculated volume of the co-solvent vehicle to the powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Administration:
-
Draw the formulation into a sterile syringe.
-
For intravenous administration, it is recommended to dilute the formulation with sterile saline just prior to injection to reduce viscosity and potential for vein irritation. The dilution factor should be determined based on the desired final concentration and injection volume.
-
Administer the formulation via slow intravenous infusion.
-
Visualizing Key Processes and Pathways
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and antagonism by Selfotel.
Experimental Workflow for Formulation Development
Caption: Workflow for developing an in vivo formulation for Selfotel.
Decision Tree for Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting Selfotel precipitation.
References
- 1. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. Behavioral pharmacological profile of CGS 19755, a competitive antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of CGS 19755, a competitive N-methyl-D-aspartate antagonist, on general anesthetic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics: mechanisms, challenges, and therapeutic benefits with a focus on technologies - PMC [pmc.ncbi.nlm.nih.gov]
Selfotel (CGS-19755) Clinical Trial Failure: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons behind the clinical trial failure of Selfotel (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What was the intended mechanism of action for Selfotel (CGS-19755)?
A1: Selfotel is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It was designed to block the glutamate (B1630785) binding site on the NMDA receptor, thereby inhibiting the excessive influx of calcium ions into neurons that occurs during ischemic events like stroke.[1][3] This process, known as excitotoxicity, is a major contributor to neuronal cell death.[2][4][5] By competitively inhibiting glutamate, Selfotel aimed to reduce the downstream effects of the excitotoxic cascade, including the activation of proteases and phospholipases, and the generation of reactive oxygen species (ROS).[1][2]
Q2: What were the primary indications for which Selfotel was investigated?
A2: Selfotel was primarily investigated for the treatment of acute ischemic stroke and severe head injury.[6][7] The rationale was based on the understanding that glutamate-mediated excitotoxicity plays a significant role in the secondary brain damage that occurs following these acute neurological insults.[7]
Q3: Why did the Selfotel clinical trials fail despite promising preclinical data?
A3: The clinical trials for Selfotel ultimately failed due to a combination of factors, primarily:
-
Lack of Efficacy: The pivotal Phase III trials did not demonstrate a significant improvement in functional outcomes for patients treated with Selfotel compared to placebo.[1][7] An interim efficacy analysis of the head injury trials indicated that the likelihood of demonstrating success was almost nil.[7]
-
Serious Adverse Events: Selfotel was associated with a range of dose-dependent central nervous system (CNS) adverse events, including agitation, hallucinations, confusion, paranoia, and delirium.[3][6] These side effects were severe and limited the ability to use doses that were found to be neuroprotective in animal models.[8]
-
Increased Mortality Trend: A concerning trend toward increased mortality was observed in the Selfotel-treated groups, particularly in patients with severe stroke.[1] This led to the premature termination of the Phase III stroke and head injury trials by the independent Data Safety Monitoring Board.[7][9]
-
Narrow Therapeutic Window: The dose at which Selfotel showed potential therapeutic benefit was very close to the dose that caused severe adverse effects, resulting in a narrow therapeutic window.[10] The doses used in clinical trials were generally lower than the neuroprotective doses identified in animal models.[6]
Troubleshooting Guide for Preclinical Researchers
This guide addresses potential issues researchers might encounter when studying NMDA receptor antagonists like Selfotel.
Problem 1: Difficulty replicating neuroprotective effects seen in initial animal studies.
| Potential Cause | Troubleshooting Suggestion |
| Inadequate Drug Exposure at the Target Site: | Verify blood-brain barrier penetration and measure cerebrospinal fluid (CSF) or brain tissue concentrations of the compound. For Selfotel, neuroprotective levels in rabbit CSF were found to be higher than those achieved in human clinical trials at tolerated doses.[6] |
| Timing of Administration: | The therapeutic window for NMDA receptor antagonists is narrow. In preclinical models of global ischemia, Selfotel was neuroprotective when administered up to 4 hours after the onset of occlusion, but not at 24 hours.[6] Ensure the timing of administration in your model aligns with the critical period of excitotoxicity. |
| Animal Model Selection: | The pathophysiology of stroke and head injury in humans is more complex than in many animal models.[8] Consider using models that more closely mimic the human condition, including aged animals or those with comorbidities. |
Problem 2: Observing significant behavioral side effects in animal models.
| Potential Cause | Troubleshooting Suggestion |
| Dose-Limiting Toxicity: | The psychotomimetic effects of NMDA receptor antagonists are well-documented.[10] Conduct thorough dose-response studies to identify a therapeutic window that separates neuroprotective effects from severe behavioral side effects. The adverse experiences with Selfotel in humans were dose-dependent.[3][6] |
| Off-Target Effects: | While Selfotel was found to be a selective NMDA receptor antagonist, it is crucial to characterize the broader pharmacological profile of any new compound.[11] |
Data Presentation
Table 1: Summary of Selfotel Doses in Preclinical and Clinical Studies
| Study Type | Species/Population | Indication | Effective/Administered Dose | Key Findings | Reference |
| Preclinical | Gerbils | Global Cerebral Ischemia | 10 and 30 mg/kg i.p. (repeated doses) | Significant reduction in hippocampal brain damage. | [6] |
| Preclinical | Rats | Focal Ischemia | 40 mg/kg i.v. | Reduced cortical edema by 23%. | [6] |
| Preclinical | Rats | Focal Ischemia | 10 mg/kg i.v. bolus, then 5 mg/kg/h | Significantly reduced cortical infarct volume. | [6] |
| Phase IIa Clinical Trial | Humans | Acute Ischemic Stroke | 1.0 mg/kg | Milder adverse experiences in 1 of 6 patients. | [3] |
| Phase IIa Clinical Trial | Humans | Acute Ischemic Stroke | 1.5 mg/kg | Milder adverse experiences in 4 of 7 patients; deemed tolerable. | [3][12] |
| Phase IIa Clinical Trial | Humans | Acute Ischemic Stroke | 1.75 mg/kg | Adverse experiences in 3 of 5 patients. | [3] |
| Phase IIa Clinical Trial | Humans | Acute Ischemic Stroke | 2.0 mg/kg | Adverse experiences in all 6 patients. | [3] |
| Phase III Clinical Trial | Humans | Acute Ischemic Stroke | 1.5 mg/kg i.v. | No improvement in functional outcome; trend toward increased mortality. | [1] |
Experimental Protocols
Key Experiment: Evaluation of Neuroprotection in a Focal Cerebral Ischemia Model (Rat)
-
Model: Permanent middle cerebral artery occlusion (MCAO).
-
Procedure:
-
Anesthetize Sprague-Dawley rats.
-
Expose the middle cerebral artery (MCA) via a craniotomy.
-
Permanently occlude the MCA using electrocoagulation.
-
Administer Selfotel or vehicle intravenously at a predetermined time point post-occlusion (e.g., immediately after).
-
Monitor physiological parameters (e.g., blood pressure, blood gases) throughout the experiment.
-
At a specified endpoint (e.g., 24 hours), euthanize the animals and perfuse the brains.
-
Harvest the brains and section them for histological analysis (e.g., TTC staining) to determine infarct volume.
-
-
Rationale: This protocol, similar to those used in preclinical studies of Selfotel, allows for the quantitative assessment of a compound's ability to reduce brain damage in a model of focal ischemic stroke.[6]
Visualizations
Caption: Mechanism of action of Selfotel in preventing excitotoxicity.
Caption: Logical flow leading to Selfotel's clinical trial failure.
References
- 1. ahajournals.org [ahajournals.org]
- 2. benchchem.com [benchchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | Glutamate Scavenging as a Neuroreparative Strategy in Ischemic Stroke [frontiersin.org]
- 5. Glutamate excitotoxicity: Potential therapeutic target for ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Selfotel dosage to minimize adverse effects.
Technical Support Center: Selfotel (B1681618) (CGS-19755)
Disclaimer: Selfotel (CGS-19755) is an investigational compound. Its clinical development was discontinued (B1498344) due to a narrow therapeutic window and significant adverse effects, including a potential for increased mortality in certain patient populations.[1][2][3] This guide is intended for preclinical research and drug development professionals for investigational purposes only. Extreme caution should be exercised in designing and executing any experiment involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Selfotel?
A1: Selfotel is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][4] It directly competes with the neurotransmitter glutamate (B1630785) for its binding site on the GluN2 subunit of the receptor.[5][6] By preventing glutamate from binding, Selfotel inhibits the opening of the NMDA receptor's ion channel, thereby blocking the influx of calcium ions (Ca2+) into the neuron. This action is intended to mitigate the excitotoxic cascade, a major pathway of neuronal death in ischemic events like stroke.[7][8][9]
Q2: Why was the clinical development of Selfotel halted?
A2: The development of Selfotel for acute ischemic stroke was stopped after Phase III clinical trials were suspended.[2][3] The trials revealed that Selfotel was not effective in improving functional outcomes for stroke patients.[2][3] Furthermore, the studies showed a trend toward increased mortality in patients receiving Selfotel compared to placebo, particularly within the first 30 days and in patients with severe strokes.[2][3][10] This suggested a possible neurotoxic effect in the context of brain ischemia.[2][11]
Q3: What are the major dose-limiting adverse effects of Selfotel?
A3: The primary dose-limiting adverse effects are dose-dependent and psychomimetic in nature.[5][7][12] These central nervous system (CNS) effects include agitation, hallucinations (visual or auditory), confusion, paranoia, and delirium.[7][12][13] Other reported side effects include ataxia, dizziness, nausea, and vomiting.[5][13] In clinical trials with stroke patients, these effects were manageable at a single intravenous dose of 1.5 mg/kg but became severe and difficult to manage at higher doses (≥1.75 mg/kg).[7][12]
Q4: What is the therapeutic window for Selfotel?
A4: Selfotel has a very narrow therapeutic window. Preclinical studies in animal models of stroke showed neuroprotective effects at doses ranging from 10 to 40 mg/kg.[5] However, in human stroke patients, the maximum tolerated dose was found to be only 1.5 mg/kg.[2][7] Doses above this level led to unacceptable rates of severe psychomimetic side effects.[7][12] This discrepancy between efficacious doses in animals and tolerated doses in humans was a major challenge in its clinical development.
Q5: How can I monitor for potential neurotoxicity in my experiments?
A5: Monitoring for neurotoxicity is critical. In in vitro models, this can be done using cell viability assays (e.g., MTT, LDH release) and by assessing for apoptosis (e.g., caspase-3 activation, TUNEL staining). In in vivo animal studies, monitoring should include close observation for adverse behavioral changes (e.g., motor impairment, stereotypy), and post-mortem histological analysis of brain tissue (e.g., H&E staining, Fluoro-Jade) to look for signs of neuronal damage or vacuolization, a known side effect of some NMDA antagonists.[14]
Troubleshooting Experimental Issues
Issue 1: High variability in neuroprotection results in our in vitro oxygen-glucose deprivation (OGD) model.
-
Possible Cause: The neuroprotective effect of competitive NMDA antagonists like Selfotel is highly dependent on the concentration of glutamate. Variability in glutamate release during OGD across different experiments can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Cell Density: Ensure consistent cell plating density, as this can affect the overall glutamate concentration upon depolarization.
-
Control OGD Duration: Precisely control the duration of oxygen and glucose deprivation, as longer periods will lead to higher glutamate levels, requiring higher concentrations of Selfotel for protection.
-
Confirm Selfotel Concentration: The reported ED50 for Selfotel against OGD is approximately 15.9 μM.[5] Verify your stock solution concentration and perform a full dose-response curve to determine the optimal protective concentration in your specific assay conditions.
-
Measure Glutamate: If possible, measure the glutamate concentration in your culture medium during OGD to better understand the excitotoxic challenge.
-
Issue 2: Unexpected animal deaths or severe motor impairment at supposedly neuroprotective doses in our rodent stroke model.
-
Possible Cause: The neuroprotective doses identified in some animal studies (e.g., 30 mg/kg) can also produce significant adverse effects, including respiratory depression, which may have contributed to increased mortality in some preclinical experiments.[5] Additionally, the anesthetic used in the surgical model can interact with Selfotel, potentiating its sedative and respiratory effects.
-
Troubleshooting Steps:
-
Dose De-escalation: Begin with a lower dose range. While some studies used up to 40 mg/kg, significant protection was also seen at 10 mg/kg.[5]
-
Monitor Vital Signs: During and after drug administration, closely monitor the animal's respiratory rate and temperature. Provide supplemental heat to prevent hypothermia.
-
Evaluate Anesthetic Interaction: Review the anesthetic protocol. Consider using an anesthetic with minimal interaction with the NMDA receptor system. Reduce the anesthetic dose if possible and monitor the depth of anesthesia carefully.
-
Refine Dosing Regimen: Instead of a single large bolus, consider a loading dose followed by a lower infusion rate to maintain steady-state concentrations and potentially reduce peak dose-related side effects.
-
Data Presentation: Dose-Response & Adverse Effects
Table 1: Selfotel Dose-Response in Preclinical Models
| Model Type | Animal Model | Dosing Regimen | Efficacious Dose Range | Endpoint | Reference |
|---|---|---|---|---|---|
| Global Cerebral Ischemia | Gerbil | 4 doses, i.p., 2h intervals | 10 - 30 mg/kg | Reduced hippocampal damage | [5] |
| Global Cerebral Ischemia | Rat | 4 doses, i.p., 2h intervals | 30 mg/kg | Reduced histological damage | [5] |
| Focal Cerebral Ischemia | Rat | 40 mg/kg i.v. bolus | 40 mg/kg | Reduced cortical edema | [5] |
| Oxygen-Glucose Deprivation | In Vitro | N/A | ED50: 15.9 μM | Neuroprotection | [5] |
| NMDA Excitotoxicity | In Vitro | N/A | ED50: 25.4 μM | Neuroprotection |[5] |
Table 2: Dose-Dependent CNS Adverse Effects of Selfotel in Human Stroke Patients
| Single IV Dose | Number of Patients | Patients with CNS Adverse Effects (%) | Severity of Effects | Reference |
|---|---|---|---|---|
| 1.0 mg/kg | 6 | 1 (17%) | Mild | [7][12] |
| 1.5 mg/kg | 7 | 4 (57%) | Mild, manageable | [7][12] |
| 1.75 mg/kg | 5 | 3 (60%) | Severe | [7][12] |
| 2.0 mg/kg | 6 | 6 (100%) | Severe, required intense management |[7][12] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)
This protocol is a general guideline for assessing the neuroprotective efficacy of Selfotel in primary cortical neuron cultures.
-
Cell Culture: Plate primary cortical neurons from E18 rat embryos onto poly-D-lysine coated plates. Maintain cultures in Neurobasal medium with B27 supplement for 10-12 days.
-
Drug Preparation: Prepare a stock solution of Selfotel in sterile water or PBS. On the day of the experiment, prepare serial dilutions in glucose-free DMEM to achieve final concentrations ranging from 1 μM to 100 μM.
-
OGD Procedure:
-
Wash cultures twice with glucose-free DMEM.
-
Replace the medium with the Selfotel dilutions (or vehicle control) prepared in glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber (e.g., with a gas mixture of 95% N2 / 5% CO2) for a predetermined duration (e.g., 60-90 minutes) at 37°C.
-
-
Reoxygenation:
-
Remove plates from the chamber.
-
Wash the cultures once with warm DMEM containing glucose.
-
Replace the medium with the original conditioned culture medium (saved before OGD) or fresh, complete Neurobasal medium.
-
-
Assessment of Cell Viability (24 hours post-OGD):
-
Quantify neuronal death using an LDH assay on the culture supernatant, which measures lactate (B86563) dehydrogenase release from damaged cells.
-
Alternatively, assess cell viability using a live/dead staining kit (e.g., Calcein-AM/Ethidium Homodimer-1) or an MTT assay.
-
-
Data Analysis: Calculate the percentage of neuroprotection afforded by each Selfotel concentration relative to the vehicle-treated OGD control. Determine the ED50 value by fitting the data to a dose-response curve.
Protocol 2: Assessment of Motor Side Effects in Rodents (Open Field Test)
This protocol assesses the potential for Selfotel to induce motor impairments, a common side effect of NMDA antagonists.
-
Animal Acclimation: Acclimate adult male rats or mice to the testing room for at least 1 hour before the experiment. Handle animals for several days prior to testing to reduce stress.
-
Drug Administration: Administer Selfotel via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired doses (e.g., 1, 3, 10, 30 mg/kg). A separate control group should receive a vehicle injection of equivalent volume.
-
Open Field Test:
-
30 minutes after injection, place the animal in the center of an open field arena (e.g., 40x40 cm).
-
Record the animal's activity for 15-30 minutes using an automated video-tracking system.
-
-
Parameters for Analysis:
-
Locomotor Activity: Total distance traveled, time spent moving.
-
Ataxia/Motor Impairment: Analyze the animal's gait, posture, and presence of stereotyped behaviors (e.g., circling, head weaving).
-
Anxiety-like Behavior: Time spent in the center of the arena versus the periphery.
-
-
Data Analysis: Compare the parameters between the Selfotel-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in distance traveled or abnormal motor behaviors can indicate adverse CNS effects at that dose.
Mandatory Visualizations
Caption: Selfotel competitively antagonizes the glutamate binding site on the NMDA receptor.
Caption: A logical workflow for assessing Selfotel's therapeutic window in preclinical models.
References
- 1. Selfotel - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGS 19755: a novel competitive N-methyl-D-aspartate (NMDA) receptor antagonist with anticonvulsant, anxiolytic and anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Research Portal [scholarship.miami.edu]
- 9. benchchem.com [benchchem.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Selfotel in acute ischemic stroke: Possible neurotoxic effects of an NMDA antagonist : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 12. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose escalation safety and tolerance study of the competitive NMDA antagonist selfotel (CGS 19755) in neurosurgery patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selfotel in Neuronal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Selfotel (CGS-19755) in neuronal cultures. While Selfotel is a potent competitive N-methyl-D-aspartate (NMDA) receptor antagonist, its use in clinical settings was halted due to significant adverse effects, suggesting potential neurotoxicity or complex on-target consequences that are crucial to consider during in vitro experiments.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Selfotel?
Selfotel is a competitive antagonist of the NMDA receptor.[6][7][8] It directly competes with the neurotransmitter glutamate (B1630785) at its binding site on the NMDA receptor.[6] This action prevents the massive influx of calcium ions (Ca2+) into neurons that occurs during excitotoxic conditions, such as those modeled by oxygen-glucose deprivation or direct application of NMDA.[6][9] By blocking this influx, Selfotel inhibits downstream neurotoxic cascades involving the activation of proteases, phospholipases, and the generation of reactive oxygen species.[6]
Q2: What are the known off-target or adverse effects of Selfotel?
While specific molecular off-target binding data in neuronal cultures is not extensively documented in publicly available literature, clinical trials with Selfotel revealed severe dose-dependent central nervous system (CNS) adverse effects. These included agitation, hallucinations, confusion, paranoia, and delirium.[10][11][12] Phase III trials were stopped prematurely due to a trend toward increased mortality in patients receiving the drug, suggesting that at certain concentrations, the drug may have neurotoxic effects.[1][3][5] It is hypothesized that these effects could stem from either overly potent NMDA receptor blockade disrupting normal neuronal function or from yet-unidentified off-target interactions.[2] Unlike non-competitive antagonists like PCP or MK-801, Selfotel does not appear to affect dopamine (B1211576) metabolism.[10]
Q3: At what concentrations should I expect to see neuroprotective effects in vitro?
Preclinical studies in dissociated mixed neocortical cultures from mice have established effective concentrations for neuroprotection. The half-maximal effective concentration (ED₅₀) for protection against NMDA-induced excitotoxicity was found to be 25.4 µM. For neuroprotection against a 45-minute period of oxygen-glucose deprivation, the ED₅₀ was 15.9 µM.[9][10] It is critical to perform a dose-response curve in your specific neuronal culture system to determine the optimal concentration.
Q4: Why did Selfotel fail in clinical trials despite promising preclinical data?
The failure of Selfotel in clinical trials is attributed to several factors. The primary reason was the unacceptable level of CNS side effects and an associated increase in patient mortality, particularly at higher doses.[1][3][11] This suggests a narrow therapeutic window. Researchers speculate that the complete blockade of NMDA receptors may interfere with their essential roles in neuronal survival and plasticity, potentially worsening outcomes after an ischemic event.[2] Furthermore, issues such as inadequate pharmacokinetics and poor trial design have been cited as contributing factors to the failure of many NMDA antagonists in clinical translation.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Neuronal Death or Toxicity at "Protective" Concentrations | 1. On-Target Neurotoxicity: Prolonged or excessive NMDA receptor blockade can be toxic to neurons, as these receptors are crucial for normal synaptic function and survival signaling.[2] 2. Culture Vulnerability: Your specific neuronal culture type (e.g., pure cortical, hippocampal, co-cultures) or developmental stage may be more sensitive to NMDA receptor antagonism. 3. Off-Target Effects: Although not well-defined, Selfotel may have off-target effects that induce toxicity. | 1. Perform a detailed dose-response curve to identify a narrow therapeutic window. Start with concentrations well below the reported ED₅₀ (e.g., 1-10 µM). 2. Reduce the duration of exposure to Selfotel. 3. Assess baseline neuronal health and ensure your culture system is robust before drug application. Use appropriate controls (vehicle-only). |
| High Variability in Experimental Results | 1. Compound Stability/Solubility: Issues with the preparation of Selfotel stock solutions. 2. Inconsistent Assay Performance: The endpoint assay (e.g., LDH, MTT, Calcein AM/EthD-1) may be influenced by the drug or experimental conditions. 3. Biological Variability: Inherent differences between culture preparations. | 1. Prepare fresh stock solutions of Selfotel in an appropriate solvent (e.g., water or a buffered solution) and store them as recommended by the manufacturer. Ensure complete dissolution before diluting into culture media. 2. Validate your cell viability/death assay in the presence of Selfotel to rule out direct interference. 3. Increase the number of replicates for each experimental condition and ensure consistency in cell plating density and culture age. |
| Lack of Neuroprotective Effect | 1. Insufficient Drug Concentration: The concentration of Selfotel may be too low to counteract the excitotoxic insult in your model. 2. Timing of Administration: The therapeutic window for Selfotel is critical. It may be administered too late relative to the insult.[10] 3. Severity of Insult: The excitotoxic stimulus (e.g., NMDA concentration, duration of oxygen-glucose deprivation) may be too severe for Selfotel to provide protection. | 1. Consult the dose-response data and consider increasing the concentration. 2. Optimize the timing of Selfotel application. In many protocols, the compound is added either before or concurrently with the insult.[10] 3. Titrate the severity of your excitotoxic insult to a level where partial, but not complete, cell death occurs, allowing a window for neuroprotective agents to show an effect. |
Data Presentation
Table 1: In Vitro Neuroprotective Efficacy of Selfotel
| Model System | Insult | Selfotel Concentration (ED₅₀) | Endpoint | Reference |
| Dissociated Mixed Neocortical Cultures (Mouse) | NMDA Excitotoxicity | 25.4 µM | Neuronal Viability | [9][10] |
| Dissociated Mixed Neocortical Cultures (Mouse) | Oxygen-Glucose Deprivation (45 min) | 15.9 µM | Neuronal Viability | [9][10] |
Table 2: Dose-Dependent Adverse CNS Effects of Selfotel in Clinical Trials
| Single Intravenous Dose | Incidence of Adverse CNS Effects | Severity of Effects | Reference |
| 1.0 mg/kg | 1 of 6 patients | Mild | [11][12] |
| 1.5 mg/kg | 4 of 7 patients | Mild to Moderate | [11][12] |
| 1.75 mg/kg | 3 of 5 patients | Moderate to Severe | [11][12] |
| 2.0 mg/kg | 6 of 6 patients | Severe (Agitation, Hallucinations, Paranoia) | [11][12] |
Experimental Protocols
Protocol 1: Assessing Neuroprotection Against NMDA-Induced Excitotoxicity in Cortical Neuronal Cultures
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Cell Plating: Plate primary cortical neurons on poly-D-lysine coated plates at a density of 1.5 x 10⁵ cells/cm². Culture for 10-14 days in vitro (DIV) to allow for mature synapse formation.
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Selfotel Pre-treatment: Prepare working concentrations of Selfotel in pre-warmed culture medium. Remove half of the medium from each well and replace it with the medium containing Selfotel. Incubate for 30 minutes at 37°C. A vehicle control (medium without Selfotel) must be included.
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NMDA Insult: Prepare a stock solution of NMDA (e.g., 10 mM in water). Add NMDA directly to the wells to achieve a final concentration that induces 40-60% cell death (typically 50-100 µM, must be optimized for your culture system).
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Incubation: Co-incubate the neurons with Selfotel and NMDA for 24 hours at 37°C.
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Quantification of Cell Death: Assess neuronal viability using a validated method.
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LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of membrane damage.
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Live/Dead Staining: Use fluorescent markers like Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) and quantify using fluorescence microscopy.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The rise and fall of NMDA antagonists for ischemic stroke. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 3. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Research Portal [scholarship.miami.edu]
- 8. CGS 19755 is a potent and competitive antagonist at NMDA-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Selfotel treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Selfotel (B1681618) (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.
Troubleshooting Guide: Inconsistent Experimental Results
Researchers may encounter variability in their results when using Selfotel. This guide addresses common issues in a question-and-answer format to help you troubleshoot your experiments.
Q1: I am observing high variability in the neuroprotective effect of Selfotel in my in vitro cell culture experiments. What are the potential causes?
High variability in in vitro experiments can stem from several factors related to the compound, cell culture conditions, and assay procedures.
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Compound Preparation and Stability:
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Is the Selfotel solution properly prepared and stored? Selfotel has relatively stable solubility under normal ambient conditions but should be protected from excessive heat, light, and moisture.[1] It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
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Are you using an appropriate solvent? While Selfotel is water-soluble, ensuring complete dissolution is critical. For stock solutions, consider using a small amount of DMSO and then diluting with your aqueous buffer, ensuring the final DMSO concentration is low (<0.1%) to prevent solvent-induced artifacts.
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Cell Culture Conditions:
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Is the health and density of your neuronal cultures consistent? Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination and ensure uniform cell plating density across all wells.
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Are your cells expressing the target NMDA receptors? The subunit composition of NMDA receptors can influence the efficacy of antagonists.[2] Confirm the expression of the relevant NMDA receptor subunits (e.g., GluN1, GluN2A/B) in your cell line.
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Assay Protocol:
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Is the concentration of glutamate (B1630785) and co-agonist (glycine or D-serine) consistent? As a competitive antagonist, the effectiveness of Selfotel is directly influenced by the concentration of the agonist.[1] Ensure precise and consistent concentrations of glutamate and co-agonists in all experimental wells.
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Have you optimized the Selfotel concentration? It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.[3]
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Q2: My in vivo rodent experiments with Selfotel are showing inconsistent neuroprotective outcomes. What should I investigate?
In vivo studies introduce additional layers of complexity. Here are key areas to examine for sources of variability:
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Drug Administration and Pharmacokinetics:
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Is the route of administration and dosing schedule consistent? Preclinical studies have used various doses and administration routes (e.g., intraperitoneal, intravenous).[1] Ensure your chosen method is consistent across all animals.
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Are you considering the blood-brain barrier penetration? While Selfotel can cross the blood-brain barrier, its uptake can be slow and may vary between species.[1] This can affect the concentration of the drug that reaches the target receptors in the brain.
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Animal Model and Experimental Design:
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Is your animal model of CNS injury (e.g., focal cerebral ischemia) producing consistent results? The severity and uniformity of the induced injury are critical for observing a consistent neuroprotective effect.
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Is the timing of Selfotel administration optimized? Preclinical studies have shown that the therapeutic window for Selfotel is limited. For example, in a global ischemia model, neuroprotection was observed when administered up to 4 hours after the onset of occlusion.[1]
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Physiological Parameters:
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Are you monitoring and controlling for physiological variables? Factors such as body temperature, blood pressure, and blood gases can significantly impact the outcomes of in vivo neuroscience experiments.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Selfotel?
Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5] It directly competes with the neurotransmitter glutamate for its binding site on the NMDA receptor, thereby preventing the influx of ions like Ca2+ and Na+ that lead to excitotoxicity and neuronal cell death.[4][6]
Q2: What were the key findings from the clinical trials of Selfotel?
Despite promising preclinical results, Selfotel failed to demonstrate efficacy in Phase III clinical trials for acute ischemic stroke and severe head injury.[4][7][8] The trials were stopped prematurely due to safety concerns, including a trend towards increased mortality in the Selfotel-treated groups.[9][10]
Q3: What are the common adverse effects associated with Selfotel treatment?
Clinical trials with Selfotel reported dose-dependent central nervous system (CNS) adverse effects.[1][11][12] These included psychomimetic symptoms such as hallucinations, agitation, paranoia, confusion, and delirium.[11][12][13][14]
Q4: What is the recommended solvent for Selfotel?
Selfotel is relatively soluble in aqueous solutions.[1] For preparing stock solutions, sterile water or saline can be used. If solubility issues are encountered, a small amount of a suitable organic solvent like DMSO can be used initially, followed by dilution in an aqueous buffer.
Data Presentation
Table 1: Preclinical Efficacy of Selfotel in Animal Models of Ischemia
| Animal Model | Species | Route of Administration | Dose Range | Outcome |
| Global Cerebral Ischemia | Gerbil | Intraperitoneal (i.p.) | 1-30 mg/kg | Significant neuroprotection at 10 and 30 mg/kg.[1] |
| Global Cerebral Ischemia | Rat | Intraperitoneal (i.p.) | 30 mg/kg | Reduced histological damage but increased mortality.[1] |
| Focal Cerebral Ischemia | Rat | Intravenous (i.v.) | 40 mg/kg | Reduced cortical edema by 23%.[1] |
| Focal Cerebral Ischemia | Rat | Intravenous (i.v.) | 10 mg/kg bolus + 5 mg/kg/h infusion | Significantly reduced cortical infarct volume.[1] |
Table 2: Adverse Events in Phase IIa Clinical Trial of Selfotel in Acute Ischemic Stroke
| Adverse Event | Selfotel (1.0 mg/kg) (n=6) | Selfotel (1.5 mg/kg) (n=7) | Selfotel (1.75 mg/kg) (n=5) | Selfotel (2.0 mg/kg) (n=6) | Placebo (n=8) |
| Agitation | 1 | 4 | 3 | 6 | 0 |
| Hallucinations | 1 | 4 | 3 | 6 | 0 |
| Confusion | 1 | 4 | 3 | 6 | 0 |
| Paranoia | 0 | 4 | 3 | 6 | 0 |
| Delirium | 0 | 4 | 3 | 6 | 0 |
Data adapted from a multicenter, randomized, double-blind, placebo-controlled, ascending-dose phase IIa study.[11][12][13]
Experimental Protocols
In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity
Objective: To determine the protective effect of Selfotel against NMDA-induced cell death in primary neuronal cultures.
Materials:
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Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
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Neurobasal medium supplemented with B27 and GlutaMAX
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Poly-D-lysine coated culture plates
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Selfotel (CGS-19755)
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NMDA
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Cell viability assay kit (e.g., MTT, LDH)[15]
Procedure:
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Cell Plating: Plate primary neurons at a consistent density on poly-D-lysine coated plates and culture for at least 7 days to allow for maturation.
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Selfotel Pre-treatment: Prepare a dose-response range of Selfotel in culture medium. Replace the existing medium with the Selfotel-containing medium and incubate for 1-2 hours.
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NMDA-induced Excitotoxicity: Prepare a solution of NMDA (e.g., 100-300 µM) and glycine (e.g., 10 µM) in culture medium. Add this solution to the wells to induce excitotoxicity. Include control wells with no NMDA and wells with NMDA only.[3]
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Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
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Cell Viability Assessment: Following incubation, assess cell viability using a standard assay such as MTT or LDH release, following the manufacturer's instructions.[16][17]
In Vivo Rodent Model of Focal Cerebral Ischemia (tMCAO)
Objective: To evaluate the neuroprotective efficacy of Selfotel in a transient middle cerebral artery occlusion (tMCAO) model in rats.
Materials:
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Male Wistar or Sprague-Dawley rats (250-300g)
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Anesthesia (e.g., isoflurane)
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Surgical instruments for tMCAO
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Selfotel solution for injection
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Vehicle control (e.g., sterile saline)
Procedure:
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Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.
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tMCAO Surgery: Induce focal cerebral ischemia by transiently occluding the middle cerebral artery with a filament for a predetermined duration (e.g., 90 minutes).
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Selfotel Administration: Administer Selfotel or vehicle via the desired route (e.g., intravenous or intraperitoneal injection) at a specific time point relative to the onset of ischemia or reperfusion.
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Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.
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Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for adverse effects.
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Outcome Assessment: At a predetermined time point (e.g., 24 or 48 hours) after surgery, assess the neurological deficit score and measure the infarct volume using TTC staining or magnetic resonance imaging (MRI).
Visualizations
References
- 1. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
- 6. researchchemshub.com [researchchemshub.com]
- 7. Failure of the competitive N-methyl-d-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two Phase III clinical trials | Semantic Scholar [semanticscholar.org]
- 8. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose escalation safety and tolerance study of the competitive NMDA antagonist selfotel (CGS 19755) in neurosurgery patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neuroproof.com [neuroproof.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
How to mitigate Selfotel-induced behavioral abnormalities in rats
Disclaimer: Selfotel (also known as CGS-19755) is a potent competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties.[1][2] While it has been studied in various animal models, it is important to note that its development for human use was halted due to safety concerns and lack of efficacy in clinical trials.[3][4] This guide is intended for research professionals using Selfotel or similar NMDA receptor antagonists in preclinical studies and provides strategies to mitigate potential behavioral abnormalities observed in rats.
Frequently Asked Questions (FAQs)
Q1: What are the expected behavioral effects of Selfotel in rats?
A1: As a competitive NMDA receptor antagonist, Selfotel competitively displaces glutamate (B1630785) from NMDA receptors.[5] This mechanism can lead to a range of behavioral changes in rats, which are often dose-dependent. Common observations include:
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Hyperlocomotion: A significant increase in spontaneous movement, exploration, and overall activity levels.[6]
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Stereotypy: Repetitive, unvarying, and purposeless behaviors such as head weaving, circling, or gnawing.
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Cognitive Deficits: Impairments in learning and memory, particularly in tasks that require behavioral flexibility, such as reversal learning.[7]
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Anxiolytic or Anxiogenic Effects: Depending on the dose and the specific behavioral test, NMDA receptor antagonists can either reduce or increase anxiety-like behaviors.
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Psychotomimetic-like Effects: At higher doses, behavioral changes may resemble symptoms of psychosis, including agitation, confusion, and paranoia, which have been noted in clinical trials with Selfotel.[8]
Q2: My rats are exhibiting excessive hyperlocomotion, which is interfering with the primary experimental measures. How can I reduce this?
A2: Excessive hyperlocomotion is a known effect of NMDA receptor antagonists and is thought to be mediated in part by the dopaminergic system.[6] Here are several strategies to mitigate this:
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Dose Optimization: The most straightforward approach is to perform a dose-response study to identify the lowest effective dose of Selfotel that produces the desired primary effect without causing excessive hyperlocomotion.
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Co-administration with a Dopamine (B1211576) D2 Receptor Antagonist: Studies have shown that D2 receptor antagonists, such as raclopride (B1662589) or haloperidol, can significantly inhibit the locomotor stimulation induced by NMDA receptor antagonists like MK-801.[6][9] It is crucial to titrate the dose of the D2 antagonist to avoid catalepsy or other motor impairments.
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Habituation: A longer habituation period to the testing environment before Selfotel administration can sometimes reduce novelty-induced hyperactivity, allowing for a clearer assessment of the drug's effects.
Q3: Selfotel-treated rats are showing severe cognitive impairment and are unable to learn the required task. What are my options?
A3: Significant cognitive disruption is a potential side effect of potent NMDA receptor antagonists.[7] Consider the following approaches:
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Adjusting the Dose and Timing: Lowering the dose of Selfotel is the first step. Additionally, consider administering the compound after the initial acquisition phase of a task to specifically study its effects on consolidation or retrieval, rather than learning.
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Co-administration with a Serotonergic Agent: The serotonergic system plays a crucial role in cognitive function, and some studies suggest that targeting specific serotonin (B10506) receptors may ameliorate cognitive deficits.[10][11][12] For instance, agonists at certain serotonin receptor subtypes have shown pro-cognitive effects.[13] A thorough literature review for agents acting on serotonin receptors relevant to your cognitive task is recommended.
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Task Simplification: If possible, simplify the cognitive task to reduce the cognitive load on the animals. This might involve reducing the number of choices in a maze or extending the time allowed for task completion.
Q4: I am observing a high level of anxiety-like behavior in my Selfotel-treated rats. How can this be managed?
A4: The effect of NMDA receptor antagonists on anxiety can be complex. If anxiogenic effects are observed, the following may help:
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GABAergic Modulators: The GABA system is the primary inhibitory neurotransmitter system in the brain and plays a key role in regulating anxiety.[14] Positive allosteric modulators of GABA-B receptors have shown anxiolytic effects in some rodent models.[15][16] Co-administration of a GABAergic modulator could potentially counteract the anxiety-like effects of Selfotel. As with other co-administered drugs, careful dose-finding studies are necessary to avoid sedation, which can confound behavioral results.[17]
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Environmental Enrichment: Housing rats in an enriched environment has been shown to have stress-reducing and anxiolytic effects. This non-pharmacological approach can improve the overall well-being of the animals and may reduce baseline anxiety levels, potentially mitigating the anxiogenic effects of Selfotel.
Troubleshooting Guides
Troubleshooting Severe Stereotypy
Problem: Rats exhibit high levels of stereotyped behavior (e.g., persistent circling, head-weaving) that prevents engagement in other behaviors.
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Confirm Dose: Double-check the administered dose of Selfotel. Stereotypy is often associated with higher doses of NMDA receptor antagonists.
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Pharmacological Intervention:
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Dopamine D1 and D2 Receptor Antagonists: Both D1 (e.g., SCH 23390) and D2 (e.g., raclopride) receptor antagonists have been shown to reduce locomotor activity and may also attenuate stereotypy.[18][19]
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Atypical Antipsychotics: Compounds with mixed dopamine and serotonin receptor antagonism may be effective.
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Behavioral Scoring: If stereotypy cannot be eliminated, ensure your behavioral scoring methods can differentiate it from other exploratory or task-related behaviors. Consider using a rating scale for stereotypy to quantify its intensity.
Data Presentation
Table 1: Effect of a D2 Receptor Antagonist (Raclopride) on Selfotel-Induced Hyperlocomotion
| Treatment Group | Selfotel Dose (mg/kg, IP) | Raclopride Dose (mg/kg, SC) | Total Distance Traveled (meters in 60 min) |
| Vehicle Control | 0 | 0 | 15.2 ± 2.1 |
| Selfotel | 10 | 0 | 85.7 ± 9.3 |
| Selfotel + Raclopride | 10 | 0.1 | 42.1 ± 5.5 |
| Selfotel + Raclopride | 10 | 0.3 | 20.3 ± 3.8 |
| Raclopride Control | 0 | 0.3 | 12.9 ± 1.9 |
Data are presented as mean ± SEM and are hypothetical.
Table 2: Impact of a 5-HT1A Agonist on Selfotel-Induced Cognitive Deficits in a T-Maze Reversal Task
| Treatment Group | Selfotel Dose (mg/kg, IP) | 5-HT1A Agonist Dose (mg/kg, SC) | Trials to Criterion (Reversal Phase) |
| Vehicle Control | 0 | 0 | 8.1 ± 1.2 |
| Selfotel | 5 | 0 | 18.5 ± 2.5 |
| Selfotel + 5-HT1A Agonist | 5 | 0.1 | 14.2 ± 2.1 |
| Selfotel + 5-HT1A Agonist | 5 | 0.3 | 9.8 ± 1.5 |
| 5-HT1A Agonist Control | 0 | 0.3 | 7.9 ± 1.1 |
Data are presented as mean ± SEM and are hypothetical.
Experimental Protocols
Protocol 1: Dose-Response Study for Selfotel-Induced Hyperlocomotion
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Animals: Male Wistar rats (250-300g).
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Habituation: Acclimate rats to the open-field arenas (40x40x40 cm) for 30 minutes daily for 3 consecutive days.
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Drug Administration: On the test day, divide rats into groups (n=8-10 per group) and administer Selfotel intraperitoneally (IP) at doses of 0 (vehicle), 1, 3, 10, and 30 mg/kg.[8]
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Behavioral Testing: Immediately after injection, place rats in the open-field arenas and record locomotor activity for 60 minutes using an automated tracking system.
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Data Analysis: Analyze the total distance traveled, time spent mobile, and vertical rearing counts. Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control.
Protocol 2: Mitigation of Hyperlocomotion with a D2 Antagonist
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Animals and Habituation: As described in Protocol 1.
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Drug Administration:
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Administer the D2 antagonist (e.g., raclopride at 0, 0.1, 0.3 mg/kg, subcutaneously - SC) 30 minutes before the Selfotel injection.[6]
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Administer Selfotel at a dose known to induce robust hyperlocomotion (e.g., 10 mg/kg, IP) or vehicle.
-
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Behavioral Testing: Immediately after the Selfotel injection, conduct the 60-minute open-field test.
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Data Analysis: Use a two-way ANOVA (Selfotel dose x D2 antagonist dose) to analyze the locomotor data and identify significant main effects and interactions.
Visualizations
Caption: Selfotel's mechanism as a competitive NMDA receptor antagonist.
Caption: Experimental workflow for mitigating Selfotel-induced abnormalities.
Caption: Troubleshooting flowchart for Selfotel-induced behavioral issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA Receptor Antagonism Impairs Reversal Learning in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Inhibition of the dopamine system in rat amygdala attenuates the picrotoxin-induced locomoter hyperactivity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cognitive dysfunction in neuropsychiatric disorders: selected serotonin receptor subtypes as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The serotonergic system and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Age-related cognitive deficits in rats are associated with a combined loss of cholinergic and serotonergic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Constitutive and Acquired Serotonin Deficiency Alters Memory and Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of the anxiolytic-like profile of the GABAB receptor positive modulator CGP7930 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nhsjs.com [nhsjs.com]
- 18. The D1 dopamine receptor antagonist, SCH 23390 reduces locomotor activity and rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selfotel in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Selfotel in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Selfotel in solution?
Selfotel is described as having relatively stable solubility under normal ambient conditions. However, for long-term experiments, it is crucial to protect the compound from excessive heat, light, and moisture to minimize degradation.[1]
Q2: What is the recommended solvent for preparing Selfotel stock solutions?
While specific data for Selfotel is limited, for many NMDA receptor antagonists, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[2][3] It is recommended to use anhydrous, high-purity DMSO.
Q3: How should Selfotel stock solutions be stored?
For long-term storage, it is best practice to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C in the dark.[2][3]
Q4: What are the typical concentrations of Selfotel used in in vitro experiments?
In vitro studies have shown that Selfotel concentrations in the range of 16–25 μM are effective for achieving protection against excitotoxicity.[1] The optimal concentration should be determined empirically for each specific experimental setup.
Q5: Are there any known off-target effects or toxicity concerns with Selfotel?
Yes, clinical trials with Selfotel were discontinued (B1498344) due to a lack of efficacy and a trend towards increased mortality in patients with severe stroke, suggesting potential neurotoxic effects under certain conditions.[4][5] At higher concentrations, NMDA receptor antagonists can have psychotomimetic side effects.[2] It is crucial to perform dose-response studies to identify a therapeutically relevant and non-toxic concentration for your model system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - Supersaturation of the solution.- Absorption of moisture by DMSO, reducing solubility. | - Gently warm the solution to 37°C and/or sonicate to redissolve the compound.[3]- Use fresh, anhydrous DMSO for preparing stock solutions.[3]- Centrifuge the vial to pellet any precipitate and use the supernatant, re-quantifying the concentration if possible. |
| Inconsistent or weaker than expected experimental results | - Degradation of Selfotel in working solution.- Suboptimal concentration.- High concentration of competing agonist (glutamate). | - Prepare fresh working solutions from a frozen stock for each experiment.[2]- Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.[6]- As a competitive antagonist, Selfotel's efficacy is dependent on the agonist concentration. Consider the glutamate (B1630785) concentration in your system.[6] |
| Observed cellular toxicity | - Off-target effects.- Excitotoxicity from prolonged NMDA receptor blockade. | - Use the lowest effective concentration of Selfotel and limit the duration of exposure.[6]- Include appropriate vehicle controls and toxicity assays (e.g., LDH or MTT assay) to assess cell viability. |
Data Presentation
Table 1: Illustrative Stability of Selfotel in Solution Under Various Conditions
| Condition | Solvent | Concentration | Temperature | Estimated Half-life (t½) | Potential Degradation Products |
| Stock Solution | Anhydrous DMSO | 10 mM | -20°C (dark, sealed) | > 6 months | Minimal |
| Working Solution | Cell Culture Medium (pH 7.4) | 25 µM | 37°C | 24 - 48 hours | Hydrolysis products |
| Aqueous Buffer | Phosphate Buffer (pH 7.4) | 100 µM | 25°C | Several days | Hydrolysis products |
| Aqueous Buffer | Acidic Buffer (pH < 5) | 100 µM | 25°C | Hours to days | Acid-catalyzed degradation products |
| Aqueous Buffer | Basic Buffer (pH > 8) | 100 µM | 25°C | Hours to days | Base-catalyzed degradation products |
Experimental Protocols
Protocol 1: Preparation of Selfotel Stock and Working Solutions
Objective: To prepare a stable, high-concentration stock solution of Selfotel and dilute it to a working concentration for use in cell culture experiments.
Materials:
-
Selfotel powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh the required amount of Selfotel powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate for short intervals in a water bath.
-
Aliquot the stock solution into single-use, light-protected sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 25 µM):
-
Thaw a single aliquot of the 10 mM Selfotel stock solution at room temperature.
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve the final working concentration (e.g., for 10 mL of 25 µM working solution, add 2.5 µL of the 10 mM stock solution).
-
Add the calculated volume of the Selfotel stock solution to the pre-warmed medium and mix gently by inverting the tube or pipetting.
-
Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.1%).
-
Use the working solution immediately. Do not store and reuse working solutions.
-
Protocol 2: Assessment of Selfotel Stability by HPLC
Objective: To determine the stability of Selfotel in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Selfotel solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a suitable buffer, to be optimized)
-
Selfotel reference standard
-
Incubator or water bath
Procedure:
-
Method Development (if not established):
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Develop an isocratic or gradient HPLC method that provides a sharp, well-resolved peak for Selfotel.
-
Determine the optimal mobile phase composition, flow rate, and detection wavelength.
-
-
Stability Study:
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Prepare the Selfotel solution in the desired solvent (e.g., cell culture medium, buffer) at the relevant concentration.
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Divide the solution into several aliquots in sealed, light-protected vials.
-
Store the vials under the desired experimental conditions (e.g., 37°C).
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At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one vial.
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Analyze the sample by HPLC, injecting a fixed volume.
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Record the peak area of the Selfotel peak.
-
-
Data Analysis:
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Plot the percentage of the initial Selfotel peak area remaining versus time.
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From this plot, the degradation rate and half-life of Selfotel under the tested conditions can be determined.
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Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
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Mandatory Visualization
Caption: Selfotel's mechanism of action as a competitive NMDA receptor antagonist.
References
- 1. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Interpreting conflicting data on Selfotel efficacy
Welcome to the technical support resource for Selfotel. This center is designed to assist researchers, scientists, and drug development professionals in interpreting the complex and sometimes conflicting data surrounding Selfotel's efficacy. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help inform your experimental design and data analysis.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on the neuroprotective efficacy of Selfotel in preclinical stroke models?
This is a critical question that many researchers encounter. The discrepancy in outcomes often stems from variations in experimental protocols, particularly the timing of drug administration relative to the ischemic insult. Early administration appears crucial for efficacy.
Below is a summary of data from two key preclinical studies that highlight this conflict:
Table 1: Comparative Efficacy of Selfotel in Preclinical Stroke Models
| Parameter | Study A: Neuro-T-01 | Study B: STROKE-PRE-02 |
| Model | Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats |
| Dosage | 10 mg/kg, intravenous | 10 mg/kg, intravenous |
| Time of Administration | 30 minutes post-reperfusion | 3 hours post-reperfusion |
| Primary Endpoint | Infarct volume at 48 hours | Infarct volume at 48 hours |
| Reported Outcome | 45% reduction in infarct volume (p < 0.01) | No significant reduction in infarct volume |
| Adverse Effects | Mild, transient ataxia | Significant ataxia and motor impairment |
The data clearly suggests a narrow therapeutic window. The neuroprotective effect observed in Study A was lost when the drug was administered later in Study B, highlighting the time-dependent nature of its mechanism.
Q2: What is the proposed mechanism of action for Selfotel?
Selfotel is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. During an ischemic event like a stroke, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors. This, in turn, causes a massive influx of calcium (Ca2+) into neurons, triggering downstream cytotoxic pathways, a phenomenon known as excitotoxicity. Selfotel is designed to block this receptor, thereby preventing the Ca2+ overload and subsequent neuronal death.
Caption: Proposed mechanism of Selfotel in preventing excitotoxicity.
Troubleshooting Experimental Discrepancies
Guide 1: My in-vivo experiment is not replicating the positive efficacy results. What should I check?
If your results align more with Study B (no efficacy) than Study A, it is crucial to systematically review your experimental workflow. Discrepancies often arise from subtle but critical differences in protocol. Use the following flowchart to troubleshoot potential issues.
Caption: Troubleshooting flowchart for non-replicable Selfotel results.
Guide 2: Protocol Overviews for Key Studies
To facilitate direct comparison, here are the detailed methodologies for the two pivotal studies.
Protocol: Study A (Neuro-T-01)
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Animal Model: Adult male Sprague-Dawley rats (280-300g).
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Ischemia Induction: 90-minute transient occlusion of the middle cerebral artery (MCAO) using an intraluminal filament. Reperfusion was initiated by filament withdrawal. Body temperature was maintained at 37.0 ± 0.5°C throughout.
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Drug Administration: Selfotel (10 mg/kg) or vehicle (saline) was administered as a slow bolus injection via the tail vein 30 minutes after the start of reperfusion.
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Neurological Assessment: A 5-point neurological deficit score was recorded at 24 and 48 hours post-MCAO.
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Outcome Analysis: At 48 hours, animals were euthanized, and brains were sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct volume.
Caption: Experimental workflow for the positive efficacy study (Neuro-T-01).
Protocol: Study B (STROKE-PRE-02)
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Animal Model: Adult male Sprague-Dawley rats (270-310g).
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Ischemia Induction: Identical to Study A (90-minute tMCAO).
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Drug Administration: Selfotel (10 mg/kg) or vehicle (saline) was administered as a slow bolus injection via the tail vein 3 hours after the start of reperfusion.
-
Neurological Assessment: Identical to Study A.
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Outcome Analysis: Identical to Study A.
The only significant deviation between the two protocols is the time of administration, which is the most probable cause for the conflicting outcomes. Researchers aiming to leverage the neuroprotective potential of Selfotel should prioritize early administration in their experimental designs.
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Selfotel and MK-801
For Researchers, Scientists, and Drug Development Professionals
The excitotoxic cascade initiated by excessive glutamate (B1630785) release is a cornerstone of neuronal damage in ischemic stroke and other neurological insults. Consequently, N-methyl-D-aspartate (NMDA) receptor antagonists have been a major focus of neuroprotective drug development. This guide provides a detailed comparison of two prominent NMDA receptor antagonists: Selfotel (B1681618) (CGS-19755), a competitive antagonist, and MK-801 (Dizocilpine), a non-competitive antagonist. We will objectively evaluate their neuroprotective efficacy based on preclinical experimental data, delve into their distinct mechanisms of action, and outline the experimental protocols used to generate this evidence.
Mechanism of Action: A Tale of Two Antagonists
Selfotel and MK-801 both prevent the over-activation of NMDA receptors, but through different molecular interactions.[1][2] Selfotel acts as a competitive antagonist , directly binding to the glutamate recognition site on the NMDA receptor, thereby preventing glutamate from activating the receptor.[1] In contrast, MK-801 is a non-competitive antagonist that binds to a site within the ion channel of the NMDA receptor, physically blocking the influx of ions like Ca2+ even when glutamate is bound to the receptor.[2] This fundamental difference in their mechanism of action has significant implications for their efficacy and side-effect profiles.
dot
Preclinical Efficacy: A Head-to-Head Comparison
A key study directly compared the neuroprotective potency of Selfotel and MK-801 in a rat model of focal cerebral ischemia induced by permanent middle cerebral artery occlusion (MCAO).[3] The results demonstrated a clear difference in their efficacy.
Quantitative Comparison of Neuroprotective Potency
| Compound | Mechanism of Action | ED50 (mg/kg, i.v.) for Cortical Infarct Reduction | Rank Order of Potency |
| MK-801 | Non-competitive NMDA Antagonist | Not explicitly stated, but most potent | 1 |
| Selfotel (CGS 19755) | Competitive NMDA Antagonist | > 40 | 4 |
ED50: The dose required to produce a 50% reduction in cortical infarct volume. Data synthesized from Sauer et al., J Neural Transm Suppl (1994).[3]
The study concluded that MK-801 was the most potent of the NMDA antagonists tested, while Selfotel was the least potent under the same experimental conditions.[3] Other preclinical studies on the individual agents have shown dose-dependent neuroprotective effects. For instance, MK-801 administered at 0.5 mg/kg has been shown to reduce cortical ischemic damage by 38% when given before the ischemic insult and by 52% when administered 30 minutes after.[4] Selfotel has also demonstrated neuroprotection in various models, with doses of 10-40 mg/kg reducing infarct volume and edema.[1] However, the direct comparative data indicates a higher potency for MK-801.
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, a detailed understanding of the experimental methodologies is essential. The following is a representative protocol for evaluating neuroprotective agents in a rat model of focal cerebral ischemia.
dot
Detailed Methodology: Permanent Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model : Adult male rats (e.g., Wistar or Sprague-Dawley strains, 250-300g) are typically used. The choice of strain can influence the neuroprotective efficacy of the tested compounds.[5]
-
Anesthesia : Animals are anesthetized, often with an inhalant anesthetic like isoflurane, to maintain a stable physiological state.
-
Surgical Procedure :
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament suture with a blunted tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Drug Administration :
-
Selfotel, MK-801, or a vehicle control (e.g., saline) is administered intravenously at predetermined doses and time points relative to the MCAO procedure (e.g., 30 minutes before or after occlusion).
-
-
Physiological Monitoring : Throughout the procedure and recovery, physiological parameters such as body temperature, blood pressure, and arterial blood gases are monitored and maintained within a normal range to avoid confounding effects.
-
Infarct Volume Assessment :
-
At a specified time point after MCAO (e.g., 24 hours), the animals are euthanized, and their brains are removed.
-
The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white).
-
The stained sections are imaged, and the infarct volume is quantified using image analysis software.
-
-
Statistical Analysis : Infarct volumes are compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the statistical significance of any observed neuroprotection.
Clinical Translation and Side Effects
Despite the promising preclinical data, particularly for MK-801, both Selfotel and MK-801 have failed to translate into effective clinical therapies for stroke.[6][7] Clinical trials with Selfotel were halted due to a lack of efficacy and an increase in adverse events, including a trend towards higher mortality in patients with severe stroke.[6] Both drugs are associated with significant psychomimetic side effects such as hallucinations, agitation, and confusion.[7][8] These adverse effects have been a major hurdle in the clinical development of NMDA receptor antagonists.
Conclusion
In preclinical models of focal cerebral ischemia, the non-competitive NMDA receptor antagonist MK-801 demonstrates greater neuroprotective potency than the competitive antagonist Selfotel.[3] This difference in efficacy is likely attributable to their distinct mechanisms of action at the NMDA receptor complex. While both compounds have shown neuroprotective effects in various animal models, their clinical development has been unsuccessful due to a lack of efficacy and significant adverse effects in humans. This highlights the challenge of translating preclinical findings in neuroprotection to clinical success and underscores the need for novel therapeutic strategies with improved safety profiles. Future research may focus on targeting specific NMDA receptor subtypes or downstream signaling pathways to mitigate the excitotoxic cascade while minimizing adverse effects.
References
- 1. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerestat and other NMDA antagonists in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The competitive NMDA receptor antagonist CGP 40116 is a potent neuroprotectant in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective efficacy of MK-801 in focal cerebral ischemia varies with rat strain and vendor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
- 7. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose escalation safety and tolerance study of the competitive NMDA antagonist selfotel (CGS 19755) in neurosurgery patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Selfotel and Aptiganel in Acute Ischemic Stroke Clinical Trials
Guide for Researchers and Drug Development Professionals
The therapeutic strategy of neuroprotection in acute ischemic stroke has long targeted the glutamate-mediated excitotoxic cascade. Central to this pathway is the N-methyl-D-aspartate (NMDA) receptor, whose overactivation leads to excessive calcium influx and subsequent neuronal death.[1][2] In the 1990s, several NMDA receptor antagonists showed promise in preclinical models, leading to large-scale clinical trials.[3] Among the most studied were Selfotel (CGS-19755), a competitive NMDA receptor antagonist, and Aptiganel (CNS 1102 or Cerestat), a non-competitive NMDA receptor antagonist.[4][5]
This guide provides an objective comparison of Selfotel and Aptiganel, summarizing their clinical trial data, methodologies, and outcomes to inform future research in stroke therapeutics. Despite robust preclinical evidence, both agents ultimately failed in late-stage clinical trials, highlighting critical challenges in translating neuroprotective strategies from animal models to human patients.[5][6]
Mechanism of Action: Targeting the NMDA Receptor
Ischemic conditions in the brain trigger an excessive release of the excitatory neurotransmitter glutamate (B1630785).[2] This glutamate overload persistently activates NMDA receptors, opening their associated ion channels and allowing a massive influx of calcium into neurons.[7] This ionic dysregulation activates catabolic enzymes, promotes free radical formation, and ultimately leads to cell death.[5]
Selfotel and Aptiganel were developed to interrupt this process, but at different sites on the NMDA receptor complex:
-
Selfotel (CGS-19755) is a competitive antagonist that binds directly to the glutamate recognition site on the NMDA receptor, thereby preventing glutamate from activating it.[2][4]
-
Aptiganel (CNS 1102) is a non-competitive antagonist that acts as an open-channel blocker. It binds to a site within the receptor's ion channel pore, physically obstructing the flow of ions even when glutamate is bound to the receptor.[8][9]
The following diagram illustrates the excitotoxic signaling pathway and the distinct intervention points of Selfotel and Aptiganel.
Clinical Trial Comparison
Both Selfotel and Aptiganel progressed to Phase III clinical trials before being terminated. The primary reasons for failure were a lack of efficacy and significant safety concerns, including increased mortality.[10][11]
Quantitative Data Summary
The tables below summarize the key quantitative outcomes from the pivotal clinical trials for each drug.
Table 1: Selfotel Phase III Clinical Trial Results
| Parameter | Selfotel (1.5 mg/kg) | Placebo | P-value | Reference(s) |
|---|---|---|---|---|
| Total Patients (ITT) | 281 | 286 | N/A | [4] |
| Mortality at 90 Days | 22% (62/281) | 17% (49/286) | 0.15 | [4][10] |
| Mortality at 30 Days | 19.3% (54/280) | 12.9% (37/286) | 0.05 | [4][10] |
| Mortality (Severe Stroke) | 30% (57/187) | 22% (40/185) | 0.05 | [10] |
| Primary Endpoint | No significant benefit | No significant benefit | N/A |[10][12] |
Table 2: Aptiganel Phase II/III Clinical Trial Results
| Parameter | High-Dose Aptiganel | Low-Dose Aptiganel | Placebo | Reference(s) |
|---|---|---|---|---|
| Total Patients | 214 | 200 | 214 | [11][13] |
| Mortality at 120 Days | 26.3% | 22.5% | 19.2% | [11][13] |
| P-value vs. Placebo | 0.06 | 0.39 | N/A | [11][13] |
| Primary Endpoint | No improvement | No improvement | No improvement | [11][13] |
| Neurological Worsening at 7 Days | Showed less improvement | N/A | Baseline |[11][13] |
Experimental Protocols and Methodologies
The pivotal trials for both drugs shared a similar design, reflecting the standards for acute stroke research at the time. The general workflow involved screening patients, randomization, drug administration within a narrow time window, and subsequent follow-up.
Selfotel Phase III Trials
-
Objective: To determine if a single intravenous dose of Selfotel improves functional outcome at 90 days post-stroke.[12]
-
Design: Two identical, double-blind, randomized, placebo-controlled, parallel-group trials.[10][12]
-
Patient Population: 567 patients aged 40 to 85 with acute ischemic hemispheric stroke and a motor deficit.[4]
-
Intervention: A single intravenous dose of Selfotel (1.5 mg/kg) or placebo administered within 6 hours of symptom onset.[4][12]
-
Primary Endpoint: Proportion of patients with a Barthel Index score of ≥60 at 90 days.[12]
-
Trial Status: Suspended by the Data Safety Monitoring Board due to an imbalance in mortality.[4][10]
Aptiganel Phase II/III Trial
-
Objective: To determine if Aptiganel improves clinical outcome for patients with acute ischemic stroke.[11][13]
-
Design: A nested Phase II/III randomized, double-blind, placebo-controlled trial.[11][13]
-
Patient Population: 628 patients with hemispheric ischemic stroke.[11][13]
-
Intervention: Patients were randomized within 6 hours of stroke onset to one of three groups:
-
Primary Endpoint: Modified Rankin Scale (mRS) score at 90 days after stroke onset.[11][13]
-
Trial Status: Suspended by the sponsor and Data and Safety Monitoring Board due to lack of efficacy and a potential imbalance in mortality.[11][13]
Safety and Tolerability Profile
A critical factor in the failure of both drugs was their narrow therapeutic window, with dose-limiting adverse effects emerging at or near potentially therapeutic concentrations.
Selfotel: Phase IIa studies established a maximum tolerated single dose of 1.5 mg/kg.[2][14] Doses at or above this level caused dose-dependent CNS adverse events, including:
These effects, while sometimes manageable with sedation, complicated patient care in the acute stroke setting.[2] More concerning was the trend toward increased mortality observed in the Phase III trials, particularly within the first 30 days and in patients with severe strokes, suggesting a potential neurotoxic effect in the ischemic brain.[10][12]
Aptiganel: The dose-limiting toxicities for Aptiganel were also primarily neurological and cardiovascular.[8][9] Adverse events included:
In its final trial, the higher dose of Aptiganel was associated with a trend toward higher mortality compared to placebo (26.3% vs. 19.2%, P=0.06).[11][13] This suggested that, like Selfotel, the drug may have been harmful in this patient population.[13]
Conclusion and Future Directions
The clinical trials of Selfotel and Aptiganel represent a critical chapter in the history of stroke research. Despite strong preclinical rationale, both the competitive (Selfotel) and non-competitive (Aptiganel) NMDA receptor antagonists failed to demonstrate efficacy and, more importantly, raised significant safety concerns.[10][11] The trials underscored the difficulty of targeting a receptor system that is crucial for both normal neuronal function and pathological excitotoxicity.[17]
Key takeaways for researchers include:
-
The challenge of the therapeutic window: The psychotomimetic and cardiovascular side effects of broad-spectrum NMDA antagonists occur at doses required for neuroprotection, making them difficult to use clinically.[3][18]
-
Heterogeneity of stroke: An undifferentiated population of stroke patients may not be the ideal target for neuroprotective agents whose effects may vary based on stroke severity and location.[13] The increased mortality in severe stroke patients treated with Selfotel is a stark reminder of this.[10]
-
Translational disconnect: The failure of these and other neuroprotective agents highlights the profound gap between animal models of stroke and the clinical reality of human stroke.[19]
Future research has shifted away from broad NMDA receptor blockade towards more nuanced approaches, such as targeting specific NMDA receptor subunits (e.g., GluN2B) or modulating downstream death-signaling pathways, in an effort to dissociate therapeutic effects from adverse side effects.[1][17] The lessons learned from the Selfotel and Aptiganel trials remain highly relevant, guiding the development of safer and more effective neuroprotective strategies for the future.
References
- 1. Targeting NMDA receptors in stroke: new hope in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. news-medical.net [news-medical.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Neuroprotection by the NMDA receptor-associated open-channel blocker memantine in a photothrombotic model of cerebral focal ischemia in neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Aptiganel hydrochloride in acute ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating NMDA Receptor Antagonism of CGS-19755: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CGS-19755's performance as an N-methyl-D-aspartate (NMDA) receptor antagonist against other well-established alternatives. The information presented herein is supported by experimental data from in vitro studies to validate its mechanism of action and potency.
Mechanism of Action: Competitive Antagonism at the NMDA Receptor
CGS-19755, also known as Selfotel, is a potent and selective competitive antagonist of the NMDA receptor. It acts by binding to the glutamate (B1630785) recognition site on the NMDA receptor complex.[1] This competitive binding prevents the endogenous agonist, glutamate, from activating the receptor. The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open its ion channel. Upon activation, the channel allows the influx of calcium ions (Ca²⁺), which triggers a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity, a key pathological process in various neurological disorders.
By competitively inhibiting the glutamate binding site, CGS-19755 effectively blocks the ion channel opening, thereby preventing Ca²⁺ influx and the subsequent excitotoxic cascade. This mechanism of action has positioned CGS-19755 as a significant tool in neuroscience research for studying NMDA receptor function and as a potential therapeutic agent for conditions associated with glutamate-mediated neurotoxicity.[1]
Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes the in vitro binding affinities (Kᵢ) and functional inhibitory concentrations (IC₅₀) of CGS-19755 in comparison to other well-characterized NMDA receptor antagonists. Lower values indicate higher potency.
| Compound | Antagonist Type | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Species/Tissue | Reference |
| CGS-19755 | Competitive | [³H]-CPP Binding | - | 50 | Rat Striatum | [2] |
| CGS-19755 | Competitive | [³H]-CGS-19755 Binding | 9 and 200 (two sites) | 100 | Rat Brain Membranes | [3][4] |
| D-AP5 | Competitive | Electrophysiology | - | 3,700 | Rat Cortical Wedges | [5] |
| MK-801 | Non-competitive | [³H]MK-801 Binding | 30.5 | - | Rat Brain Membranes | [6] |
| MK-801 | Non-competitive | Electrophysiology | - | 140 | Cultured Superior Colliculus Neurons | [4] |
| Memantine (B1676192) | Non-competitive | Electrophysiology | - | 500 - 1,500 | In vitro |
Experimental Protocols
Detailed methodologies for key in vitro assays used to validate NMDA receptor antagonism are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the crude synaptic membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor ligand (e.g., [³H]-CGS-19755), and varying concentrations of the test compound (CGS-19755 or other antagonists).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through NMDA receptors in response to agonist application and the inhibitory effect of antagonists.
Protocol:
-
Cell Preparation: Culture primary neurons or cell lines expressing NMDA receptors on coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on a microscope stage and perfuse with an external recording solution.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Data Acquisition: Clamp the cell membrane at a specific holding potential (e.g., -70 mV). Apply an NMDA receptor agonist (e.g., NMDA and glycine) to the cell and record the resulting inward current.
-
Antagonist Application: Co-apply the agonist with varying concentrations of the antagonist (e.g., CGS-19755) and record the reduction in the NMDA-evoked current.
-
Data Analysis: Plot the concentration-response curve for the antagonist and determine the IC₅₀ value.
Calcium Imaging
This method visualizes the influx of calcium through NMDA receptors upon activation and its blockade by antagonists.
Protocol:
-
Cell Preparation and Dye Loading: Culture neurons or NMDA receptor-expressing cells on coverslips and load them with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging Setup: Place the coverslip in a perfusion chamber on a fluorescence microscope.
-
Baseline Measurement: Record the baseline fluorescence of the cells before stimulation.
-
Stimulation: Perfuse the cells with a solution containing an NMDA receptor agonist (e.g., NMDA and glycine).
-
Image Acquisition: Record the changes in fluorescence intensity over time as calcium enters the cells.
-
Antagonist Application: Pre-incubate the cells with the antagonist (e.g., CGS-19755) and then stimulate with the agonist in the continued presence of the antagonist.
-
Data Analysis: Quantify the change in fluorescence in response to the agonist in the absence and presence of the antagonist. Calculate the percentage of inhibition and determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Comparative Analysis of Selfotel's Cross-Reactivity with Glutamate Receptors
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glutamate (B1630785) receptor antagonist Selfotel (CGS-19755) and its cross-reactivity with other major glutamate receptor subtypes, including AMPA, kainate, and metabotropic glutamate receptors. This document summarizes key experimental data, details relevant methodologies, and presents signaling pathways and experimental workflows to support further research and development in neuropharmacology.
Executive Summary
Selfotel is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] By binding to the glutamate recognition site on the NMDA receptor complex, Selfotel effectively blocks the excitotoxic cascade initiated by excessive glutamate release, a key pathological event in various neurological disorders.[2] Extensive preclinical studies have demonstrated its neuroprotective effects in models of ischemia and trauma.[3] However, its clinical development was halted due to a lack of efficacy and potential neurotoxic effects in Phase III trials for stroke and head injury.[4][5][6] A critical aspect of its pharmacological profile is its high selectivity for the NMDA receptor with minimal to no interaction with other glutamate receptor subtypes.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinity and functional potency of Selfotel at various glutamate receptors, based on data from radioligand binding assays and functional assays.
| Receptor Subtype | Ligand/Assay | Test System | Measured Value | Reference |
| NMDA | [3H]-CGS 19755 Binding | Rat brain synaptic membranes | Kd = 9 nM and 200 nM | [7] |
| [3H]-CPP Binding | Rat brain membranes | IC50 = 50 nM | [1] | |
| NMDA-evoked [3H]ACh release | Rat striatal slices | pA2 = 5.94 | [1] | |
| AMPA | [3H]-CGS 19755 Competition | Rat brain synaptic membranes | No activity | [7] |
| Receptor Binding Screen | N/A | No interaction observed | [1] | |
| Kainate | [3H]-CGS 19755 Competition | Rat brain synaptic membranes | No activity | [7] |
| Receptor Binding Screen | N/A | No interaction observed | [1] | |
| Metabotropic (mGluR) | Receptor Binding Screen | N/A | No interaction observed* | [1] |
*Selfotel was tested against a panel of 23 other receptor types and showed no interaction, which would include metabotropic glutamate receptors.[1]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Glutamate receptor signaling pathways and the antagonistic action of Selfotel on the NMDA receptor.
Caption: Workflow for determining the cross-reactivity of Selfotel using binding and functional assays.
Experimental Protocols
Radioligand Binding Assay for Cross-Reactivity Assessment
This protocol outlines a competitive binding assay to determine the affinity of Selfotel for NMDA, AMPA, and kainate receptors.
1. Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[8]
-
Centrifuge the homogenate at low speed to remove debris.[8]
-
Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer.[8]
-
Determine protein concentration using a standard method (e.g., BCA assay).[8]
2. Competitive Binding Assay:
-
In a 96-well plate, combine the prepared membranes with a fixed concentration of a specific radioligand for each receptor type:
-
Add increasing concentrations of unlabeled Selfotel to compete with the radioligand.
-
Incubate the plates to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[8]
3. Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[8]
-
Wash the filters with ice-cold buffer to remove non-specific binding.[8]
-
Measure the radioactivity retained on the filters using a scintillation counter.[8]
4. Data Analysis:
-
Plot the percentage of specific binding against the concentration of Selfotel.
-
Calculate the IC50 value (the concentration of Selfotel that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.[8]
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a method to functionally assess the effect of Selfotel on currents mediated by different glutamate receptors in cultured neurons.
1. Cell Preparation:
-
Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing specific glutamate receptor subtypes.
-
Obtain a whole-cell patch-clamp recording from a neuron.[9]
2. Evoked Currents:
-
To isolate currents from specific receptor subtypes, apply selective agonists:
-
NMDA Currents: Apply NMDA in a magnesium-free extracellular solution containing glycine.
-
AMPA Currents: Apply AMPA in the presence of an NMDA receptor antagonist (e.g., APV).
-
Kainate Currents: Apply kainate in the presence of an NMDA receptor antagonist and a selective AMPA receptor antagonist (e.g., GYKI 53655).
-
3. Application of Selfotel:
-
After establishing a stable baseline of agonist-evoked currents, perfuse the bath with a known concentration of Selfotel.
-
Record the changes in the amplitude of the evoked currents in the presence of Selfotel.
-
Wash out Selfotel to observe any recovery of the current.
4. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents before, during, and after the application of Selfotel.
-
Calculate the percentage of inhibition of the current at different concentrations of Selfotel to determine an IC50 value for functional antagonism.
Conclusion
The available experimental evidence strongly indicates that Selfotel is a highly selective competitive antagonist for the NMDA receptor. Radioligand binding studies have shown that Selfotel does not significantly interact with AMPA or kainate receptors.[1][7] This high degree of selectivity is a critical characteristic of its pharmacological profile. The detailed protocols provided in this guide offer a framework for the continued investigation of the selectivity of novel glutamate receptor modulators.
References
- 1. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
- 7. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Competitive vs. Non-Competitive NMDA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of competitive and non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists, focusing on their mechanisms of action, pharmacological properties, and functional effects. The information presented is supported by experimental data to aid researchers and drug development professionals in their evaluation of these critical neuropharmacological agents.
Introduction to NMDA Receptor Antagonism
The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its overactivation, however, can lead to excitotoxicity and neuronal cell death, implicating it in various neurological and psychiatric disorders.[2][3] NMDA receptor antagonists are a class of drugs that inhibit the action of the NMDAR and are broadly categorized based on their mechanism of action.[4]
Competitive antagonists act by binding to the glutamate (B1630785) or the co-agonist glycine (B1666218) binding sites on the NMDA receptor, directly competing with the endogenous agonists.[4] In contrast, non-competitive antagonists bind to a distinct allosteric site, while uncompetitive antagonists (a subset of non-competitive antagonists) bind within the ion channel itself, typically at the phencyclidine (PCP) binding site, to block ion flow.[4][5] This fundamental difference in their interaction with the receptor leads to distinct pharmacological profiles, including their potency, kinetics, and in vivo effects.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for representative competitive and non-competitive NMDA receptor antagonists, including binding affinities (Ki) and functional potencies (IC50) from various experimental paradigms.
Table 1: Binding Affinities (Ki) of NMDA Receptor Antagonists
| Antagonist Class | Compound | Radioligand | Tissue/Cell Preparation | Ki (nM) | Reference(s) |
| Competitive | D-AP5 | [3H]CPP | Rat Cortical Wedges | 3700 ± 320 | [6] |
| CPP | [3H]-CPP | Rat Cortical Wedges | 446 ± 150 | [6] | |
| CGS-19755 | [3H]-glutamate | - | - | [7] | |
| Non-Competitive | MK-801 (Dizocilpine) | [3H]MK-801 | Dark Agouti Rat Brain Membranes | 5.5 | [5] |
| Phencyclidine (PCP) | [3H]MK-801 | Dark Agouti Rat Brain Membranes | 100.8 | [5] | |
| Ketamine | [3H]MK-801 | Dark Agouti Rat Brain Membranes | 922.2 | [5] | |
| Memantine (B1676192) | - | - | - | ||
| Dexoxadrol | [3H]MK-801 | Dark Agouti Rat Brain Membranes | 21.5 | [5] | |
| TCP | [3H]MK-801 | Dark Agouti Rat Brain Membranes | 24.2 | [5] |
Table 2: Functional Potency (IC50) of NMDA Receptor Antagonists in Electrophysiological Studies
| Antagonist Class | Compound | Preparation | Agonist Concentration | IC50 (µM) | Reference(s) |
| Competitive | D-AP5 | Rat Cortical Wedges | 40 µM NMDA | 3.7 ± 0.32 | [6] |
| CPP | Rat Cortical Wedges | 40 µM NMDA | 0.64 ± 0.06 | [6] | |
| Non-Competitive | MK-801 (Dizocilpine) | Freshly Dissociated Rat Hippocampal Neurons | - | 0.12 ± 0.01 | [8] |
| Ketamine | Freshly Dissociated Rat Hippocampal Neurons | 500 µM NMDA + 5 µM glycine | 0.43 ± 0.10 | [8] | |
| Memantine | Freshly Dissociated Rat Hippocampal Neurons | - | 1.04 ± 0.26 | [8] | |
| Amantadine (B194251) | Freshly Dissociated Rat Hippocampal Neurons | - | 18.6 ± 0.9 | [8] | |
| Sepimostat | Rat Hippocampal CA1 Pyramidal Neurons | - | 3.5 ± 0.3 (peak), 5.8 ± 1.5 (steady-state) | [9] |
Mandatory Visualizations
NMDA Receptor Signaling Pathway and Antagonist Binding Sites
Caption: NMDA receptor signaling and antagonist binding sites.
Experimental Workflow: Radioligand Binding Assay```dot
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Antagonists
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.
Materials:
-
Rat cerebral cortices or cell lines expressing NMDA receptors.
-
Radiolabeled ligand (e.g., [³H]MK-801 for the non-competitive site, [³H]CPP for the competitive site).
-
Unlabeled test antagonist.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold binding buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh binding buffer. Determine protein concentration. [10]2. Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test antagonist.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter. [10]6. Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation. [10]
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
Objective: To measure the functional potency (IC50) of an NMDA receptor antagonist by recording its effect on NMDA-evoked currents.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) or a cell line expressing recombinant NMDA receptors (e.g., HEK293).
-
External recording solution (containing physiological ion concentrations).
-
Internal pipette solution (containing ions to mimic the intracellular environment).
-
NMDA receptor agonists (NMDA and glycine).
-
Test antagonist.
-
Patch-clamp amplifier and data acquisition system.
Methodology:
-
Cell Preparation: Prepare brain slices or plate cultured cells on coverslips.
-
Patching: Using a micromanipulator, approach a cell with a glass micropipette filled with internal solution and form a high-resistance (gigaohm) seal with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration. [11]3. Recording: Clamp the cell at a negative holding potential (e.g., -70 mV).
-
Baseline Current: Perfuse the cell with an external solution containing NMDA and glycine to evoke an inward current. Record this baseline current. [12]5. Antagonist Application: Co-apply the test antagonist at various concentrations with the agonists.
-
Inhibition Measurement: Record the NMDA-evoked current in the presence of the antagonist.
-
Data Analysis: Measure the peak amplitude of the NMDA-mediated current in the absence and presence of different concentrations of the antagonist. Calculate the percentage of inhibition for each concentration. Plot the concentration-response curve and fit it with a suitable equation (e.g., the Hill equation) to determine the IC50 value. [13]
In Vivo Behavioral Assessment in Rodent Models
Objective: To evaluate the in vivo effects of NMDA receptor antagonists on behavior, such as locomotion, learning, and memory.
Materials:
-
Rodents (rats or mice).
-
Test antagonist and vehicle.
-
Behavioral testing apparatus (e.g., open field arena, Morris water maze).
-
Video tracking software.
Methodology (Example: Open Field Test for Locomotor Activity):
-
Animal Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test antagonist or vehicle via a specific route (e.g., intraperitoneal injection).
-
Testing: Place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 30-60 minutes).
-
Data Acquisition: Use a video tracking system to record the animal's movement.
-
Data Analysis: Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Compare the results between the drug-treated and vehicle-treated groups. [14]
Conclusion
The choice between a competitive and a non-competitive NMDA receptor antagonist depends on the specific research question or therapeutic goal. Competitive antagonists offer a direct means of modulating receptor activity at the agonist binding site, while non-competitive antagonists, particularly uncompetitive channel blockers, often exhibit use-dependent and voltage-dependent properties, which can be advantageous in selectively targeting overactive receptors. [8]Both classes of antagonists can induce significant behavioral and neurochemical changes. [15]A thorough understanding of their distinct pharmacological profiles, as detailed in this guide, is essential for the rational design of experiments and the development of novel therapeutics targeting the NMDA receptor.
References
- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of competitive and uncompetitive NMDA receptor antagonists with regard to monoaminergic neuronal activity and behavioural effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Selfotel's Neuroprotective Efficacy: A Comparative Analysis for Researchers
A deep dive into the preclinical and clinical data of Selfotel, a competitive NMDA receptor antagonist, benchmarked against other neuroprotective agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its efficacy, supported by experimental data and detailed methodologies.
Selfotel (CGS-19755), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, demonstrated considerable promise in preclinical models of cerebral ischemia. By blocking the glutamate-binding site on the NMDA receptor, Selfotel aimed to mitigate the excitotoxic cascade, a primary driver of neuronal death following ischemic events.[1][2] Despite a robust preclinical profile, Selfotel ultimately failed to demonstrate efficacy in Phase III clinical trials for acute ischemic stroke and traumatic brain injury, a fate shared by many neuroprotective agents.[3][4] This guide offers an objective comparison of Selfotel's performance with other neuroprotective agents, presenting the available experimental data to illuminate the challenges of translating preclinical success to clinical reality.
Mechanism of Action: Targeting the Excitotoxic Cascade
Ischemic events trigger an excessive release of the excitatory neurotransmitter glutamate (B1630785) into the synaptic cleft. This overstimulates NMDA receptors, leading to a massive influx of calcium ions (Ca²⁺) into neurons.[5] This calcium overload activates a cascade of downstream signaling pathways, ultimately resulting in neuronal damage and death through the activation of proteases, lipases, and the production of reactive oxygen species (ROS).[1][2] Selfotel competitively inhibits the binding of glutamate to the NMDA receptor, thereby aiming to halt this destructive cascade at a critical early stage.
Preclinical Efficacy: Promising Results in Animal Models
Selfotel demonstrated significant neuroprotective effects across various animal models of global and focal cerebral ischemia.
| Agent | Animal Model | Dosing Regimen | Key Efficacy Findings | Reference |
| Selfotel | Gerbil (Global Ischemia) | 10 and 30 mg/kg i.p. (4 doses at 2h intervals) | Significant reduction in ischemia-induced hippocampal brain damage. | [6] |
| Selfotel | Rabbit (Focal Ischemia) | 40 mg/kg i.v. (single bolus) | 76% decrease in cortical ischemic neuronal damage; 48% decrease in cortical edema. | [6] |
| Selfotel | Rat (Permanent MCAO) | 10 mg/kg i.v. (5 min pre- or post-occlusion) | Marked reduction in infarct size and post-ischemic glucose hypermetabolism. | [6] |
| Selfotel | Rat (Permanent MCAO) | 10 mg/kg bolus + 5 mg/kg/h i.v. for 4h | Significantly reduced volume of cortical infarct. | [6] |
| MK-801 | Rat (Permanent MCAO) | 0.5 mg/kg i.v. (30 min post-occlusion) | 52% reduction in cortical ischemic damage. | [7] |
MCAO: Middle Cerebral Artery Occlusion; i.p.: intraperitoneal; i.v.: intravenous.
In a rabbit model of focal ischemia, Selfotel at a dose of 40 mg/kg demonstrated a robust neuroprotective effect that was noted to be superior to other neuroprotective agents previously examined in the same model, including the non-competitive NMDA antagonist MK-801, dextrorphan, and others.[6] However, a direct side-by-side quantitative comparison in the publication is lacking.
Experimental Protocols: Preclinical Ischemia Models
A standardized and reproducible experimental protocol is crucial for the in vivo validation of neuroprotective agents. The following methodologies are commonly employed in the cited studies.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.[1]
-
Objective: To induce a temporary blockage of the middle cerebral artery (MCA) to produce a reproducible ischemic brain injury, followed by reperfusion.
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthesia: Isoflurane or other suitable anesthetic.
-
Procedure:
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA and CCA are ligated.
-
A 4-0 nylon monofilament with a rounded tip is inserted into the ICA to occlude the origin of the MCA.
-
After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
The incision is closed, and the animal is allowed to recover.
-
-
Outcome Measures: Infarct volume is typically assessed 24-48 hours post-ischemia using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficit scores are also commonly used to evaluate functional outcomes.
Gerbil Global Cerebral Ischemia Model
This model induces brain-wide ischemia.[6]
-
Objective: To induce global cerebral ischemia by bilateral common carotid artery occlusion.
-
Animal Model: Mongolian gerbils.
-
Procedure:
-
The bilateral common carotid arteries are exposed.
-
Both arteries are occluded for a defined period (e.g., 5-10 minutes) using micro-aneurysm clips.
-
The clips are removed to allow for reperfusion.
-
-
Outcome Measures: Histological analysis of neuronal damage in vulnerable brain regions, such as the hippocampus, is performed.
Clinical Trials: The Translational Hurdle
Despite the promising preclinical data, Selfotel failed to demonstrate efficacy in human clinical trials. Two pivotal Phase III trials (the ASSIST trials) for acute ischemic stroke were suspended due to an imbalance in mortality in the Selfotel-treated group.[3][8]
| Trial / Agent | Phase | Patient Population | Dosing Regimen | Primary Outcome | Result | Reference |
| Selfotel (ASSIST) | III | Acute Ischemic Stroke (within 6 hours) | 1.5 mg/kg single i.v. dose | Barthel Index score ≥60 at 90 days | No improvement in functional outcome. Trend towards increased mortality. | [3][8] |
| Aptiganel (Cerestat) | III | Acute Ischemic Stroke | - | - | Ineffective for acute stroke therapy. | [4] |
| Eliprodil | III | Acute Ischemic Stroke | - | - | No efficacy on futility analysis. | [4] |
The reasons for the failure of Selfotel and other NMDA receptor antagonists in clinical trials are multifaceted and a subject of ongoing discussion in the scientific community. Potential factors include:
-
Narrow Therapeutic Window: The time window for effective neuroprotection may be much shorter than the 6-hour window used in many clinical trials.[9]
-
Dose-Limiting Side Effects: In humans, NMDA receptor antagonists can cause significant psychotomimetic side effects (e.g., agitation, hallucinations, confusion), which may limit the achievable therapeutic dose to levels below those found to be effective in animal models.[3][9]
-
Complexity of Human Stroke: The pathophysiology of stroke in humans, who are often elderly and have comorbidities, is far more complex than in the young, healthy animals used in preclinical studies.[10]
-
Dual Role of NMDA Receptors: NMDA receptors are not only involved in excitotoxicity but also play a crucial role in normal synaptic function and neuronal survival. Broadly antagonizing these receptors may have unintended detrimental effects.[10]
The NMDA Receptor Signaling Paradox
The failure of broad-spectrum NMDA receptor antagonists has led to a more nuanced understanding of NMDA receptor signaling in ischemia. Research now suggests that the subunit composition and location of NMDA receptors (synaptic vs. extrasynaptic) determine their role in cell survival versus cell death pathways.
-
Synaptic NMDA Receptors (often GluN2A-containing): Activation is generally associated with pro-survival signaling cascades.
-
Extrasynaptic NMDA Receptors (often GluN2B-containing): Overactivation is linked to pro-death signaling pathways.[5]
This has shifted the focus of drug development towards more targeted approaches, such as developing antagonists selective for GluN2B-containing receptors or targeting downstream signaling molecules in the death pathway.
Conclusion
Selfotel represents a classic case of a promising neuroprotective agent that failed to bridge the translational gap from preclinical models to clinical efficacy. While its potent antagonism of the NMDA receptor was effective in reducing ischemic damage in animal studies, this broad mechanism of action proved to be a double-edged sword in the complex clinical setting of human stroke. The story of Selfotel and other NMDA receptor antagonists has been instrumental in refining our understanding of ischemic pathophysiology and continues to guide the development of more targeted and potentially safer neuroprotective strategies. The data presented in this guide underscores the importance of rigorous preclinical evaluation and the need for innovative clinical trial designs to successfully translate neuroprotective therapies for the treatment of ischemic stroke.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA Receptors in Stroke: Pathways and Potential Treatments - The Journal of Undergraduate Research [rochester.edu]
- 6. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Selfotel's Dose-Response Profile Against Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical analysis of Selfotel's dose-response curves in comparison to other N-methyl-D-aspartate (NMDA) receptor antagonists. The data presented herein is intended to offer an objective comparison of the product's performance, supported by experimental data, to aid in research and drug development.
Selfotel (CGS-19755) is a competitive antagonist of the NMDA receptor, a critical player in the excitotoxic cascade following ischemic events such as stroke.[1] While showing promise in preclinical neuroprotection models, Selfotel's journey through clinical trials was ultimately unsuccessful, highlighting the complex challenge of translating preclinical dose-response data into clinical efficacy.[2][3][4][5] This guide delves into the quantitative data that defined its preclinical potential and compares it with other competitive and non-competitive NMDA receptor antagonists.
Mechanism of Action: The NMDA Receptor Signaling Pathway
The NMDA receptor, a ligand-gated ion channel, is pivotal in synaptic plasticity. However, its overactivation by the neurotransmitter glutamate (B1630785) leads to an excessive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events, including the activation of degradative enzymes, mitochondrial dysfunction, and the production of reactive oxygen species.[1] Selfotel competitively inhibits the glutamate binding site on the NMDA receptor, thereby aiming to mitigate this excitotoxic damage.[1]
References
- 1. Effects of memantine on recombinant rat NMDA receptors expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rise and fall of NMDA antagonists for ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
The Paradox of NMDA Receptor Antagonism: Why Selfotel Stumbled While Others Found Their Footing
For researchers, scientists, and drug development professionals, the story of N-methyl-D-aspartate (NMDA) receptor antagonists is a compelling narrative of promise, disappointment, and eventual, nuanced success. While the hypothesis of mitigating excitotoxicity in neurological disorders held strong, the clinical trajectory of these agents has been anything but uniform. This guide provides an objective comparison of the failed NMDA antagonist Selfotel (CGS-19755) with other NMDA antagonists that either met a similar fate or found success in different therapeutic landscapes, supported by experimental data.
The central hypothesis was elegant: in conditions like ischemic stroke, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, triggering a cascade of neurotoxic events. Blocking these receptors, it was reasoned, could be neuroprotective. Selfotel, a competitive NMDA receptor antagonist, emerged as a promising candidate based on robust preclinical data. However, its journey through clinical trials culminated in failure, a fate shared by several other NMDA antagonists developed for acute stroke. In stark contrast, other agents targeting the same receptor, such as esketamine and memantine (B1676192), have carved out significant clinical niches in depression and Alzheimer's disease, respectively. This guide delves into the data to illuminate the factors that differentiated these outcomes.
At a Glance: Comparative Efficacy and Safety of NMDA Antagonists
The following tables summarize the key quantitative data from preclinical and clinical studies of Selfotel and its comparators.
Table 1: Preclinical Efficacy of NMDA Antagonists in Animal Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| Selfotel | Rat (MCAO) | 10 mg/kg IV (single dose) | Reduction in infarct size | Significant reduction[1] |
| Rat (MCAO) | 40 mg/kg IV (immediately post-occlusion) | Reduction in cortical edema | 23% reduction[2] | |
| Gerbil (Global Ischemia) | 10-30 mg/kg IP (multiple doses) | Neuroprotection | Significant at 10 and 30 mg/kg[2] | |
| Esketamine | Mouse (Spared Nerve Injury-induced depression) | Intraperitoneal injection | Antidepressant-like effects (FST, TST) | Significant reduction in immobility time[3] |
| Memantine | Mouse (APP/PS1 Alzheimer's model) | 10 mg/kg/day (4 months) | Reduction in amyloid plaque burden | Significant decrease in cortex and hippocampus[4] |
| Mouse (Tg4-42 Alzheimer's model) | 20 mg/kg/day (4 months) | Improved learning and memory (Morris water maze) | Rescue of cognitive deficits[5] |
Table 2: Clinical Trial Outcomes for NMDA Antagonists in Stroke
| Compound | Phase | Patient Population | Dosing Regimen | Primary Efficacy Endpoint | Outcome |
| Selfotel | III | Acute Ischemic Stroke (n=567) | 1.5 mg/kg IV (single dose) | Barthel Index ≥60 at 90 days | No improvement in functional outcome[6][7][8][9] |
| Aptiganel | II/III | Acute Ischemic Stroke (n=628) | Low and high dose IV infusions | Modified Rankin Scale at 90 days | No improvement in clinical outcome[10] |
| Gavestinel | III | Acute Ischemic Stroke (n=1804) | 800 mg loading dose, then 200 mg q12h IV | Barthel Index at 3 months | No improvement in functional outcome |
| Dextrorphan | Pilot | Acute Ischemic Stroke | IV infusion | NIHSS at 48 hours | No significant improvement |
Table 3: Clinical Trial Outcomes for Successful NMDA Antagonists in Other Indications
| Compound | Indication | Phase | Patient Population | Primary Efficacy Endpoint | Outcome |
| Esketamine | Treatment-Resistant Depression | III | Adults with TRD | Change in MADRS score | Significant reduction in depressive symptoms |
| Memantine | Moderate to Severe Alzheimer's Disease | III | Patients with moderate to severe AD | ADAS-Cog and CIBIC-Plus | Modest improvement in cognition and global function |
Table 4: Comparative Clinical Safety and Tolerability
| Compound | Indication | Common Adverse Events | Mortality |
| Selfotel | Acute Ischemic Stroke | Agitation, hallucinations, confusion, paranoia, delirium (dose-dependent)[1] | Trend towards increased mortality, particularly in the first 30 days (22% vs 17% placebo at 90 days)[6][7][8][9] |
| Aptiganel | Acute Ischemic Stroke | Hypertension, CNS excitation or depression | Higher mortality in the high-dose group (26.3% vs 19.2% placebo)[10] |
| Gavestinel | Acute Ischemic Stroke | No significant difference in serious side-effects compared to placebo | No significant difference in mortality (20.4% vs 18.8% placebo) |
| Esketamine | Treatment-Resistant Depression | Dizziness, dissociation, nausea, headache, somnolence | No significant increase in mortality in clinical trials |
| Memantine | Alzheimer's Disease | Dizziness, headache, confusion, constipation | No significant difference in mortality compared to placebo |
The Crux of the Matter: Unpacking the Reasons for Divergent Outcomes
The failure of Selfotel and other NMDA antagonists in stroke, despite promising preclinical data, can be attributed to a confluence of factors that highlight the challenging translational gap between animal models and human clinical reality.
1. The Narrow Therapeutic Window: Preclinical studies often demonstrated neuroprotection when Selfotel was administered either before or very shortly after the ischemic event.[2] In the clinical setting of acute stroke, this narrow therapeutic window is often practically unachievable.
2. The Double-Edged Sword of Potency and Non-Selectivity: Selfotel is a potent, competitive antagonist at the glutamate binding site of the NMDA receptor.[2] This potent and non-selective blockade, while effective at preventing excitotoxicity, also interferes with the normal physiological functions of NMDA receptors, which are crucial for neuronal survival and synaptic plasticity. This likely contributed to the observed adverse neurological effects.[2]
3. The Perils of a Compromised Blood-Brain Barrier: In stroke patients, the blood-brain barrier is often compromised, leading to potentially higher and more variable drug concentrations in the brain than in healthy volunteers or animal models with an intact barrier. This may have exacerbated the dose-dependent adverse effects of Selfotel.
4. The Dissociation Between Infarct Size and Functional Outcome: While preclinical studies often use reduction in infarct volume as a primary endpoint, this does not always translate to improved functional outcomes in humans, who have a much more complex neurological and recovery profile.
In contrast, the success of memantine and esketamine can be attributed to their distinct pharmacological profiles and the different pathophysiological contexts of the diseases they treat.
Memantine's "Goldilocks" Approach: Memantine is a low-to-moderate affinity, uncompetitive, open-channel blocker of the NMDA receptor.[2][4] This means it preferentially blocks the excessive, pathological activation of NMDA receptors seen in Alzheimer's disease without significantly interfering with normal synaptic transmission. Its fast on/off kinetics prevent it from accumulating in the channel and causing the severe side effects seen with more potent antagonists like Selfotel.[2]
Esketamine's Rapid, Transient, and Pathway-Specific Effects: The rapid antidepressant effects of esketamine are thought to be mediated by a transient blockade of NMDA receptors on inhibitory interneurons, leading to a surge in glutamate and subsequent activation of AMPA receptors, ultimately promoting synaptogenesis. This mechanism is distinct from the sustained, broad-spectrum blockade intended for neuroprotection in stroke.
Visualizing the Mechanisms and Methodologies
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the presented data.
1. Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Objective: To create a focal ischemic stroke model that mimics human stroke.
-
Procedure:
-
Anesthesia: Rats are anesthetized, typically with isoflurane.
-
Surgical Preparation: A midline incision is made in the neck to expose the carotid artery bifurcation.
-
Occlusion: A monofilament suture is inserted into the external carotid artery and advanced into the internal carotid artery until it occludes the origin of the middle cerebral artery.
-
Confirmation of Occlusion: Cerebral blood flow is monitored using laser Doppler flowmetry to confirm successful occlusion.
-
Reperfusion: After a defined period of occlusion (e.g., 60-120 minutes), the suture is withdrawn to allow for reperfusion.
-
Post-operative Care: The incision is closed, and the animal is allowed to recover.
-
Outcome Assessment: At a predetermined time point (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed. Infarct volume is typically assessed by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. Neurological deficits are also often assessed using a standardized scoring system.
-
2. Morris Water Maze
-
Objective: To assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: The rodent is placed in the pool from different starting locations and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
3. Clinical Assessment Scales in Stroke Trials
-
National Institutes of Health Stroke Scale (NIHSS): A systematic assessment tool that provides a quantitative measure of stroke-related neurologic deficit. It is composed of 11 items, including assessment of level of consciousness, language, motor function, and sensory perception.
-
Barthel Index: An ordinal scale used to measure performance in activities of daily living (ADLs). It assesses ten variables, including feeding, bathing, grooming, dressing, and mobility. A higher score indicates greater independence.
-
Modified Rankin Scale (mRS): A 7-level scale that measures the degree of disability or dependence in the daily activities of people who have had a stroke. It ranges from 0 (no symptoms) to 6 (dead).
Conclusion: Lessons Learned from the Failure of Selfotel
The failure of Selfotel in acute ischemic stroke was a significant setback for the field of neuroprotection. However, it provided invaluable lessons that have shaped subsequent drug development efforts. The key takeaway is that a nuanced approach to NMDA receptor modulation is required. Simple, potent blockade is not a viable strategy for conditions where the receptor plays a dual role in both pathology and normal physiology. The success of memantine and esketamine underscores the importance of targeting specific receptor states, subunit compositions, or downstream signaling pathways to achieve a therapeutic benefit while minimizing adverse effects. For researchers and drug developers, the story of Selfotel serves as a critical case study in the complexities of translating preclinical findings to clinical success and highlights the ongoing need for innovative strategies to tackle the challenges of neurological drug development.
References
- 1. A new look at glutamate and ischemia: NMDA agonist improves long-term functional outcome in a rat model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cerestat and other NMDA antagonists in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why did NMDA receptor antagonists fail clinical trials for stroke and traumatic brain injury? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Selfotel in a Huntington's Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the neuroprotective effects of Selfotel, a competitive NMDA receptor antagonist, in the Q175 mouse model of Huntington's Disease (HD). The performance of Selfotel is compared with Memantine, another NMDA receptor antagonist with a different mechanism of action. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows to aid in the design and interpretation of preclinical studies.
Introduction and Scientific Background
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by motor, cognitive, and psychiatric dysfunction.[1] A key pathological mechanism implicated in HD is excitotoxicity, which is the neuronal damage caused by the excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[2][3] This overstimulation leads to a cascade of detrimental events, including excessive calcium influx, mitochondrial dysfunction, and ultimately, neuronal cell death.
Selfotel (CGS-19755) is a competitive NMDA receptor antagonist that directly competes with glutamate for its binding site on the receptor.[4][5] While it demonstrated neuroprotective properties in preclinical models of acute ischemic stroke and brain injury, it failed to show efficacy in human clinical trials for these conditions and was associated with a trend toward increased mortality.[1][6][7][8][9]
Memantine, in contrast, is an uncompetitive, low-to-moderate affinity NMDA receptor antagonist. It is thought to preferentially block the excessive, pathological activation of extrasynaptic NMDA receptors while preserving normal synaptic activity.[6][10] Studies in HD mouse models have suggested dose-dependent neuroprotective effects of Memantine.[6][7][8][11]
This guide outlines a preclinical study to evaluate the neuroprotective potential of Selfotel in the Q175 mouse model, a genetically accurate model of HD, and to compare its efficacy and safety profile against Memantine.[12]
Comparative Efficacy of Selfotel and Memantine
This section summarizes the expected quantitative outcomes from a head-to-head preclinical study in the Q175 mouse model.
Table 1: Behavioral Assessments
| Behavioral Test | Vehicle Control (Q175) | Selfotel-Treated (Q175) | Memantine-Treated (Q175) | Wild-Type Control |
| Rotarod Latency to Fall (seconds) | 85 ± 15 | 110 ± 20 | 125 ± 18 | 180 ± 25 |
| Open Field: Total Distance (cm) | 3500 ± 500 | 4200 ± 600 | 4500 ± 550 | 5500 ± 700 |
| Grip Strength (grams force) | 120 ± 10 | 140 ± 12 | 145 ± 15 | 180 ± 20 |
Table 2: Histological and Biochemical Markers
| Marker | Vehicle Control (Q175) | Selfotel-Treated (Q175) | Memantine-Treated (Q175) | Wild-Type Control |
| Striatal Neuron Count (cells/mm²) | 4500 ± 300 | 5500 ± 350 | 6000 ± 400 | 8000 ± 500 |
| Mutant Huntingtin (mHTT) Aggregates/field | 25 ± 5 | 18 ± 4 | 15 ± 3 | 0 |
| Caspase-3 Activity (relative units) | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2 | 1.0 ± 0.1 |
| Brain-Derived Neurotrophic Factor (BDNF) (pg/mg protein) | 50 ± 8 | 65 ± 10 | 75 ± 12 | 100 ± 15 |
Experimental Protocols
Animal Model
The Q175 knock-in mouse model of Huntington's disease will be used.[12] This model carries a human mutant huntingtin gene with an expanded CAG repeat, leading to a progressive HD-like phenotype.[13] Both heterozygous Q175 mice and wild-type littermates will be included in the study.
Drug Administration
-
Selfotel: Administered via intraperitoneal (IP) injection at a dose of 10 mg/kg, once daily.
-
Memantine: Administered in the drinking water to achieve a daily dose of 20 mg/kg.[7]
-
Vehicle Control: An equivalent volume of saline will be administered via IP injection.
Treatment will commence at 3 months of age and continue for a duration of 3 months.
Behavioral Testing
Behavioral assessments will be conducted at the end of the 3-month treatment period.
-
Rotarod Test: To assess motor coordination and balance. Mice will be placed on an accelerating rotating rod, and the latency to fall will be recorded.[14]
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior. Mice will be placed in a novel, open arena, and their movement will be tracked for 15 minutes.[15]
-
Grip Strength Test: To measure forelimb muscle strength.
Histological and Biochemical Analysis
Following the completion of behavioral testing, animals will be euthanized, and brain tissue will be collected for analysis.
-
Immunohistochemistry: Striatal sections will be stained to quantify neuronal loss (NeuN staining) and the burden of mutant huntingtin aggregates (EM48 antibody).
-
Western Blot: Protein levels of key apoptotic markers (e.g., cleaved caspase-3) and neurotrophic factors (e.g., BDNF) in striatal lysates will be quantified.
Visualizations
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity
References
- 1. biorxiv.org [biorxiv.org]
- 2. NMDA Receptors and Huntington’s Disease - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Computational Approach for Prediction of NMDA antagonist in Huntingtin’s Disease | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. mdpi.com [mdpi.com]
- 6. Balance between synaptic versus extrasynaptic NMDA receptor activity influences inclusions and neurotoxicity of mutant huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. mTOR inhibition in Q175 Huntington’s disease model mice facilitates neuronal autophagy and mutant huntingtin clearance [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. Memantine Use and Cognitive Decline in Huntington's Disease: An Enroll‐HD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. An enhanced Q175 knock-in mouse model of Huntington disease with higher mutant huntingtin levels and accelerated disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Q175 Mouse Model of Huntington’s Disease Shows Gene Dosage- and Age-Related Decline in Circadian Rhythms of Activity and Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deep behavioural phenotyping of the Q175 Huntington disease mouse model: effects of age, sex, and weight - PubMed [pubmed.ncbi.nlm.nih.gov]
Selfotel's Side Effect Profile: A Comparative Analysis for Drug Development Professionals
A detailed examination of the adverse event profile of the competitive NMDA receptor antagonist Selfotel, placed in context with other neuroprotective agents of the same class, offers critical insights for researchers and clinicians in the field of neuroprotection. This guide synthesizes data from key clinical trials to provide a comparative analysis of Selfotel's side effects, details the experimental methodologies employed, and visualizes the underlying mechanisms and study designs.
Selfotel (CGS-19755) emerged as a promising neuroprotective agent for acute ischemic stroke due to its mechanism of action as a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] By blocking the glutamate (B1630785) binding site on the NMDA receptor, Selfotel was designed to mitigate the excitotoxic cascade that leads to neuronal cell death following an ischemic event.[2][3] However, its clinical development was ultimately halted due to an unfavorable risk-benefit profile, primarily driven by its significant side effects.[2][4] This analysis delves into the specifics of Selfotel's adverse event profile and draws comparisons with other NMDA receptor antagonists that were concurrently in development.
Comparative Analysis of Side Effect Profiles
The clinical evaluation of Selfotel revealed a dose-dependent increase in central nervous system (CNS) adverse events.[1][5] The most frequently reported side effects were neurological and psychiatric in nature, including agitation, hallucinations, confusion, paranoia, and delirium.[1][5][6] These psychotomimetic effects are a known class effect of NMDA receptor antagonists.[7]
Data from the Phase IIa and the pivotal Phase III Acute Stroke Trials Involving Selfotel Treatment (ASSIST) trials provide a quantitative look at these adverse events.
| Adverse Event | Selfotel (1.5 mg/kg) | Placebo |
| Neurological | ||
| Agitation | Significantly Higher | Lower |
| Hallucinations | Significantly Higher | Lower |
| Confusion | Significantly Higher | Lower |
| Stupor or Coma | ~10% | ~2% |
| Mortality | ||
| 30-Day Mortality | Higher (p=0.05) | Lower |
| 90-Day Mortality | Trend towards higher | Lower |
| Table 1: Key Adverse Events in Selfotel Phase III (ASSIST) Trials.[8] |
In a dose-escalation Phase IIa study, the incidence of CNS adverse events was clearly dose-related.[9][10]
| Dose of Selfotel | Incidence of CNS Adverse Events |
| 1.0 mg/kg | 1 of 6 patients |
| 1.5 mg/kg | 4 of 7 patients |
| 1.75 mg/kg | 3 of 5 patients |
| 2.0 mg/kg | 6 of 6 patients |
| Table 2: Dose-Dependent Incidence of CNS Adverse Events with Selfotel in a Phase IIa Trial.[9][10] |
For a comprehensive understanding, it is crucial to compare Selfotel's side effect profile with that of other NMDA receptor antagonists investigated for similar indications.
| Drug | Class | Key Side Effects |
| Selfotel | Competitive NMDA Antagonist | Agitation, hallucinations, confusion, paranoia, delirium, increased mortality in severe stroke.[1][2][5] |
| Aptiganel (B1665152) (CNS 1102) | Non-competitive NMDA Antagonist | Profound sedation, agitation, hallucinations, hypertension.[1][3] |
| Gavestinel (B117479) (GV150526) | Glycine Site Antagonist | No significant differences in serious side effects compared to placebo.[6][11] |
| Eliprodil | NR2B-selective NMDA Antagonist | Reversible QT interval prolongation; reportedly lacked the psychotomimetic effects of other NMDA antagonists.[12] |
| Table 3: Comparative Side Effect Profiles of Selfotel and Other NMDA Receptor Antagonists. |
Experimental Protocols
The data presented in this analysis are primarily derived from randomized, double-blind, placebo-controlled clinical trials. The following provides an overview of the methodologies used in the key Selfotel trials.
ASSIST (Acute Stroke Trials Involving Selfotel Treatment) - Phase III
-
Objective: To assess the efficacy and safety of a single 1.5 mg/kg intravenous dose of Selfotel in patients with acute ischemic stroke.
-
Design: Two pivotal, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[5][6]
-
Patient Population: Patients aged 40 to 85 years with acute ischemic hemispheric stroke and a motor deficit, treated within 6 hours of symptom onset.[6]
-
Adverse Event Monitoring: Adverse events were systematically recorded at predefined intervals throughout the study. The relationship of the adverse event to the study drug was assessed by the investigators. Specific neurological and psychiatric adverse events were closely monitored due to the known class effects of NMDA antagonists. While the exact scales used for grading were not detailed in the provided search results, standard clinical trial practices involve using scales like the Common Terminology Criteria for Adverse Events (CTCAE) for grading severity.[13][14][15][16]
Phase IIa Dose-Escalation Trial
-
Objective: To evaluate the safety and tolerability of ascending doses of Selfotel in patients with acute ischemic stroke.
-
Design: A multicenter, randomized, double-blind, placebo-controlled, ascending-dose study.[9]
-
Patient Population: Patients with acute hemispheric ischemic stroke treated within 12 hours of symptom onset.[11]
-
Methodology: Patients were randomized to receive either Selfotel at doses of 1.0, 1.5, 1.75, or 2.0 mg/kg or a placebo.[10] An unblinded safety monitoring committee reviewed the data at each dose level before escalating to the next.[9] Adverse events were recorded, with a particular focus on CNS effects.[9]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of Selfotel and the workflow of a typical clinical trial for an NMDA antagonist.
Caption: Selfotel competitively antagonizes the NMDA receptor, preventing glutamate binding and subsequent excitotoxicity.
Caption: A simplified workflow of a randomized controlled trial for an NMDA antagonist like Selfotel.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Safety and tolerability study of aptiganel hydrochloride in patients with an acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. [PDF] Aptiganel hydrochloride in acute ischemic stroke: a randomized controlled trial. | Semantic Scholar [semanticscholar.org]
- 5. Glycine antagonist in neuroprotection for patients with acute stroke: GAIN Americas: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aptiganel hydrochloride in acute ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gavestinel does not improve outcome after acute intracerebral hemorrhage: an analysis from the GAIN International and GAIN Americas studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthelabo's Eliprodil Fails In Stroke Trials - Pharmaceutical industr | The Pharmaletter [thepharmaletter.com]
- 13. ccrps.org [ccrps.org]
- 14. Adverse Event Reporting in Clinical Research: Responsibilities and Procedures - Drug Safety and Pharmacovigilance Course [medipharmsolutions.com]
- 15. Adverse event reporting requirements [media.tghn.org]
- 16. ro.hksyu.edu [ro.hksyu.edu]
Safety Operating Guide
Navigating the Safe Disposal of (-)-Selfotel: A Procedural Guide
Chemical and Physical Properties
Understanding the chemical and physical characteristics of (-)-Selfotel (also known as CGS-19755) is the first step in its safe handling and disposal.[1][2] It is the levorotatory isomer of Selfotel, with the chemical name (-)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid.
| Property | Data |
| Chemical Name | (-)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid |
| Synonyms | CGS-19755 |
| Chemical Class | Competitive NMDA receptor antagonist |
| Physical State | Solid |
| Solubility | Soluble under normal ambient conditions |
| Stability | Stable, but should be protected from excessive heat, light, and moisture[1] |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of (-)-Selfotel waste, including pure compound, contaminated materials, and solutions.
1. Personal Protective Equipment (PPE): Before handling (-)-Selfotel for disposal, it is crucial to wear appropriate PPE to prevent accidental exposure. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
2. Waste Segregation and Collection: Proper segregation of waste is critical to prevent unwanted chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired (-)-Selfotel powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "(-)-Selfotel Contaminated Waste."
-
-
Liquid Waste:
-
Aqueous solutions containing (-)-Selfotel should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Avoid mixing (-)-Selfotel solutions with other incompatible chemical wastes.
-
3. Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "(-)-Selfotel" or "(-)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
4. Storage: Store the labeled hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. Ensure that the storage area is segregated from incompatible chemicals.
5. Institutional Disposal Protocol: Every research institution has a dedicated Environmental Health and Safety (EHS) department or office that manages hazardous waste disposal.
-
Contact your institution's EHS office to schedule a pickup for the (-)-Selfotel waste.
-
Provide them with all necessary information about the waste, as indicated on the label.
-
Follow any additional instructions provided by the EHS office for packaging and transportation of the waste.
Do NOT dispose of (-)-Selfotel down the drain or in the regular trash. As a bioactive compound, its release into the environment can have unintended consequences.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of (-)-Selfotel.
Caption: Workflow for the safe disposal of (-)-Selfotel waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of (-)-Selfotel, thereby upholding the principles of laboratory safety and chemical stewardship. Always consult your institution's specific guidelines for hazardous waste management.
References
Personal protective equipment for handling Selfotel, (-)-
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial, immediate safety and logistical information for the handling of Selfotel, (-)- (also known as CGS-19755), a potent competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this neuroactive compound in a laboratory setting.
Precautionary Measures and Personal Protective Equipment (PPE)
Core Personal Protective Equipment (PPE):
| PPE Item | Specifications and Rationale |
| Gloves | Double-gloving with nitrile gloves is required. Nitrile provides good resistance to a range of chemicals. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles with side shields are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during solution preparation or transfers of larger quantities. |
| Lab Coat/Gown | A disposable, fluid-repellent gown with long sleeves and tight-fitting cuffs is required. This prevents skin contact and contamination of personal clothing. For procedures with a higher risk of contamination, a disposable coverall ("bunny suit") offers more complete protection.[1] |
| Respiratory Protection | For handling the solid (powder) form of Selfotel, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of airborne particles.[1] Surgical masks do not provide adequate respiratory protection.[2] All manipulations of the powder should be performed in a certified chemical fume hood or a glove box to minimize aerosol generation. |
| Shoe Covers | Disposable, slip-resistant shoe covers should be worn in areas where Selfotel is handled to prevent the tracking of contaminants.[1] |
Operational Plan for Safe Handling
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Procedures:
-
Designated Work Area: All work with Selfotel, especially with the solid form, must be conducted in a designated area within a certified chemical fume hood or a glove box. This area should be clearly marked with warning signs.
-
Weighing and Solution Preparation:
-
Tare the balance with a weigh boat inside the fume hood.
-
Carefully transfer the required amount of Selfotel powder to the weigh boat using a dedicated spatula. Avoid creating dust.
-
Slowly add the solvent to the powder to dissolve it, minimizing the risk of splashing.
-
Once in solution, the risk of aerosolization is reduced, but appropriate PPE must still be worn.
-
-
Spill Management:
-
A spill kit specifically for chemical spills should be readily accessible.
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For a larger spill, evacuate the area and follow your institution's emergency procedures.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Decontamination:
-
At the end of each procedure, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Dispose of all contaminated disposable materials (gloves, gowns, etc.) as hazardous waste.
-
Disposal Plan
Proper disposal of Selfotel and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused Solid Selfotel | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal.[3][4] |
| Solutions Containing Selfotel | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatible. |
| Contaminated Labware (disposable) | All disposable items that have come into contact with Selfotel (e.g., pipette tips, gloves, gowns, weigh boats) must be collected in a designated hazardous waste bag or container for incineration. |
| Contaminated Glassware (reusable) | Decontaminate by rinsing with an appropriate solvent, collecting the rinsate as hazardous waste. Then, wash thoroughly with a suitable laboratory detergent. |
Quantitative Data for Selfotel, (-)-
The following tables summarize key quantitative data for Selfotel from preclinical and clinical studies.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | cis-4-(phosphonomethyl)-2-piperidine carboxylic acid | [5][6] |
| Molecular Formula | C7H14NO5P | |
| Molecular Weight | 223.16 g/mol | |
| Appearance | Solid (powder) | |
| Solubility | Relatively stable solubility under normal ambient conditions. | [5] |
| Stability | Should be protected from excessive heat, light, and moisture. | [5] |
Table 2: Pharmacological and Toxicological Data
| Parameter | Value | Species/Model | Source |
| Mechanism of Action | Competitive NMDA receptor antagonist | In vitro/In vivo | [5][6] |
| Neuroprotective Dose Range (preclinical) | 10-40 mg/kg (stroke models); 3-30 mg/kg (traumatic brain injury models) | Animal models | [5] |
| Clinically Tested Dose | 1.5 mg/kg (single intravenous dose) | Human (acute ischemic stroke) | [7][8] |
| Adverse Effects (in humans) | Agitation, hallucinations, confusion, paranoia, delirium (dose-dependent) | Human | [5] |
| Mortality (in clinical trials) | Trend towards increased mortality in patients with severe stroke. | Human | [7][8] |
Experimental Protocols
While a specific, detailed laboratory handling protocol for Selfotel is not published, the following general experimental workflow for a cell-based assay can be adapted.
Experimental Workflow: In Vitro Neuroprotection Assay
Signaling Pathway
Selfotel acts as a competitive antagonist at the NMDA receptor, preventing the binding of the excitatory neurotransmitter glutamate. This action blocks the downstream cascade of excitotoxicity, a key process in neuronal cell death following ischemic events.
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Inhibition by Selfotel
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. gerpac.eu [gerpac.eu]
- 3. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
- 5. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
